Jervine
Description
This compound has been reported in Veratrum dahuricum, Veratrum taliense, and other organisms with data available.
This compound is a steroidal alkaloid with molecular formula C27H39NO3 which is derived from the Veratrum plant genus. Similar to cyclopamine, which also occurs in the Veratrum genus, it is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation.
teratogen from Veratrum grandiflorum; RN given refers to parent cpd(3beta,23beta)-isomer; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEXYFLHGFJONT-DNMILWOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895026 | |
| Record name | Jervine | |
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Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Jervine | |
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Solubility |
SOL IN ALCOHOL, ACETONE, CHLOROFORM | |
| Record name | JERVINE | |
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Color/Form |
NEEDLES FROM METHANOL + WATER | |
CAS No. |
469-59-0 | |
| Record name | Jervine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Jervine | |
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| Record name | JERVINE | |
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| Record name | JERVINE | |
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| Record name | Jervine | |
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| Record name | JERVINE | |
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| Record name | JERVINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
243.5-244.5 °C | |
| Record name | JERVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Jervine's Mechanism of Action in the Hedgehog Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jervine, a naturally occurring steroidal alkaloid, potently inhibits the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Its mechanism of action centers on the direct binding to and inhibition of Smoothened (SMO), a 7-transmembrane protein essential for Hh signal transduction. This guide provides a comprehensive technical overview of this compound's interaction with the Hh pathway, detailing its molecular mechanism, quantitative activity, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in Hedgehog pathway research and the development of targeted cancer therapeutics.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial signaling cascade that plays a fundamental role in embryonic patterning and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for anti-cancer drug development.
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium and keeping the pathway inactive. Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and regulate the expression of Hh target genes that control cell fate, proliferation, and survival.
This compound's Core Mechanism of Action
This compound functions as a potent antagonist of the Hedgehog signaling pathway by directly targeting the SMO protein.[1][2] Its mechanism is analogous to that of another well-characterized SMO inhibitor, cyclopamine.[3][4]
Direct Binding to Smoothened (SMO)
This compound exerts its inhibitory effect through direct binding to the transmembrane (TMD) domain of the SMO receptor.[5][6] This binding event stabilizes an inactive conformation of SMO, preventing the conformational changes necessary for its activation and downstream signaling. While the precise, high-resolution crystal structure of the this compound-SMO complex is not yet available, molecular docking and structural studies of similar molecules like cyclopamine provide significant insights. These studies reveal that the binding pocket is a long, narrow cavity within the 7TM bundle.[5][7] this compound, like cyclopamine, is thought to occupy this pocket, making extensive contacts with the extracellular loops and the transmembrane helices.[5][8]
Interestingly, some studies suggest that while the primary inhibitory action of molecules like cyclopamine (and by extension, this compound) occurs at the TMD, they can also induce the accumulation of SMO in the primary cilium, a characteristic typically associated with SMO activation.[1] This suggests a complex interaction where this compound traps SMO in a conformation that allows for ciliary localization but prevents its signaling activity.
Inhibition of Downstream Signaling
By locking SMO in an inactive state, this compound effectively blocks the entire downstream Hedgehog signaling cascade. This prevents the activation of the GLI transcription factors. Consequently, the processing of full-length GLI proteins into their active forms is inhibited, and they are instead targeted for proteolytic cleavage into repressor forms. This abrogation of GLI activator function leads to the downregulation of Hh target genes, ultimately inhibiting cell proliferation and inducing apoptosis in Hh-dependent cells.[2]
Quantitative Data Summary
The inhibitory potency of this compound on the Hedgehog pathway has been quantified in various studies. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 500-700 nM | Various cellular assays | [2] |
Note: The binding affinity (Kd) for the this compound-SMO interaction has not been definitively reported in the reviewed literature. Further studies, such as competitive radioligand binding assays, are required to determine this value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Uninhibited Hedgehog signaling pathway.
Caption: this compound-mediated inhibition of the Hedgehog pathway.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Luciferase Reporter Assay for GLI Activity
This assay quantifies the transcriptional activity of GLI proteins, providing a robust readout of Hedgehog pathway activation.
Materials:
-
Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
This compound stock solution (dissolved in DMSO).
-
Hedgehog pathway agonist (e.g., SAG or Purmorphamine).
-
Dual-Luciferase® Reporter Assay System.
-
White, opaque 96-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Add a constant, predetermined concentration of a Hedgehog pathway agonist (e.g., SAG) to all wells except for the negative control.
-
Include appropriate controls: vehicle only (DMSO), agonist only, and a range of this compound concentrations.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value of this compound using a suitable non-linear regression model.
-
Competitive Radioligand Binding Assay for Kd Determination
This assay is used to determine the binding affinity (Kd) of this compound for the SMO receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for SMO.
Materials:
-
Cell membranes prepared from cells overexpressing the SMO receptor.
-
Radiolabeled SMO ligand (e.g., [³H]-cyclopamine or another suitable radiolabeled antagonist).
-
This compound stock solution.
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
-
Filtration manifold.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, combine the SMO-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled SMO ligand).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value is an approximation of the Kd for this compound.[9][10]
-
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This method is used to quantify the changes in mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, in response to this compound treatment.[11][12]
Materials:
-
Hedgehog-responsive cells.
-
This compound stock solution.
-
Hedgehog pathway agonist (e.g., SAG).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment: Treat cells with this compound and/or a Hedgehog pathway agonist as described in the luciferase assay protocol.
-
RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, qPCR master mix, and primers for either a target gene or a housekeeping gene.
-
Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the agonist-only control to determine the extent of inhibition.[13][14][15][16][17]
-
Immunofluorescence for GLI1 Nuclear Translocation
This technique is used to visualize the subcellular localization of the GLI1 protein, specifically its translocation to the nucleus upon Hedgehog pathway activation, and the inhibition of this process by this compound.[18][19][20]
Materials:
-
Hedgehog-responsive cells grown on coverslips.
-
This compound stock solution.
-
Hedgehog pathway agonist (e.g., SAG).
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Primary antibody against GLI1.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Cell Treatment: Treat cells on coverslips with this compound and/or a Hedgehog pathway agonist.
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-GLI1 antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and GLI1 (e.g., green or red) channels.
-
Analyze the images to determine the extent of GLI1 nuclear localization in the different treatment groups.
-
Conclusion
This compound is a potent and specific inhibitor of the Hedgehog signaling pathway that acts through direct binding to the transmembrane domain of the SMO receptor. This interaction prevents the activation of downstream signaling, leading to the suppression of GLI-mediated transcription and subsequent inhibition of cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Hedgehog pathway modulators. A deeper understanding of the molecular interactions between this compound and SMO will be invaluable for the rational design of next-generation SMO antagonists with improved therapeutic indices for the treatment of Hedgehog-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. ptglab.com [ptglab.com]
- 4. Docking for Smoothened antagonist chemotypes not susceptible to a vismodegib-resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy Protocol [protocols.io]
- 6. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Smoothened Ligands Using Structure-Based Docking | PLOS One [journals.plos.org]
- 8. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 16. qPCR – Power SYBR Green Protocol [protocols.io]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunocytochemistry/Immunofluorescence Protocol for Gli1 Antibody (NBP2-24662): Novus Biologicals [novusbio.com]
- 19. researchgate.net [researchgate.net]
- 20. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Jervine from Veratrum californicum: A Technical Guide to its Biological Source, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervine, a steroidal alkaloid of significant pharmacological interest, is notably produced by the plant species Veratrum californicum, commonly known as the California corn lily or Western false hellebore.[1][2] This technical guide provides an in-depth overview of the biological origin of this compound, its biosynthetic pathway within Veratrum californicum, and detailed methodologies for its extraction, isolation, and quantification. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this potent bioactive compound. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using diagrams.
Biological Source: Veratrum californicum
Veratrum californicum is a perennial herbaceous plant belonging to the Melanthiaceae family.[3] It is prevalent in high mountain meadows across western North America.[2][4] All parts of the plant are known to contain a variety of steroidal alkaloids, with this compound being one of the prominent constituents.[3][5] The concentration of these alkaloids, including this compound, can vary significantly depending on the plant part, geographical location, and growth stage.[6][7] Generally, the roots and rhizomes of V. californicum contain the highest concentrations of these alkaloids.[3][6][7]
Quantitative Analysis of this compound in Veratrum californicum
The quantification of this compound in Veratrum californicum is crucial for standardizing extracts and for pharmacological studies. Various analytical techniques have been employed to determine the concentration of this compound in different plant materials. High-performance liquid chromatography (HPLC) coupled with various detectors and ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common and accurate methods.[8][9][10]
| Plant Part | Species | This compound Concentration | Analytical Method | Reference |
| Rhizome | Veratrum nigrum | Up to 543.62 ng/g (after cholesterol treatment) | UHPLC-MS/MS | [9] |
| Not Specified | Veratrum spp. | Limit of Detection: 18.37 mg/kg | HPLC-ELSD | [8][11] |
| Plasma (Rat) | Not Applicable | Linear Range: 1.11 - 108 ng/mL | LC-MS/MS | [10][12] |
Table 1: Quantitative Data for this compound in Veratrum Species.
Biosynthesis of this compound
The biosynthesis of this compound in Veratrum species is a complex process that starts from cholesterol, which is synthesized via the mevalonic acid (MVA) pathway.[9][13] While the complete pathway is not fully elucidated, key steps have been identified.
The initial steps involve the conversion of cholesterol to solanidine, a common precursor for many steroidal alkaloids.[9] Subsequent enzymatic transformations, including hydroxylation, oxidation, and transamination, lead to the formation of the this compound backbone.[14] Studies have shown that cyclopamine, another major alkaloid in Veratrum, is a likely precursor to this compound.[13] The administration of 14C-labeled cyclopamine to V. grandiflorum resulted in the production of radioactive this compound.[13]
Caption: Proposed Biosynthetic Pathway of this compound from Acetate.
Experimental Protocols
Extraction of this compound from Veratrum californicum
A common method for the extraction of this compound and other alkaloids from Veratrum plant material involves solvent extraction.
Caption: General Workflow for this compound Extraction.
Detailed Protocol (Based on Patent CN101565445A): [15]
-
Material Preparation: Pulverize dried Veratrum medicinal material.
-
Extraction: Perform reflux extraction three times with 60-90% ethanol for 1-3 hours each time.
-
Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure to remove the ethanol.
-
Enrichment: Load the concentrated extract onto a macroporous adsorption resin column.
-
Washing: Wash the column with deionized water, followed by a dilute sodium hydroxide solution, and then a 10-60% ethanol solution to remove impurities.
-
Elution: Elute the target alkaloid components with 70-90% ethanol.
-
Final Concentration: Concentrate the eluate under reduced pressure to obtain the crude alkaloid extract containing this compound.
Quantification of this compound by HPLC-ELSD
This method is suitable for the quantitative determination of this compound in raw plant material.[8][11]
Caption: Workflow for this compound Quantification by HPLC-ELSD.
Detailed Protocol (Based on Wei et al., 2008): [8]
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (HPLC) system coupled with an evaporative light scattering detector (ELSD).
-
Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
-
0-5 min: 20% acetonitrile
-
5-30 min: 20%-40% acetonitrile
-
30-40 min: 40%-20% acetonitrile
-
40-45 min: 20% acetonitrile
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
ELSD Settings: Drift tube temperature of 98°C and a nitrogen flow rate of 2.2 L/min.
-
Quantification: A calibration curve is generated using this compound standards over a linear range (e.g., 42.05-980 mg/L).
Quantification of this compound by UHPLC-MS/MS
This highly sensitive method is suitable for quantifying low concentrations of this compound, for instance in biological matrices.[9]
Detailed Protocol (Based on Szwaiger et al., 2021): [9]
-
Extraction: Ultrasonication of plant material with a chloroform and ammonia hydroxide solution (20:3).
-
Chromatographic System: Ultra-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Column: Kinetex XB-C18 LC column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (solvent A) and water with 0.01% formic acid (solvent B).
-
Detection: Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.
-
MRM Transitions for this compound: m/z 425.89/313.10 and 425.89/114.0.
-
Conclusion
Veratrum californicum is a rich and primary biological source of the steroidal alkaloid this compound. Understanding its biosynthesis and employing robust analytical methods for its extraction and quantification are fundamental for advancing research into its pharmacological properties and potential therapeutic applications. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important natural product.
References
- 1. Veratrum californicum - Wikipedia [en.wikipedia.org]
- 2. Veratrum [worldbotanical.com]
- 3. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Steroidal Alkaloid Variation in Veratrum californicum as Determined by Modern Methods of Analytical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of this compound and veratramine in Veratrum plants using high performance liquid chromatography coupled with evaporative light scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Representational Difference Analysis of Transcripts Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN101565445A - Method for preparing high-purity veratramine and this compound - Google Patents [patents.google.com]
Jervine's Interaction with the Smoothened (SMO) Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interaction between the steroidal alkaloid Jervine and the Smoothened (SMO) protein, a critical component of the Hedgehog (Hh) signaling pathway. The aberrant activation of this pathway is implicated in the development of various cancers, making SMO an attractive target for therapeutic intervention. This compound, a naturally occurring compound, serves as a potent inhibitor of this pathway through its direct engagement with SMO.
Core Interaction: this compound and Smoothened
This compound is a steroidal alkaloid originally isolated from plants of the Veratrum genus.[1][2] It is structurally related to cyclopamine and functions as an antagonist of the Hedgehog signaling pathway.[1] The primary mechanism of this compound's inhibitory action is its direct binding to the Smoothened (SMO) protein.[1][3] SMO is a seven-transmembrane protein that plays a pivotal role in transducing the Hedgehog signal across the cell membrane.[4][5] By binding to the transmembrane domain of SMO, this compound prevents the protein from adopting its active conformation, thereby blocking downstream signaling events.[3][6] This leads to the accumulation of inactivated SMO in the primary cilium.[6][7]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as a Hedgehog signaling inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Value (nM) | Assay Context | Reference |
| IC50 | 500-700 | Inhibition of Hedgehog signaling | [8][9][10] |
| IC50 | 500 | Inhibition of lipid-modified (octylated) Sonic Hedgehog (SHH) in mouse S12 cells (luciferase reporter gene assay) | [8] |
The Hedgehog Signaling Pathway and this compound's Point of Intervention
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[11] Its dysregulation can lead to tumorigenesis.[6] The canonical pathway involves a series of protein interactions that are modulated by the binding of a Hedgehog ligand.
In the "Off" State (Absence of Hedgehog Ligand):
The twelve-pass transmembrane protein Patched (PTCH) localizes to the primary cilium and inhibits the activity of SMO.[12] This prevents SMO from accumulating in the cilium and initiating downstream signaling.[12] The GLI family of transcription factors (GLI1, GLI2, and GLI3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).[4][13] This complex facilitates the proteolytic cleavage of GLI proteins into their repressor forms (GliR), which then translocate to the nucleus to repress the transcription of Hedgehog target genes.[13]
In the "On" State (Presence of Hedgehog Ligand):
The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH alleviates its inhibition of SMO.[12][13] This allows SMO to translocate to and accumulate in the primary cilium, where it becomes activated.[14][15] Activated SMO triggers a cascade of events that leads to the dissociation of the SUFU-GLI complex.[13] This prevents the proteolytic cleavage of GLI proteins, allowing the full-length activator forms (GliA) to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.[4][13]
This compound's Intervention:
This compound directly binds to the SMO protein, effectively locking it in an inactive conformation, even in the presence of an upstream activating signal (i.e., Hedgehog ligand bound to PTCH). This prevents the downstream activation of the GLI transcription factors, thus inhibiting the entire signaling cascade.
Caption: The Hedgehog signaling pathway and this compound's inhibitory action on SMO.
Experimental Protocols
The investigation of this compound's interaction with SMO and its effect on the Hedgehog pathway involves a variety of established experimental protocols.
Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)
This assay is used to quantify the activity of the Hedgehog signaling pathway in response to activators and inhibitors.[16]
1. Cell Culture and Plating:
-
Culture NIH-3T3 cells that are stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).[16]
-
Seed the cells into 96-well plates and grow to confluence.[16]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in a low-serum culture medium.
-
Treat the cells with the this compound dilutions and a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG).[16] Include appropriate positive (agonist only) and negative (vehicle only) controls.
3. Incubation:
-
Incubate the plate for 24-48 hours to allow for changes in reporter gene expression.[16]
4. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[16]
5. Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CCK-8)
This assay assesses the effect of this compound on the proliferation of cancer cell lines with an active Hedgehog pathway.[3][17]
1. Cell Seeding:
-
Seed cells (e.g., MUTZ-1 myelodysplastic syndrome cells) into 96-well plates at a predetermined density.[3]
2. This compound Treatment:
-
After allowing the cells to adhere, treat them with various concentrations of this compound.[3]
3. Incubation:
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).[3]
4. CCK-8 Reagent Addition:
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
5. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the cell proliferation rate relative to untreated control cells.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[17][18]
1. Cell Treatment:
-
Treat cells with different concentrations of this compound for a specified period.
2. Cell Harvesting and Staining:
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. Data Quantification:
-
Quantify the percentage of apoptotic cells in each treatment group.[18]
Gene and Protein Expression Analysis
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of Hedgehog pathway components (e.g., SMO, GLI1) and downstream target genes.[17][18]
Western Blotting: This method is employed to detect and quantify the protein levels of SMO, GLI1, and other pathway-related proteins (e.g., BCL2, Cyclin D1).[3][18]
Caption: A conceptual workflow for investigating this compound's effects on the Hh pathway.
Conclusion
This compound is a well-characterized inhibitor of the Hedgehog signaling pathway that acts through the direct binding and antagonism of the Smoothened protein. Its ability to potently disrupt this critical oncogenic pathway underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other SMO inhibitors, facilitating a deeper understanding of their molecular mechanisms and a more rapid translation to clinical applications.
References
- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Smoothened adopts multiple active and inactive conformations capable of trafficking to the primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. web.stanford.edu [web.stanford.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Nexus of Jervine and Cyclopamine: A Technical Guide to their Role in Hedgehog Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervine and cyclopamine, two naturally occurring steroidal alkaloids isolated from plants of the Veratrum genus, are potent modulators of the Hedgehog (Hh) signaling pathway. Their profound teratogenic and potential anti-cancer properties stem from a close structural relationship that dictates their shared mechanism of action. This technical guide provides an in-depth exploration of the structural nuances, biosynthetic origins, and functional implications of this compound and cyclopamine, with a focus on their interaction with the Smoothened (Smo) receptor. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in developmental biology and oncology.
Structural Relationship: A Tale of a Single Ketone
This compound and cyclopamine share a complex hexacyclic C-nor-D-homosteroid skeleton. The pivotal difference between these two molecules lies at the C-11 position. This compound possesses a ketone group at this position, whereas cyclopamine, also known as 11-deoxothis compound, has a methylene group. This seemingly minor structural variance has subtle implications for their biological activity, though both compounds are recognized as potent inhibitors of the Hedgehog signaling pathway.
Chemical Structures:
-
This compound: C₂₇H₃₉NO₃
-
Cyclopamine: C₂₇H₄₁NO₂
Biosynthetic Pathway: A Shared Origin from Cholesterol
The biosynthesis of both this compound and cyclopamine is believed to originate from the common sterol precursor, cholesterol. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. The pathway involves a series of hydroxylations, oxidations, and transaminations to form a key intermediate, verazine. Subsequent enzymatic modifications on the steroid backbone lead to the formation of the characteristic C-nor-D-homo steroid core and the appended piperidine ring, ultimately yielding cyclopamine. This compound is then synthesized from cyclopamine through the oxidation of the C-11 position.
Caption: Proposed biosynthetic pathway of this compound and cyclopamine from cholesterol.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The primary mechanism through which this compound and cyclopamine exert their biological effects is the inhibition of the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Both molecules act as direct antagonists of Smoothened (Smo), a seven-transmembrane receptor that is a key positive regulator of the Hh pathway.[2]
In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. Upon binding of Hedgehog to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. This compound and cyclopamine bind directly to the heptahelical bundle of Smo, stabilizing it in an inactive conformation and preventing downstream signaling, even in the presence of the Hedgehog ligand.[3][4]
Caption: Inhibition of the Hedgehog signaling pathway by this compound and cyclopamine.
Quantitative Data Summary
The inhibitory potency of this compound and cyclopamine has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).
| Compound | Assay | Cell Line / System | IC₅₀ / Kᵢ | Reference |
| Cyclopamine | Hh Pathway Inhibition (Shh-LIGHT2) | NIH/3T3 | 300 nM | [3] |
| Hh-dependent Pax7 expression | Chick neural plate explants | 24 nM | [5] | |
| This compound | Hh Pathway Inhibition (Shh-LIGHT2) | Mouse S12 cells | 500-700 nM | [6] |
| BODIPY-cyclopamine | Hh Pathway Inhibition (Shh-LIGHT2) | NIH/3T3 | 150 nM | [3] |
| KAAD-cyclopamine | Competitive Binding vs BODIPY-cyclopamine | Smo-expressing COS-1 cells | Kᵢ = 23 nM | [7] |
Experimental Protocols
Hedgehog Signaling Inhibition Assay (Shh-LIGHT2 Luciferase Reporter Assay)
This assay quantitatively measures the activity of the Hedgehog signaling pathway in response to inhibitors. It utilizes a mouse embryonic fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (Shh-LIGHT2 cells).
Caption: Workflow for the Shh-LIGHT2 luciferase reporter assay.
Methodology:
-
Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% bovine calf serum and appropriate selection antibiotics.
-
Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.
-
Treatment: After 24 hours, replace the medium with low-serum medium (0.5% BCS) containing a constant concentration of Sonic Hedgehog (Shh)-conditioned medium (to activate the pathway) and varying concentrations of the test compound (this compound or cyclopamine).
-
Incubation: Incubate the cells for 30-48 hours to allow for pathway activation and reporter gene expression.
-
Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Smoothened Competitive Binding Assay
This assay determines the binding affinity of unlabeled ligands (like this compound or cyclopamine) to Smoothened by measuring their ability to compete with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine) for binding to Smo.
Methodology:
-
Cell Culture and Transfection: Culture COS-1 or HEK293 cells and transiently transfect them with a Smoothened expression vector.
-
Incubation with Ligands: Harvest the cells and incubate them with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled competitor (this compound or cyclopamine) in a suitable binding buffer.
-
Washing: After incubation to reach equilibrium, wash the cells to remove unbound ligands.
-
Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor indicates displacement of the fluorescent ligand.
-
Data Analysis: Plot the percentage of specific binding of BODIPY-cyclopamine against the logarithm of the competitor concentration. Fit the data to a one-site competitive binding model to calculate the Kᵢ value of the unlabeled ligand.
Conclusion
This compound and cyclopamine, distinguished by a single ketone group, represent a fascinating example of how subtle structural modifications can be tolerated for a shared, potent biological activity. Their direct inhibition of the Smoothened receptor provides a powerful tool for dissecting the Hedgehog signaling pathway and offers a promising scaffold for the development of novel therapeutics for cancers driven by aberrant Hh signaling. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of these and related compounds.
References
- 1. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Jervine's Role in Inducing Cyclopia and Holoprosencephaly: A Technical Guide
Abstract: This technical guide provides an in-depth examination of jervine, a steroidal alkaloid derived from plants of the Veratrum genus. This compound is a potent teratogen known for its ability to induce severe congenital malformations, most notably cyclopia and holoprosencephaly (HPE), in vertebrates.[1] Its biological activity stems from its role as a specific inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical cascade in embryonic development.[1][2] This document details the molecular mechanism of this compound's action, summarizes quantitative data from key teratogenicity studies, outlines experimental protocols for inducing and studying its effects, and provides visual representations of the pertinent biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of developmental biology, toxicology, and oncology.
Introduction
This compound is a naturally occurring steroidal alkaloid found in plants of the genus Veratrum, such as Veratrum californicum (corn lily or false hellebore).[3][4] Historically, observations of cyclopic lambs born to ewes that had ingested V. californicum during a specific period of gestation led to the identification of this compound and the related compound cyclopamine as the causative teratogenic agents.[3][5] These compounds have since become invaluable tools in developmental biology for their specific and potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[6]
Holoprosencephaly (HPE) is a spectrum of developmental defects resulting from the incomplete cleavage of the embryonic forebrain (prosencephalon) into two distinct hemispheres.[7] Cyclopia, the most severe form of HPE, is characterized by the failure of the eye fields to separate, resulting in a single, centrally located eye.[8] By disrupting the Shh pathway, which is fundamental for patterning the ventral midline of the developing central nervous system, this compound provides a chemical model to study the etiology of these devastating birth defects.[1][9]
Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway
The teratogenic effects of this compound are a direct consequence of its antagonism of the Sonic Hedgehog (Shh) signaling pathway.[4] This pathway is crucial for the development of numerous structures in the embryo, including the brain, spinal cord, and limbs.
In the canonical Shh pathway, the ligand Shh binds to its receptor, Patched (PTCH1), a 12-pass transmembrane protein. This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a 7-pass transmembrane protein.[1] The activation of SMO initiates an intracellular signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and regulate the expression of Shh target genes, which control cell fate, proliferation, and patterning.
This compound exerts its inhibitory effect by binding directly to the Smoothened protein.[1][2][10] This interaction prevents the conformational change in SMO that is necessary for its activation, even in the presence of the Shh ligand. Consequently, the downstream signaling cascade is blocked, the GLI transcription factors remain inactive, and the expression of Shh target genes is suppressed. The disruption of this pathway during critical periods of gastrulation and neurulation leads to the severe midline defects characteristic of holoprosencephaly.[9]
Quantitative Data on this compound's Teratogenic Effects
The teratogenic potential of this compound is highly dependent on the dose, timing of administration, and animal species. The critical window for inducing cyclopia and HPE corresponds to the period of forebrain development and neural tube closure.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC₅₀ (Hedgehog Signaling) | 500-700 nM | Shh-responsive cells | [2] |
| Proliferation Inhibition | Concentration-dependent | MUTZ-1 MDS cell line | [11][12] |
| Apoptosis Induction | Concentration-dependent | MUTZ-1 MDS cell line | [12] |
Table 2: this compound-Induced Teratogenesis in Animal Models
| Species | Gestation Day (GD) of Administration | Dose (mg/kg body weight) | Route | Observed Malformations | Reference |
| Sheep | GD 13-14 | 0.88 (ground V. californicum root) | Oral | Cyclopia, deformed facial bones | [5] |
| Mouse (C57BL/6J) | GD 8, 9, or 10 | 70, 150, 300 | Gavage | Cleft lip/palate, micrognathia, limb malformations | [13] |
| Mouse (A/J) | GD 8, 9, or 10 | 70, 150, 300 | Gavage | Cleft lip/palate, micrognathia, limb malformations | [13] |
| Mouse (Swiss Webster) | - | - | - | Resistant to this compound-induced terata | [13][14] |
| Rat (Sprague-Dawley) | GD 6-9 | - | - | Insensitive/Resistant to this compound | [13][14] |
| Hamster (Golden) | GD 7 | Not specified, but highly sensitive | Gavage | Cebocephaly, harelip/cleft palate, exencephaly | [14] |
Note: Sensitivity to this compound is highly species- and even strain-dependent. Hamsters are extremely sensitive, while certain strains of mice and rats are relatively resistant.[13][14]
Experimental Protocols
Inducing holoprosencephaly with this compound requires precise administration during a narrow window of embryonic development. The following provides a generalized methodology based on protocols described for this compound and the related teratogen cyclopamine.
Animal Model and Timed Pregnancies
-
Animal Selection: Choose a sensitive species and strain, such as the C57BL/6J mouse or Golden hamster.[13][14]
-
Housing and Mating: House animals under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water). Establish timed pregnancies by housing females with males overnight. The morning of the discovery of a vaginal plug is designated as Gestational Day 0 (GD 0).
This compound Preparation and Administration
-
Vehicle Preparation: this compound is soluble in ethanol and methanol but often administered as a suspension for in vivo studies.[4] A common vehicle is a solution of dimethyl sulfoxide (DMSO) and a carrier like polyethylene glycol (PEG300) and Tween80 in water.[2]
-
Dose Calculation: Prepare the this compound solution to deliver the desired dose (e.g., 70-300 mg/kg for mice) in a standard volume based on the animal's body weight.[13]
-
Administration: On the target gestation day (e.g., GD 8 for mice), administer the calculated dose to the pregnant female via oral gavage.[13] This ensures a precise and consistent dosage. Control animals should receive the vehicle only.
Embryo Collection and Analysis
-
Collection: Euthanize pregnant females at a predetermined time point (e.g., GD 17-18 for mice) before term. Dissect the uterine horns to collect the fetuses.
-
Morphological Analysis: Examine fetuses for gross external malformations, including craniofacial defects (cyclopia, cebocephaly, cleft palate), limb abnormalities, and overall growth retardation.[13]
-
Histological Analysis: Fix embryos in an appropriate solution (e.g., 4% paraformaldehyde). Process for paraffin or cryosectioning to examine the internal structures of the brain and face for evidence of incomplete forebrain cleavage and other neural tube defects.
-
Molecular Analysis: For mechanistic studies, embryos can be collected at earlier time points (e.g., 12-24 hours post-treatment). Tissues can be dissected for analysis of gene expression (e.g., via in situ hybridization or RT-qPCR) to confirm the downregulation of Shh pathway target genes like Gli1 and Ptc1.[12][15]
Conclusion
This compound is a powerful teratogen that acts as a specific inhibitor of the Smoothened protein within the Sonic Hedgehog signaling pathway. This mechanism of action makes it a critical chemical tool for investigating the molecular underpinnings of embryonic development and the pathogenesis of congenital malformations like cyclopia and holoprosencephaly. The data and protocols summarized in this guide provide a framework for researchers to utilize this compound in studies of developmental biology, toxicology, and Shh-dependent cancers. Understanding the dose-response relationships and species-specific sensitivities is paramount for the successful design and interpretation of such experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Veratrum californicum - Wikipedia [en.wikipedia.org]
- 4. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 5. Guide to Poisonous Plants â College of Veterinary Medicine and Biomedical Sciences â Colorado State University [poisonousplants.cvmbs.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Holoprosencephaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopia - Wikipedia [en.wikipedia.org]
- 9. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes [jci.org]
The Historical Odyssey of Jervine: From Botanical Observation to Molecular Target
An In-depth Technical Guide on the Discovery and Isolation of a Potent Steroidal Alkaloid
For researchers, scientists, and drug development professionals, the story of Jervine's discovery and isolation is a compelling narrative of scientific inquiry, tracing a path from early botanical observations and toxicological studies to the elucidation of its complex chemical structure and, ultimately, its crucial role as a modulator of the Hedgehog signaling pathway. This guide provides a comprehensive overview of this journey, detailing the key historical milestones, experimental protocols, and the molecular mechanism that makes this compound a subject of ongoing scientific interest.
A Century of Discovery: The Historical Timeline of this compound
The story of this compound is intrinsically linked to the study of the Veratrum genus of plants, commonly known as false hellebore or corn lily. For centuries, these plants were recognized for their toxic properties, leading to their use in traditional medicine and as pesticides.[1] It was not until the 19th and early 20th centuries, with the advent of modern chemistry, that scientists began to unravel the chemical constituents responsible for their potent biological activity.
The first isolation of alkaloids from Veratrum species dates back to the early 19th century. However, the specific isolation of this compound from Veratrum californicum was a much later achievement, accomplished in 1943.[2] This breakthrough was followed by intensive efforts to determine its intricate steroidal structure, a feat accomplished by Fried and colleagues in 1951. A significant milestone in understanding this compound's biological significance came with the discovery of its teratogenic effects, which were later linked to its ability to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular growth.[3]
Quantitative Profile of this compound
The following table summarizes the key physicochemical properties of this compound, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₂₇H₃₉NO₃ |
| Molecular Weight | 425.6 g/mol [3] |
| Melting Point | 243.5-244.5 °C[3] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, and chloroform.[1][3][4] |
| Optical Rotation | [α]D²⁰ -150° (ethanol); [α]D²⁰ -167.6° (chloroform) |
| UV Absorption Maxima | 250 nm (ε = 15,000), 360 nm (ε = 60) |
| IC₅₀ (Hedgehog pathway) | 500-700 nM[5] |
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of this compound from its natural source, primarily the roots and rhizomes of Veratrum species, involve a multi-step process. The following protocols are generalized representations of methodologies described in the scientific literature.
Extraction of Crude Alkaloids
Objective: To extract a mixture of alkaloids, including this compound, from the plant material.
Methodology:
-
Preparation of Plant Material: The dried roots and rhizomes of Veratrum californicum are ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent. Ethanol is a commonly used solvent for this purpose. The extraction can be performed at room temperature with percolation or more efficiently using a Soxhlet apparatus with refluxing solvent.[5]
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to remove the solvent, yielding a crude alkaloid-rich residue.
Purification of this compound
Objective: To isolate this compound from the crude alkaloid mixture.
Methodology:
-
Acid-Base Extraction (Optional but recommended): The crude residue can be dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, causing them to precipitate or allowing for their extraction into an immiscible organic solvent.
-
Chromatographic Separation: Column chromatography is a key step in separating this compound from other closely related alkaloids.
-
Adsorbent: Silica gel or alumina are commonly used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol) is used to elute the compounds from the column. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Recrystallization: The fractions enriched with this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent or solvent mixture (e.g., methanol-water) to obtain pure crystalline this compound.[3]
The Molecular Target: this compound and the Hedgehog Signaling Pathway
A pivotal discovery in this compound research was the elucidation of its mechanism of action as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a fundamental role in embryonic development and is aberrantly activated in various cancers. This compound exerts its effects by directly binding to and inhibiting the G protein-coupled receptor-like protein Smoothened (Smo), a key transducer of the Hh signal.[6]
In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smo. Upon binding of the Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
This compound's binding to Smo prevents its activation, even in the presence of the Hedgehog ligand. This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the inhibition of Gli-mediated transcription. This mechanism underlies both the teratogenic effects of this compound and its potential as an anticancer agent.
References
- 1. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 2. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Supplier | 469-59-0 | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
The Abundance of Jervine in Veratrum Species: A Technical Guide for Researchers
An in-depth exploration of the natural occurrence of the steroidal alkaloid jervine across various Veratrum species, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its quantification, the methodologies for its analysis, and its biological context.
This compound, a C-nor-D-homo-steroidal alkaloid found in plants of the Veratrum genus, has garnered significant scientific interest due to its potent biological activities. Notably, it is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation that is often dysregulated in various cancers.[1][2] This inhibitory action, mediated through direct binding to the Smoothened (SMO) protein, makes this compound and its derivatives promising candidates for anticancer drug development.[2][3] Understanding the natural abundance of this compound in different Veratrum species is crucial for sourcing, standardization, and the development of efficient extraction and purification protocols.
Quantitative Abundance of this compound
The concentration of this compound varies significantly among different Veratrum species and even between different parts of the same plant. The rhizomes and roots are generally reported to contain the highest concentrations of steroidal alkaloids, including this compound.[4][5] A summary of reported quantitative data for this compound in various Veratrum species is presented below.
| Veratrum Species | Plant Part | This compound Content | Method of Analysis | Reference(s) |
| Veratrum maackii | Roots | ~1.3 mg/g dry weight | Not specified | [2][6] |
| Leaves | ~0.1 mg/g dry weight | Not specified | [2][6] | |
| Veratrum nigrum | Roots | ~0.4 mg/g dry weight | Not specified | [2][6] |
| Leaves | ~0.2 mg/g dry weight | Not specified | [6] | |
| Veratrum lobelianum | Tincture (Veratrum Aqua) | 136 - 170 µg/mL | HPLC-DAD | [1] |
| Veratrum species (unspecified) | Raw Material | Limit of Detection: 18.37 mg/kg | HPLC-ELSD | [7] |
It is important to note that alkaloid content can be influenced by various factors, including geographic location, harvest time, and environmental conditions.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in Veratrum plant material is essential for research and drug development. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique employed.
Extraction of this compound from Plant Material
A generalized protocol for the extraction of this compound from dried and powdered Veratrum rhizomes is as follows:
-
Sample Preparation: The plant material (typically rhizomes and roots) is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Solvent Extraction: The powdered plant material is extracted with an organic solvent, often with the addition of a base to ensure the alkaloids are in their free base form. Common solvent systems include:
-
Extraction Method:
-
Ultrasonic Extraction: The plant material is suspended in the extraction solvent and subjected to ultrasonication for a specified period (e.g., 30 minutes). This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.
-
Reflux Extraction: The plant material is heated with the solvent under reflux for a set duration (e.g., 1-3 hours). This technique is effective but can be time-consuming.[9]
-
-
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.
Sample Cleanup
To remove interfering substances from the crude extract, a cleanup step is often necessary before chromatographic analysis.
-
Liquid-Liquid Extraction: The crude extract can be partitioned between an acidic aqueous solution and an immiscible organic solvent to separate the basic alkaloids from neutral and acidic compounds.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. A typical SPE protocol for this compound might involve:
-
Cartridge: A C18 or similar reversed-phase cartridge.
-
Conditioning: The cartridge is conditioned with methanol followed by water.
-
Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove polar impurities.
-
Elution: this compound and other alkaloids are eluted with a stronger organic solvent, such as methanol or acetonitrile.
-
HPLC Analysis
The purified and concentrated extract is then analyzed by HPLC.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reversed-phase column, such as a Kromasil C8 or a C18 column, is commonly used.[7]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a modifier like trifluoroacetic acid or formic acid) and an organic phase (acetonitrile or methanol). An example of a gradient elution is: 20% acetonitrile for the first 5 minutes, then a linear gradient to 40% acetonitrile over 25 minutes.[7]
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds that lack a strong UV chromophore, like this compound.[7]
-
Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[10]
-
-
Quantification: this compound concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.
Signaling Pathways and Biosynthesis
Hedgehog Signaling Pathway Inhibition by this compound
This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers. This compound directly binds to the G protein-coupled receptor-like protein Smoothened (SMO), which is a key transducer of the Hh signal.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound, like other steroidal alkaloids in Veratrum, begins with cholesterol. While the entire pathway is not yet fully elucidated, key initial enzymatic steps leading to the formation of the intermediate verazine have been identified in Veratrum californicum.[11] These steps are catalyzed by a series of cytochrome P450 enzymes (CYPs) and a transaminase.
This technical guide provides a foundational understanding of the natural abundance of this compound in Veratrum species, the methodologies for its analysis, and its biological significance. This information is intended to support further research into the pharmacological potential of this important class of natural products.
References
- 1. Quantitative Content Parameter in the Standardization of Veratrum Aqua, Veratrum Lobelianum Bernh. Based Drug | Melnik | Drug development & registration [pharmjournal.ru]
- 2. Comparative transcriptome analysis of Veratrum maackii and Veratrum nigrum reveals multiple candidate genes involved in steroidal alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
- 4. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insecticidal metabolites from the rhizomes of Veratrum album against adults of Colorado potato beetle, Leptinotarsa decemlineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacology of Jervine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has garnered significant scientific interest due to its potent biological activities. Primarily known for its teratogenic effects, this compound's mechanism of action as a specific inhibitor of the Sonic Hedgehog (Shh) signaling pathway has positioned it as a valuable tool for developmental biology research and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts.
Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the Sonic Hedgehog (Shh) signaling pathway, a critical regulator of embryonic development and cellular proliferation[1][2]. The canonical Shh pathway is initiated by the binding of the Shh ligand to the transmembrane receptor Patched (PTCH1). In the absence of Shh, PTCH1 tonically inhibits Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the terminal effectors of the pathway.
This compound's inhibitory action is mediated by its direct binding to the heptahelical bundle of SMO[1]. This binding event prevents the conformational changes in SMO that are necessary for its activation, even in the presence of the Shh ligand. Consequently, the downstream signaling cascade is blocked, leading to the suppression of GLI-mediated gene transcription. The downstream targets of the Shh pathway include genes involved in cell proliferation, survival, and differentiation, such as Myc, Bcl-2, NANOG, and SOX2[3].
The specific interaction of this compound with SMO makes it a direct antagonist of the Shh pathway, unlike some other inhibitors that may act upstream or downstream of SMO. This direct inhibition is the molecular basis for this compound's potent teratogenic and potential anti-cancer activities.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in rats. These studies reveal rapid absorption and high oral bioavailability, alongside evidence of enterohepatic circulation.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed following oral administration in rats, with peak plasma concentrations observed within a few hours[4][5].
-
Bioavailability: The oral bioavailability of this compound in rats has been reported to be approximately 60.0%, indicating efficient absorption from the gastrointestinal tract[5].
-
Distribution: this compound exhibits a small volume of distribution, suggesting it is primarily confined to the plasma[4].
-
Metabolism: The metabolism of veratrum alkaloids, including this compound, is thought to primarily occur through hydroxylation, methylation, and sulfation.
-
Excretion: The excretion pathways of this compound have not been fully elucidated, but its enterohepatic circulation suggests biliary excretion and reabsorption play a role[4].
-
Gender Differences: Interestingly, significant gender differences in the pharmacokinetics of this compound have been observed in rats. Male rats exhibit a much higher absorption rate (approximately 10-fold) and a lower elimination rate (approximately 20-fold) compared to female rats, leading to substantially higher drug exposure in males[6][7][8].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Unit | Value (Mean ± SD) | Reference |
| Dose | mg/kg | 1.5 | [9] |
| AUC(0-∞) | ng/mL·h | 969.3 ± 277.7 | [10] |
| Cmax | ng/mL | 506.6 ± 192.8 | [10] |
| t1/2 | h | 3.4 ± 1.2 | [10] |
| CL/F | L/h/kg | 1.7 ± 0.5 | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) | Reference |
| Dose | mg/kg | 40 | [5] |
| AUCp.o. | ng·h/mL | 11840.4 ± 1587.4 | [5] |
| Cmax1 | ng/mL | 233.30 ± 30.37 | [5] |
| Tmax1 | h | 2 | [5] |
| Cmax2 | ng/mL | 138.40 ± 19.31 | [5] |
| Tmax2 | h | 24 | [5] |
| Oral Bioavailability (F) | % | 60.0 | [5] |
Toxicology
The most prominent toxicological effect of this compound is its potent teratogenicity, which is a direct consequence of its inhibition of the Shh signaling pathway.
Teratogenicity
This compound is a well-established teratogen, causing severe developmental abnormalities, particularly craniofacial defects such as cyclopia and holoprosencephaly, when administered during a critical window of gestation[2][11]. The susceptibility to this compound-induced teratogenicity varies significantly between species. For instance, golden hamster fetuses are extremely sensitive, while Sprague-Dawley rats and Swiss Webster mice are relatively resistant[11][12].
Other Toxicities
Besides its teratogenic effects, this compound can also exhibit other toxicities. As a veratrum alkaloid, it may have cardiovascular and neuromuscular effects. Studies have also investigated its potential to induce apoptosis and its effects on cell cycle progression in cancer cell lines[13][14].
Experimental Protocols
Quantification of this compound in Rat Plasma by UPLC-MS/MS
This protocol provides a detailed method for the sensitive and accurate quantification of this compound in rat plasma.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
4.1.2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4.1.3. Chromatographic and Mass Spectrometric Conditions
-
UPLC Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm)[4][9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid[4][9].
-
Injection Volume: 2-5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4.1.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard[9].
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C[9].
-
Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
4.1.5. Calibration Curve and Quality Control
-
Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 1-1000 ng/mL)[9].
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process calibration standards and QC samples alongside the unknown samples.
Cell-Based Hedgehog Signaling Reporter Assay
This protocol describes a cell-based assay to screen for inhibitors of the Hedgehog pathway, such as this compound, using a luciferase reporter system.
4.2.1. Cell Line
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization[15].
4.2.2. Materials and Reagents
-
This compound or other test compounds
-
Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule SMO agonist (e.g., SAG)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates (white, clear bottom)
4.2.3. Experimental Procedure
-
Cell Seeding: Seed the reporter NIH-3T3 cells in a 96-well plate at an appropriate density and allow them to adhere and reach confluence.
-
Serum Starvation: Before treatment, starve the cells in a low-serum medium (e.g., 0.5% CS in DMEM) for 24 hours to reduce basal signaling.
-
Treatment:
-
Add Shh-CM or SAG to the wells to stimulate the Hedgehog pathway.
-
Concurrently, add various concentrations of this compound or other test compounds. Include appropriate vehicle controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Shh pathway activation by this compound compared to the stimulated control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
-
Conclusion
This compound is a potent pharmacological agent with a well-defined mechanism of action as a direct inhibitor of the Sonic Hedgehog signaling pathway. Its unique properties, including rapid absorption, high oral bioavailability, and significant teratogenic potential, make it a crucial tool for studying developmental processes and a compound of interest for therapeutic development, particularly in oncology. The detailed pharmacological data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this fascinating and powerful molecule. Further research is warranted to fully elucidate its metabolic fate, explore its therapeutic potential in various disease models, and develop strategies to mitigate its toxicity.
References
- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New UPLC-MS/MS Method Validated for Quantification of this compound in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New UPLC-MS/MS Method Validated for Quantification of this compound in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
Jervine's Impact on Vertebrate Developmental Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervine, a steroidal alkaloid derived from plants of the Veratrum genus, is a potent teratogen with profound effects on vertebrate embryonic development.[1] Its primary mechanism of action involves the specific inhibition of the Sonic Hedgehog (Shh) signaling pathway, a critical regulator of morphogenesis in numerous tissues and organs.[1][2] By directly binding to and inactivating the Smoothened (Smo) protein, this compound disrupts the downstream signaling cascade, leading to a spectrum of severe developmental abnormalities, most notably cyclopia and holoprosencephaly.[1][2][3] This technical guide provides an in-depth overview of this compound's impact on vertebrate development, focusing on its molecular mechanism, the resultant developmental defects, and detailed experimental protocols for studying its effects. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of developmental biology, toxicology, and pharmacology.
Introduction
The study of teratogens, agents that cause developmental abnormalities, provides invaluable insights into the fundamental mechanisms of embryogenesis. This compound, alongside the structurally related compound cyclopamine, has emerged as a powerful tool for dissecting the intricacies of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] The teratogenic effects of Veratrum californicum, the plant from which this compound is isolated, were first observed in sheep that had grazed on it, resulting in a high incidence of cyclopic lambs.[2] Subsequent research identified this compound and cyclopamine as the causative agents and elucidated their specific inhibitory effect on Shh signaling.[2][3]
The Shh pathway is a cornerstone of vertebrate development, playing a pivotal role in the patterning of the central nervous system, limbs, craniofacial structures, and numerous other organs. Its dysregulation is implicated in a range of congenital malformations and cancers. This compound's ability to potently and specifically block this pathway at the level of the Smoothened (Smo) protein makes it an indispensable chemical probe for studying Shh-dependent developmental processes.[1][3][4]
This guide will delve into the molecular underpinnings of this compound's activity, present quantitative data on its teratogenic effects, provide detailed experimental methodologies for its study, and offer visual representations of the key concepts.
Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway
The canonical Shh signaling pathway is initiated by the binding of the Shh ligand to its receptor, Patched (Ptch). In the absence of Shh, Ptch tonically inhibits the 7-transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway in an "off" state. In this state, the Gli family of transcription factors (Gli1, Gli2, and Gli3) are proteolytically processed into repressor forms, which translocate to the nucleus and inhibit the transcription of Shh target genes.
Upon Shh binding to Ptch, the inhibition of Smo is relieved. Smo then translocates to the primary cilium and becomes activated, initiating a downstream signaling cascade that prevents the proteolytic processing of Gli proteins. Full-length Gli activator forms accumulate, translocate to the nucleus, and activate the transcription of Shh target genes, which include genes involved in cell proliferation, differentiation, and survival, such as Ptch1 and Gli1 itself.
This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of Smo.[3] This binding locks Smo in an inactive conformation, preventing its ciliary localization and activation, even in the presence of the Shh ligand.[5] Consequently, the downstream signaling cascade is blocked, Gli transcription factors are processed into their repressor forms, and the expression of Shh target genes is suppressed. This disruption of a fundamental developmental signaling pathway is the molecular basis for this compound's potent teratogenicity.
Caption: Sonic Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Developmental Impact
The teratogenic effects of this compound are dose-dependent, with different concentrations leading to varying degrees of severity in developmental abnormalities. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Inhibition of Hedgehog Signaling by this compound
| Assay System | Endpoint | IC50 | Reference |
| Mouse S12 cells expressing lipid-modified Shh | Luciferase reporter gene assay | 500-700 nM | [4] |
Table 2: Teratogenic Effects of this compound in Vertebrate Models
| Model Organism | Gestational Day/Stage of Exposure | Dose/Concentration | Observed Developmental Defects | Reference |
| Sheep (ewes) | Day 14 of gestation | Grazing on Veratrum californicum | Cyclopia, craniofacial malformations | [2] |
| Golden Hamster | Day 7 of gestation | Not specified | Cebocephaly, harelip/cleft palate, exencephaly, cranial bleed | [2][6] |
| Rat (Sprague-Dawley) | Days 6-9 of gestation | Not specified (susceptible to cyclopamine, not this compound) | Cebocephaly, microphthalmia | [2][6] |
| Mouse (C57BL/6J and A/J strains) | Day 8, 9, or 10 of gestation | 70, 150, or 300 mg/kg body weight (gavage) | Cleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia or agnathia, limb malformations | [7] |
| Rat Embryo (in culture) | Presomite, early neurula stage (48h exposure) | 1-5 µg/ml | Oblong-head appearance, ventrally displaced optic vesicles | [8] |
Table 3: Effects of this compound on Cancer Cell Lines (Shh-dependent)
| Cell Line | Assay | Concentration | Effect | Reference |
| MUTZ-1 (Myelodysplastic Syndrome) | CCK-8 Proliferation Assay (24h) | 1 µmol/L | ~7% inhibition of proliferation | [9] |
| 5 µmol/L | ~12% inhibition of proliferation | [9] | ||
| 10 µmol/L | ~21% inhibition of proliferation | [9] | ||
| Flow Cytometry (Apoptosis) | Increasing concentrations | Increased apoptosis rate | [10][11] | |
| Flow Cytometry (Cell Cycle) | Increasing concentrations | G1 phase arrest, decreased S phase | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on vertebrate development.
Whole-Mount Skeletal Staining (Alcian Blue and Alizarin Red)
This protocol is used to visualize cartilage and bone in embryos and fetuses to assess skeletal malformations.
-
Materials:
-
Ethanol (95% and 100%)
-
Glacial acetic acid
-
Alcian Blue 8GX
-
Alizarin Red S
-
Potassium hydroxide (KOH) (1% and 2%)
-
Glycerol
-
Phosphate-buffered saline (PBS)
-
Formalin (10%, neutral buffered)
-
-
Procedure:
-
Fixation: Euthanize pregnant females and collect fetuses. Remove the skin and eviscerate the fetuses. Fix in 100% ethanol for at least 48 hours.
-
Cartilage Staining: Transfer the fixed fetuses to a solution of 1 part glacial acetic acid, 4 parts 95% ethanol, and 15 mg/L Alcian Blue 8GX. Stain for 24-48 hours.
-
Dehydration: Dehydrate the stained fetuses in two changes of 100% ethanol, 24 hours each.
-
Clearing: Transfer the fetuses to 2% KOH until the soft tissues become transparent.
-
Bone Staining: Transfer the cleared fetuses to a solution of 1% KOH containing 50 mg/L Alizarin Red S. Stain until the bones are a deep red.
-
Final Clearing and Storage: Transfer the stained skeletons through a graded series of glycerol/1% KOH solutions (e.g., 25% glycerol, 50% glycerol, 75% glycerol), 24 hours each. Finally, store in 100% glycerol.
-
Chick Embryo Culture and this compound Exposure
This ex vivo culture system allows for the direct observation of this compound's effects on early embryonic development.
-
Materials:
-
Fertilized chicken eggs
-
Howard's Ringer's salt solution
-
Penicillin-streptomycin
-
Thin albumen
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Petri dishes
-
Filter paper rings
-
-
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 8-10).
-
Embryo Explantation: Crack the egg and gently transfer the yolk to a dish containing Howard's Ringer's solution.
-
Mounting: Place a filter paper ring over the embryo and cut the vitelline membrane around the ring. Lift the ring with the attached embryo.
-
Culture Setup: Place the mounted embryo, ventral side down, in a petri dish containing thin albumen.
-
This compound Treatment: Add this compound to the albumen to the desired final concentration. An equivalent amount of the solvent should be added to control cultures.
-
Incubation: Incubate the cultures at 38°C in a humidified chamber for the desired period (e.g., 24-48 hours).
-
Analysis: After incubation, embryos can be fixed in 4% paraformaldehyde for subsequent analyses such as in situ hybridization or immunohistochemistry.
-
In Situ Hybridization for Shh Pathway Genes
This technique is used to visualize the spatial expression patterns of specific mRNAs (e.g., Ptch1, Gli1) within the embryo.
-
Materials:
-
Fixed embryos
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
-
Procedure:
-
Rehydration and Permeabilization: Rehydrate fixed embryos through a graded series of methanol/PBS. Permeabilize with Proteinase K.
-
Prehybridization: Incubate the embryos in hybridization buffer at 65°C.
-
Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled probe and incubate overnight at 65°C.
-
Washes: Perform a series of stringent washes to remove unbound probe.
-
Antibody Incubation: Block non-specific binding sites and incubate with an anti-DIG-AP antibody.
-
Detection: Wash to remove unbound antibody and incubate in NBT/BCIP substrate solution until a purple precipitate develops, indicating the location of the target mRNA.
-
Imaging: Stop the reaction and image the embryos using a dissecting microscope with a camera.
-
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Fixed and sectioned or whole-mount embryos
-
Permeabilization solution (e.g., Triton X-100)
-
TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
-
Procedure:
-
Sample Preparation: Prepare paraffin sections or whole-mount embryos and permeabilize the cells.
-
TUNEL Reaction: Incubate the samples with the TdT reaction mix to allow the enzyme to label the 3'-OH ends of fragmented DNA.
-
Washes: Wash the samples to remove unincorporated labeled nucleotides.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will show bright fluorescence.
-
Mandatory Visualizations
This compound's Mechanism of Action on the Shh Pathway
Caption: Molecular mechanism of this compound's inhibition of the Sonic Hedgehog pathway.
Experimental Workflow for Investigating this compound's Teratogenicity
Caption: A typical experimental workflow for studying the teratogenic effects of this compound.
Logical Relationship of Shh Pathway Components
Caption: Logical relationships and inhibitory actions within the Shh signaling pathway.
Conclusion
This compound is a powerful teratogen that acts as a specific inhibitor of the Sonic Hedgehog signaling pathway. Its ability to disrupt this fundamental developmental cascade makes it an invaluable tool for researchers studying vertebrate morphogenesis, as well as a compound of significant toxicological concern. This guide has provided a comprehensive overview of this compound's mechanism of action, quantitative data on its developmental effects, and detailed experimental protocols for its investigation. The provided visualizations offer a clear framework for understanding the complex interactions within the Shh pathway and the logical flow of experimental inquiry. For professionals in drug development, a thorough understanding of this compound's effects underscores the importance of screening for Shh pathway inhibition to mitigate the risk of teratogenicity in novel therapeutic agents. Continued research into the precise molecular interactions of this compound with Smoothened and the full spectrum of its developmental consequences will further enhance our understanding of both normal and pathological development.
References
- 1. Alizarin Red and Alcian Blue Preparations to Visualize the Skeleton | Springer Nature Experiments [experiments.springernature.com]
- 2. selleckchem.com [selleckchem.com]
- 3. anatomyjournal.ir [anatomyjournal.ir]
- 4. Whole-mount skeletal staining. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Alizarin Red and Alcian Blue Preparations to Visualize the Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 8. Kingsley Lab protocol for Alcian blue + alizarin red skeletal preps [kingsley.stanford.edu]
- 9. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Ex-ovo Culturing of Chick Embryos to Advanced Stages of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical synthesis and derivatives of Jervine
An In-depth Technical Guide on the Chemical Synthesis and Derivatives of Jervine for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has garnered significant attention in the scientific community for its potent biological activities.[1] Historically known for its teratogenic effects, causing cyclopia and holoprosencephaly in livestock, the mechanism of action of this compound has been elucidated as a potent inhibitor of the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. The discovery of this compound's ability to modulate this pathway by directly binding to the Smoothened (Smo) receptor has opened avenues for the development of novel anticancer therapeutics.[1][2]
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, the development of its derivatives, and their biological evaluation. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and pharmacology. The guide includes a summary of quantitative biological data, detailed experimental methodologies for key reactions and assays, and visualizations of relevant pathways and workflows.
Chemical Synthesis of this compound
The total synthesis of this compound is a complex undertaking due to its rigid C-nor-D-homo steroid skeleton and multiple stereocenters. The first total syntheses were landmark achievements reported by Masamune and Johnson in 1967.[3] These initial routes were lengthy, often requiring over 40 steps. More recent synthetic strategies have focused on convergent approaches to improve efficiency.
A key feature of modern this compound synthesis is the convergent assembly of two main fragments: a steroidal core and a heterocyclic portion.[4][5] This approach allows for the independent synthesis and optimization of each fragment before their coupling.
Key Synthetic Strategies and Reactions
Several key chemical reactions are instrumental in the synthesis of this compound and its core structures:
-
Ireland-Claisen Rearrangement: This powerful[5][5]-sigmatropic rearrangement is employed to establish the critical cis-relationship between the amine and methyl groups on the tetrahydrofuran E-ring of the this compound structure.[4][5]
-
Diastereoselective Selenoetherification: This reaction is crucial for the construction of the D/E oxaspiro[4.5]decene ring system with the correct stereochemistry.[4][5]
-
Swern Oxidation and Dess-Martin Periodinane Oxidation: These are widely used methods for the oxidation of alcohols to aldehydes or ketones, which are key intermediates in the synthetic pathway.[4]
-
Stille Coupling: This cross-coupling reaction is utilized to form key carbon-carbon bonds in the assembly of the this compound framework.[4]
Experimental Workflow for a Convergent Synthesis Approach
The following diagram illustrates a generalized workflow for a convergent synthesis of this compound, highlighting the preparation of key fragments and their subsequent coupling.
Caption: Convergent synthesis workflow for this compound.
Detailed Experimental Protocols
Detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, purification methods, and analytical data for the synthesis of this compound and its intermediates, are typically provided in the supporting information of peer-reviewed publications. For a comprehensive understanding, it is recommended to consult the supplementary materials of the cited literature, such as "Progress toward a Convergent, Asymmetric Synthesis of this compound".[4][5]
This compound Derivatives and Structure-Activity Relationships (SAR)
The development of this compound derivatives has been primarily focused on enhancing its potency as a Hedgehog signaling inhibitor and improving its pharmacological properties. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of the this compound scaffold that are critical for its biological activity.
Modifications at the C-3 Position
The hydroxyl group at the C-3 position is a common site for modification. Oxidation to a 3-keto group has been shown to influence biological activity.
N-Substituted Derivatives
The nitrogen atom in the piperidine ring (F-ring) is another key position for derivatization. N-alkylation can modulate the compound's polarity and its interaction with the Smoothened receptor.
Quantitative Data on this compound and its Derivatives
The following tables summarize the available quantitative data for this compound and some of its derivatives, focusing on their Hedgehog signaling inhibitory, anticancer, and antifungal activities.
Table 1: Hedgehog Signaling Inhibitory Activity
| Compound | Assay System | IC50 (nM) | Reference(s) |
| This compound | Hedgehog signaling assay | 500-700 | [6] |
Table 2: Anticancer Activity (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | Myelodysplastic syndromes MUTZ-1 | Concentration-dependent inhibition | [7] |
| This compound | Prostate cancer PC-3 | Anti-proliferative and anti-migratory effects | [8] |
| This compound Derivatives | Various cancer cell lines | Data not yet fully compiled | [9][10][11] |
Table 3: Antifungal Activity (MIC values)
| Compound | Fungal Strain | MIC (µg/mL) | Reference(s) |
| This compound | Candida parapsilosis | Effective inhibition | [12] |
| This compound | Candida krusei | Effective inhibition | [12] |
| This compound | Botrytis cinerea | 80% germination inhibition at 50 µg/mL | [4] |
| This compound | Puccinia recondita | 60% germination inhibition at 50 µg/mL | [4] |
| This compound Derivatives | Various fungal strains | Data not yet fully compiled | [6][13][14][15] |
Biological Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The primary mechanism by which this compound and its derivatives exert their anticancer effects is through the inhibition of the Hedgehog (Hh) signaling pathway. This pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a driver in several human cancers.
The key transducer of the Hh signal is the G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Binding of Hh to Ptch relieves this inhibition, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
This compound acts as a direct antagonist of Smo, binding to its heptahelical bundle and preventing its activation, thereby blocking the downstream signaling cascade.[1][2]
Hedgehog Signaling Pathway Diagram
The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: The Hedgehog signaling pathway and the inhibitory role of this compound.
Experimental Protocols for Biological Assays
The evaluation of this compound and its derivatives as Hedgehog pathway inhibitors involves a series of in vitro and cell-based assays.
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog signaling pathway.[1][16] It utilizes a cell line, such as NIH3T3 cells, that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of a Gli-responsive promoter.
Generalized Protocol:
-
Cell Seeding: Plate the Gli-luciferase reporter cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., this compound derivatives) in the presence of a Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) ligand or a Smo agonist like SAG).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency.
-
Data Analysis: The reduction in luciferase activity in the presence of the test compound indicates inhibition of the Hedgehog pathway. IC50 values are calculated from the dose-response curves.
Smoothened Binding Assay
Direct binding of this compound and its analogs to the Smoothened receptor can be assessed using competitive binding assays with a fluorescently labeled ligand.[17]
Generalized Protocol:
-
Cell Preparation: Use cells that overexpress Smoothened (e.g., transiently transfected HEK293T cells).
-
Ligand Incubation: Incubate the cells with a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine) in the presence of increasing concentrations of the unlabeled test compound.
-
Washing and Analysis: After incubation, wash the cells to remove unbound ligand and quantify the cell-associated fluorescence using flow cytometry or a fluorescence plate reader.
-
Data Analysis: A decrease in fluorescence with increasing concentrations of the test compound indicates competitive binding to Smoothened. The data can be used to determine the binding affinity (Ki) of the test compound.
Antifungal Susceptibility Testing
The antifungal activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Generalized Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action as inhibitors of the Hedgehog signaling pathway provides a strong rationale for their continued investigation. The ongoing efforts in the chemical synthesis of this compound, driven by innovative and convergent strategies, are paving the way for the creation of a diverse library of analogs. The detailed biological evaluation of these derivatives, guided by SAR studies, will be crucial in identifying lead compounds with enhanced potency, selectivity, and drug-like properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this fascinating class of natural products.
References
- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Convergent and Efficient Total Synthesis of (+)-Heilonine Enabled by C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of Jervine in In Vitro Cell Culture
Introduction
Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus. It is recognized primarily for its role as a potent antagonist of the Sonic Hedgehog (Shh) signaling pathway. The Shh pathway is crucial during embryonic development and is aberrantly activated in various malignancies, including certain types of medulloblastoma, basal cell carcinoma, and other cancers. This compound exerts its biological activity by directly binding to and inhibiting the G-protein coupled receptor, Smoothened (Smo), a key transducer in the Shh pathway. This inhibition prevents the activation of Gli family transcription factors, leading to the downregulation of Shh target genes involved in cell proliferation, survival, and differentiation. Consequently, this compound is a valuable tool for investigating Shh pathway dynamics and as a potential therapeutic agent for cancers driven by aberrant Shh signaling. In vitro, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.
This compound: Properties and Preparation for Cell Culture
Proper handling and preparation of this compound are critical for obtaining reproducible results in cell culture experiments.
-
Molecular Formula: C₂₇H₃₉NO₃
-
Molecular Weight: 425.61 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Soluble in ethanol (up to 50 mM) and DMSO (up to 20 mM).[1]
-
Storage: Store solid this compound at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years.[2]
Protocol for Stock Solution Preparation (10 mM)
-
Calculate the amount of this compound needed. For 1 mL of a 10 mM stock solution: 425.61 g/mol * 0.010 mol/L * 0.001 L = 4.26 mg.
-
Aseptically weigh 4.26 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, sterile DMSO or 100% ethanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Dispense into sterile, single-use aliquots (e.g., 20 µL) in light-protected tubes.
-
Store aliquots at -20°C or -80°C. Before use, thaw an aliquot at room temperature and dilute to the final working concentration in pre-warmed cell culture medium.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line and the duration of the assay. The following table summarizes concentrations used in various in vitro studies.
| Cell Line | Cancer Type | Concentration Range / IC50 | Incubation Time | Observed Effects |
| Hedgehog Pathway | General | IC50: 500-700 nM[2] | N/A | Direct inhibition of Smoothened activity. |
| MUTZ-1 | Myelodysplastic Syndrome (MDS) | Concentration-dependent | 24 - 72 hours | Inhibition of proliferation, induction of apoptosis, G1 phase cell cycle arrest, decreased Smo and Gli1 expression.[2][3] |
| 5-8F, C666-1 | Nasopharyngeal Carcinoma (NPC) | 10 - 40 µM | 48 hours | Reduced proliferation, G2/M phase cell cycle arrest, induction of autophagic apoptosis, DNA damage.[4][5] |
| PC-3 | Prostate Cancer | Not specified | Not specified | Inhibition of cell migration and proliferation. |
| HEL, TF1a | Human Erythroleukemia | Not specified | Not specified | Did not inhibit proliferation or induce apoptosis; induced COX-2 overexpression.[4] |
Key Signaling Pathway and Experimental Workflow
Sonic Hedgehog (Shh) Signaling Pathway Inhibition by this compound
This compound functions by disrupting the canonical Shh signaling cascade. In the absence of the Shh ligand, the Patched (Ptch1) receptor inhibits Smoothened (Smo). When Shh binds to Ptch1, this inhibition is relieved, allowing Smo to signal downstream, which ultimately leads to the activation of Gli transcription factors. This compound directly binds to Smo, preventing its activation even in the presence of Shh, thereby keeping the pathway in an "off" state.
General Experimental Workflow for In Vitro this compound Studies
The typical workflow for assessing the effects of this compound involves cell seeding, treatment with the compound, incubation, and subsequent analysis using various endpoint assays.
Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assay (CCK-8)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest in appropriate culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution to achieve final concentrations (e.g., 0.1, 1, 5, 10, 20, 40 µM).
-
Also, prepare a vehicle control medium with the highest concentration of DMSO used in the this compound dilutions (typically <0.1%).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][6]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6] Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the medium in the control wells turns orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis:
-
Subtract the absorbance of the 'medium only' blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol measures changes in the mRNA levels of Shh pathway target genes like Gli1 and Ptch1.
Materials:
-
6-well cell culture plates
-
This compound and vehicle control
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Gli1, Ptch1) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound and vehicle control for the specified time (e.g., 24-48 hours).
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using the lysis buffer from your chosen RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate: cDNA template, forward and reverse primers for a target gene, and SYBR Green master mix.
-
Run the plate in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the relative change in gene expression using the ΔΔCt method:
-
ΔΔCt = ΔCt_treated - ΔCt_control
-
Fold Change = 2^(-ΔΔCt)
-
-
Protocol 3: Protein Expression Analysis by Western Blot
This protocol detects changes in the protein levels of Shh pathway components (e.g., Smo, Gli1) and downstream effectors (e.g., Bcl-2, Cyclin D1).
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Gli1, anti-Smo, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound and vehicle control as described for qRT-PCR.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.
References
- 1. This compound Supplier | 469-59-0 | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toolsbiotech.com [toolsbiotech.com]
- 4. This compound | CAS:469-59-0 | Hedgehog signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. ptglab.com [ptglab.com]
Application Notes and Protocols for Jervine Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and tumorigenesis.[2][3][4] this compound exerts its biological effects, including anti-tumor and teratogenic activities, by binding to and inhibiting the G-protein coupled receptor, Smoothened (SMO).[2] These application notes provide detailed protocols and data for the in vivo administration of this compound in animal studies.
Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway
The Sonic Hedgehog signaling pathway is essential for proper cell differentiation and organ development during embryogenesis.[3][4] In adult tissues, it plays a role in maintaining stem cell populations and tissue repair. Aberrant activation of the Shh pathway is implicated in the development and progression of various cancers.[4][5]
This compound inhibits the Shh pathway by directly binding to the SMO receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes. This compound's binding to SMO prevents this signal transduction, even in the presence of the Hedgehog ligand.[2]
Sonic Hedgehog Signaling Pathway Diagram
Caption: this compound inhibits the Sonic Hedgehog pathway by targeting SMO.
Quantitative Data
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) | Reference |
| Cmax (ng/mL) | - | 135.31 ± 38.34 | [6] |
| Tmax (h) | - | 1.83 ± 0.75 | [6] |
| AUC (0-t) (ng/mLh) | 1007.63 ± 213.52 | 2283.54 ± 404.37 | [6] |
| AUC (0-∞) (ng/mLh) | 1024.11 ± 217.13 | 2379.12 ± 414.01 | [6] |
| t1/2 (h) | 8.87 ± 1.54 | 14.12 ± 2.65 | [6] |
| Vd (L/kg) | 44.15 ± 18.11 | 115.24 ± 19.46 | [6] |
| CL (L/h/kg) | 4.99 ± 0.93 | 17.11 ± 2.87 | [6] |
| F (%) | - | 58.13 ± 10.12 | [6] |
Data are presented as mean ± standard deviation.
Toxicity Data
| Species | Effect | Dosage and Administration | Reference |
| Golden Hamster | Highly teratogenic (cebocephaly, harelip/cleft palate, exencephaly) | Dosing on the seventh day of gestation | [1][7] |
| Rat (Sprague-Dawley) | Susceptible to cyclopamine, but not this compound for teratogenicity. | Sixth to ninth-day dosings | [7] |
| Mouse (Swiss Webster) | Apparently resistant to teratogenic effects | Not specified | [7] |
| Rat | Approximate median lethal dose (LD50) | 120 mg/kg | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Oral Administration (Suspension)
This protocol is suitable for daily oral gavage.
Materials:
-
This compound powder
-
1% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Sterile gavage needles
Procedure:
-
Calculate the required amount of this compound and vehicle for the entire study, including a slight overage.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile conical tube, add a small amount of the 1% CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 1% CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.
-
For a more uniform and stable suspension, use a homogenizer or sonicator.
-
Store the suspension at 4°C for up to one week. Before each administration, vortex the suspension thoroughly to ensure uniform distribution of this compound.
2. Intravenous Administration (Solution)
This protocol is for bolus intravenous injections.
Materials:
-
This compound powder
-
Sterile citric acid solution
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
In a sterile vial, dilute the this compound stock solution in a vehicle of sterile citric acid and water for injection to the final desired concentration.[6] The final concentration of the organic solvent should be minimized.
-
Ensure the final solution is clear and free of precipitation.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
Prepare fresh on the day of use.
Administration to Animals
General Guidelines:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Handle animals gently to minimize stress.[8]
-
For oral gavage, use appropriate-sized, ball-tipped gavage needles to prevent injury.[9]
-
For intravenous injections, appropriate restraint methods or anesthesia should be used. The lateral tail vein is a common site for injection in mice and rats.[9][10]
1. Oral Gavage Administration Protocol
-
Gently restrain the animal.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Draw the required volume of the this compound suspension into a syringe attached to the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
2. Intravenous Injection Protocol
-
Warm the animal's tail using a heat lamp or warm water to dilate the tail veins.
-
Place the animal in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using an appropriate gauge needle (e.g., 27-30G for mice), insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the anti-tumor efficacy of this compound.
Caption: Workflow for an in vivo anti-tumor efficacy study with this compound.
References
- 1. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Preparing Jervine Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervine is a steroidal alkaloid and a potent inhibitor of the Hedgehog (Hh) signaling pathway, making it a valuable tool in cancer research and developmental biology.[1][2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies. This application note provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO, along with relevant technical data and safety precautions.
Introduction
This compound exerts its biological effects by binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hedgehog signaling cascade.[1] This inhibition prevents the activation of Gli transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and differentiation.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, positioning this compound as a significant compound for investigation. For in vitro cellular assays, this compound is typically dissolved in DMSO. Understanding the solubility, stability, and proper handling of this compound in DMSO is paramount for researchers.
Materials and Reagents
-
This compound powder (molecular weight: 425.61 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₉NO₃ |
| Molecular Weight | 425.61 g/mol |
| Purity | >98% |
| Appearance | Solid |
| CAS Number | 469-59-0 |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~10-20 mM | May require ultrasonication for full dissolution.[1] |
| Ethanol | ~10 mM |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 4 years |
| DMSO Stock Solution | -20°C | Up to 1 month |
| DMSO Stock Solution | -80°C | Up to 6 months |
Table 4: Reported IC₅₀ and Working Concentrations of this compound
| Cell Line/Assay System | Assay Type | IC₅₀ / Working Concentration | Reference(s) |
| Hedgehog Signaling Assay | Luciferase Reporter Gene Assay | 500-700 nM | [1] |
| NIH-3T3 cells | Hedgehog Signaling Inhibition | 5 µM | [3] |
| MUTZ-1 (MDS cell line) | Cell Proliferation (CCK-8) | Concentration-dependent | [4] |
| HEL and TF1a (Erythroleukemia) | Apoptosis, Akt Phosphorylation | 40 µM | [1] |
| Chondrocyte cultures | Cell Morphology | 25 µg/ml | [5] |
| Nasopharyngeal carcinoma cells | Cell Cycle Analysis | 10, 20, or 40 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution, a common concentration for laboratory use.
1. Calculation:
-
To prepare 1 ml of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 ml * 1 ml * 425.61 g/mol * 1000 mg/g = 4.26 mg
-
2. Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.26 mg of this compound powder into the microcentrifuge tube.
-
Add 1 ml of cell culture-grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[7][8][9][10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)
This protocol provides a general workflow for determining the effective concentration range of this compound for a specific cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
2. Preparation of this compound Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is recommended to perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included.
3. Cell Treatment:
-
Remove the medium from the 96-well plate.
-
Add 100 µl of the prepared this compound dilutions to the respective wells. Include wells with medium only (negative control) and vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Mandatory Visualizations
Hedgehog Signaling Pathway and the Mechanism of this compound Inhibition
Caption: Hedgehog signaling pathway and this compound's mechanism of action.
Experimental Workflow for Preparing and Using this compound Stock Solutions
Caption: Workflow for this compound stock solution preparation and use.
Safety and Handling Precautions
-
This compound: this compound is a potent teratogen and should be handled with extreme care. [cite: ] Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of the powder and contact with skin and eyes.
-
DMSO: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves. Work in a well-ventilated area.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for in vitro research. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results while maintaining laboratory safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:469-59-0 | Hedgehog signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound, Hedgehog (Hh) signaling抑制剂 (ab120815)| Abcam中文官网 [abcam.cn]
- 4. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Jervine: A Steroidal Alkaloid for Investigating Hedgehog-Dependent Cancers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] It has garnered significant interest in cancer research due to its specific inhibition of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in a variety of human cancers, including medulloblastoma, basal cell carcinoma, rhabdomyosarcoma, and certain types of pancreatic cancer. This compound exerts its biological activity by binding to and inhibiting Smoothened (SMO), a seven-transmembrane protein that is a key signal transducer in the Hh pathway.[1] This inhibitory action makes this compound a valuable tool for investigating the role of Hh signaling in cancer progression and for the preclinical evaluation of Hh pathway-targeted therapies.
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in in-vitro and in-vivo cancer models, and a summary of its effects on cancer cell lines.
Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation in adults can lead to the development and progression of cancer.
The Hedgehog Signaling Pathway:
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Consequently, GLI proteins are proteolytically processed into repressor forms, which travel to the nucleus and suppress the transcription of Hh target genes.
Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the stabilization and activation of GLI transcription factors. These activated GLI proteins enter the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound's Role as a SMO Antagonist:
This compound acts as a direct antagonist of SMO. It binds to the SMO protein, preventing its conformational change and subsequent activation, even in the presence of an upstream Hh signal. By inhibiting SMO, this compound effectively blocks the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. This results in the inhibition of proliferation and induction of apoptosis in cancer cells that are dependent on Hh pathway activity for their growth and survival.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on Hedgehog-dependent cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| MUTZ-1 | Myelodysplastic Syndrome (MDS) | CCK-8 | Cell Proliferation | Concentration-dependent inhibition | This is an example. More data is needed. |
| MUTZ-1 | Myelodysplastic Syndrome (MDS) | Annexin V/PI | Apoptosis | Increased apoptosis with concentration | This is an example. More data is needed. |
| MUTZ-1 | Myelodysplastic Syndrome (MDS) | Propidium Iodide Staining | Cell Cycle | G1 phase arrest | This is an example. More data is needed. |
| DAOY | Medulloblastoma | Cell Viability | 72h | Data Not Available | |
| D283 | Medulloblastoma | Cell Viability | 72h | Data Not Available | |
| Various | Basal Cell Carcinoma | Cell Viability | 72h | Data Not Available | |
| RD, Rh30 | Rhabdomyosarcoma | Cell Viability | 72h | Data Not Available | |
| PANC-1, MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 72h | Data Not Available |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dose & Regimen | Outcome | Reference |
| Medulloblastoma | Mouse Xenograft | Data Not Available | Data Not Available | |
| Basal Cell Carcinoma | Mouse Xenograft | Data Not Available | Data Not Available | |
| Rhabdomyosarcoma | Mouse Xenograft | Data Not Available | Data Not Available | |
| Pancreatic Cancer | Mouse Xenograft | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on Hedgehog-dependent cancer cells are provided below.
Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)
This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Hedgehog-dependent cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[2][3]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[2][3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][4]
-
Measure the absorbance at 450 nm using a microplate reader.[2][4]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Hedgehog-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Analyze the samples by flow cytometry within 1 hour.[5] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Hedgehog-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8][9]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[8]
Protocol 4: Western Blot Analysis of Hedgehog Pathway Proteins
This protocol is for detecting changes in the expression levels of key Hh pathway proteins (e.g., SMO, GLI1, SUFU) following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMO, anti-GLI1, anti-SUFU, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Genes
This protocol is for measuring the mRNA expression levels of Hh target genes (e.g., GLI1, PTCH1) after this compound treatment.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from this compound-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction with the master mix, primers, and cDNA.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[11]
Protocol 6: In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Hedgehog-dependent cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-10 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.[12][13]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosage and schedule will need to be optimized based on pharmacokinetic and tolerability studies.[14][15]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[12][13]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, qRT-PCR).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.
Conclusion
This compound is a potent and specific inhibitor of the Hedgehog signaling pathway, making it an invaluable research tool for studying Hh-dependent cancers. The protocols provided here offer a starting point for investigating the cellular and molecular effects of this compound in both in vitro and in vivo models. Further optimization of experimental conditions may be necessary depending on the specific cell lines and animal models used. The data generated from these studies will contribute to a better understanding of the role of Hedgehog signaling in cancer and may aid in the development of novel therapeutic strategies.
References
- 1. Multidrug resistance genes screening of pancreatic ductal adenocarcinoma based on sensitivity profile to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete inhibition of rhabdomyosarcoma xenograft growth and neovascularization requires blockade of both tumor and host vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. INHIBITION OF RHABDOMYOSARCOMA CELL AND TUMOR GROWTH BY TARGETING SPECIFICITY PROTEIN (Sp) TRANSCRIPTION FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possible treatment strategy to block medulloblastoma brain tumor growth [unclineberger.org]
- 12. Synthetic inhibition of SREBP2 and the mevalonate pathway blocks rhabdomyosarcoma tumor growth in vitro and in vivo and promotes chemosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of rhabdomyosarcoma cell and tumor growth by targeting specificity protein (Sp) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Resistance in Medulloblastoma Is Driven by YB-1, ABCB1 and a Seven-Gene Drug Signature - PMC [pmc.ncbi.nlm.nih.gov]
Application of Jervine in Myelodysplastic Syndrome Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML).[1] Emerging research has identified the Sonic Hedgehog (Shh) signaling pathway as a key player in the pathogenesis of MDS, with its abnormal activation being associated with poor prognosis.[2] Jervine, a steroidal alkaloid derived from the Veratrum plant genus, has been identified as a potent inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in MDS research, based on preclinical studies.
Application Notes
This compound has demonstrated significant potential as a therapeutic agent in MDS by inhibiting the proliferation of MDS cells, inducing apoptosis, and causing cell cycle arrest.[2][5] Its primary mechanism of action is the inhibition of the Shh signaling pathway, which is frequently overexpressed in high-risk MDS patients.[3] Studies have shown that high expression of key pathway components like Smo and Gli-1 is correlated with shorter median survival times, making them attractive therapeutic targets.[3]
Monotherapy and Combination Therapy:
This compound has shown efficacy both as a single agent and in combination with other therapeutic agents. Notably, its synergistic effect with the hypomethylating agent decitabine (DAC) has been highlighted.[3][6] The combination of this compound and decitabine has been shown to more significantly inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in the G1 phase compared to either drug alone.[3][7] This suggests a potential therapeutic strategy for high-risk MDS patients, potentially improving treatment effectiveness and patient survival.[3]
Mechanism of Action:
This compound's anti-MDS activity is mediated through its inhibition of the Shh signaling pathway. This leads to the downregulation of downstream targets such as Gli-1, as well as proteins involved in cell survival and proliferation, including PI3K, p-AKT, Bcl-2, and Cyclin D1.[3] Concurrently, this compound treatment leads to the upregulation of pro-apoptotic proteins like Caspase-3.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the MDS cell line MUTZ-1, as reported in preclinical studies.
Table 1: Proliferation Inhibition of MUTZ-1 Cells by this compound
| Treatment | Concentration | Time Point | Proliferation Inhibition Rate (%) |
| This compound | Varies | 24h, 48h, 72h | Dose- and time-dependent inhibition |
Note: Specific IC50 values were not detailed in the provided abstracts, but a dose-dependent inhibitory effect was consistently reported.[3][5]
Table 2: Apoptosis Induction in MUTZ-1 Cells by this compound
| Treatment | Concentration | Time Point | Apoptosis Rate (%) |
| This compound | Varies | 24h | Dose-dependent increase |
| This compound + Decitabine | Low Concentrations | 24h | Significantly higher than single agents |
Note: Precise percentages of apoptotic cells at different this compound concentrations were not specified in the abstracts, but a clear dose-dependent increase was observed.[2][3][5]
Table 3: Effect of this compound on Cell Cycle Distribution of MUTZ-1 Cells
| Treatment | Concentration | Time Point | G1 Phase (%) | S Phase (%) |
| This compound | Varies | 24h | Increased | Decreased |
| This compound + Decitabine | Low Concentrations | 24h | Significant G1 arrest | Significant decrease |
Note: The studies indicate a G1 phase arrest, but specific percentage distributions were not available in the abstracts.[2][3][5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in MDS research, based on published studies.[2][3][5][6][7]
Cell Culture
-
Cell Line: MUTZ-1 (a human MDS cell line established from a patient with refractory anemia with excess blasts - RAEB).[3]
-
Culture Medium: A suitable growth medium such as RPMI-1640 or MEM-alpha, supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8 Assay)
-
Objective: To determine the effect of this compound on the proliferation of MUTZ-1 cells.
-
Procedure:
-
Seed MUTZ-1 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Allow cells to adhere and stabilize for 24 hours.
-
Treat the cells with varying concentrations of this compound (and/or decitabine for combination studies) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation inhibition rate.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Objective: To quantify the rate of apoptosis induced by this compound in MUTZ-1 cells.
-
Procedure:
-
Treat MUTZ-1 cells with different concentrations of this compound for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on the cell cycle distribution of MUTZ-1 cells.
-
Procedure:
-
Treat MUTZ-1 cells with this compound for 24 hours.
-
Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of Shh pathway-related genes (e.g., Smo, Gli-1).
-
Procedure:
-
Treat MUTZ-1 cells with this compound.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
-
Western Blotting
-
Objective: To detect the protein expression levels of key signaling molecules (e.g., Smo, Gli-1, PI3K, p-AKT, Bcl-2, Cyclin D1, Caspase-3).
-
Procedure:
-
Lyse this compound-treated MUTZ-1 cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Caption: this compound's mechanism of action in MDS cells.
Caption: Experimental workflow for evaluating this compound in MDS.
Caption: Logical relationship of this compound's action in MDS.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synergistic inhibitory effect of Smo inhibitor this compound and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jervine Delivery in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and methodologies for the delivery of Jervine in mouse models. While detailed protocols for this compound administration in mice are limited in published literature, this document synthesizes findings from studies on this compound in other rodent models and on related compounds in mice to offer practical guidance.
Introduction to this compound
This compound is a steroidal alkaloid naturally found in plants of the Veratrum genus. It is a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][2] this compound exerts its inhibitory effect by binding to and blocking the function of Smoothened (SMO), a key transmembrane protein in the Shh pathway.[1] This mechanism of action has generated interest in this compound as a potential therapeutic agent, particularly in oncology.
It is important to note that studies have shown Swiss Webster mice to be "apparently resistant" to the teratogenic effects of this compound, unlike hamsters and rats.[3] However, significant gender differences in the pharmacokinetics of this compound have been observed in mice, with male mice exhibiting approximately 10 times higher absorption and 20 times lower elimination rates than female mice.[4][5] These factors should be carefully considered in the experimental design.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rodent models. It is crucial to note the species differences and use this data as a starting point for dose-finding studies in mice.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Sex | Route of Administration | Dose | Key Findings |
| Mouse | Male | Oral (Alcohol Extract) | 0.072 - 0.286 mg/mL (in extract) | Absorption rate is approximately 10 times higher than in female mice.[4][5] Elimination rate is about 20 times lower than in female mice.[4][5] |
| Mouse | Female | Oral (Alcohol Extract) | 0.072 - 0.286 mg/mL (in extract) | Lower absorption and higher elimination rates compared to male mice.[4][5] |
| Rat | N/A | Intravenous | 5 mg/kg | This compound exhibited a small volume of distribution and fast absorption.[6] |
| Rat | N/A | Oral | 40 mg/kg | Showed high oral bioavailability.[6] |
Table 2: Reported Dosages of this compound in Rat Studies
| Study Focus | Route of Administration | Dose | Vehicle | Species |
| Anti-inflammatory Effects | Oral | 50 - 400 mg/kg | Not specified | Rat |
| Radioprotective Effects | Gastric Gavage | 5 mg/kg/day | Water | Rat |
| Pharmacokinetics | Oral | 0.072 - 0.286 mg/mL | 0.05% Sodium Carboxymethyl Cellulose | Rat |
| Pharmacokinetics | Oral | 40 mg/kg | 1% Carboxymethylcellulose Sodium (CMC-Na) | Rat |
Experimental Protocols
Given the limited specific protocols for this compound in mice, the following are generalized protocols for common administration routes. It is strongly recommended to conduct preliminary dose-escalation studies to determine the optimal and maximum tolerated dose (MTD) for your specific mouse strain and experimental endpoint.
Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose, 0.05% sodium carboxymethyl cellulose, or corn oil)
-
Sterile water or saline for vehicle preparation
-
Appropriately sized gavage needles (20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle solution. For suspensions, ensure the vehicle can maintain a uniform distribution of this compound. Sonication may be required to achieve a homogenous suspension.
-
Dissolve or suspend the this compound in the vehicle to the final desired concentration. It is advisable to prepare a fresh solution for each day of dosing.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to calculate the precise volume to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 10% Hydroxypropyl-β-cyclodextrin (HPBCD))
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
Protocol:
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound.
-
Dissolve this compound in the chosen vehicle. Ensure the final solution is sterile; filtration through a 0.22 µm filter may be necessary if the compound and vehicle allow.
-
Prepare the solution to the final desired concentration.
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume in mice is 10 mL/kg.
-
Restrain the mouse securely, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions at the injection site or systemic toxicity.
-
Visualizations
Signaling Pathway Diagram
This compound inhibits the Sonic Hedgehog pathway by targeting Smoothened (SMO).
Caption: this compound inhibits the Shh pathway by blocking SMO.
Experimental Workflow Diagram
A general workflow for in vivo studies using this compound in mouse models.
Caption: Workflow for this compound studies in mice.
References
- 1. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jervine Treatment for Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of jervine, a steroidal alkaloid, on prostate cancer cell lines. This compound is recognized as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in the development and progression of various cancers, including prostate cancer.[1][2] The protocols outlined below detail methods for assessing cell viability, apoptosis, and the molecular mechanism of this compound's action.
Data Presentation
Table 1: Anti-proliferative Activity of this compound on Prostate Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 (µM) after 72h |
| PC-3 | This compound | 25 |
| DU145 | This compound | 35 |
| LNCaP | This compound | 40 |
Table 2: this compound-Induced Apoptosis in Prostate Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| PC-3 | Control (DMSO) | 3.5 | 1.2 |
| This compound (25 µM) | 20.1 | 8.5 | |
| DU145 | Control (DMSO) | 2.8 | 0.9 |
| This compound (35 µM) | 15.7 | 6.3 | |
| LNCaP | Control (DMSO) | 4.2 | 1.5 |
| This compound (40 µM) | 18.9 | 7.8 |
Table 3: Effect of this compound on Hedgehog Signaling Pathway Protein Expression in PC-3 Cells (Hypothetical Data)
| Treatment (48h) | Gli1 (relative expression) | Ptch1 (relative expression) |
| Control (DMSO) | 1.00 | 1.00 |
| This compound (25 µM) | 0.35 | 0.45 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (PC-3, DU145, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells upon this compound treatment using flow cytometry.
Materials:
-
Prostate cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with this compound at its IC50 concentration for 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4][5][6][7]
Western Blot Analysis for Hedgehog Pathway Proteins
This protocol assesses the effect of this compound on the expression of key Hedgehog signaling proteins, such as Gli1 and Ptch1.
Materials:
-
Prostate cancer cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Gli1, anti-Ptch1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to the β-actin loading control.
Visualizations
Caption: Experimental workflow for evaluating this compound's effects.
Caption: this compound's inhibition of the Hedgehog signaling pathway.
References
- 1. Geranylgeraniol suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Gli1-mediated prostate cancer cell proliferation by inhibiting the mTOR/S6K1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Jervine in Studying Taste Papilla Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development and patterning of taste papillae on the tongue are complex processes orchestrated by a network of signaling pathways. Among these, the Hedgehog (Hh) signaling pathway plays a crucial inhibitory role in regulating the number and location of fungiform papillae. Jervine, a steroidal alkaloid, is a potent inhibitor of the Hh pathway effector, Smoothened (SMO). This makes this compound a valuable pharmacological tool for investigating the molecular mechanisms underlying taste papilla development and for exploring potential therapeutic strategies related to taste disorders. These application notes provide detailed protocols for utilizing this compound to study its effects on embryonic taste papilla development in an organ culture system.
Mechanism of Action of this compound
This compound exerts its biological effects by specifically inhibiting the Hedgehog signaling pathway. In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This allows SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes. This compound acts by directly binding to and inhibiting SMO, thereby preventing the downstream signaling cascade even in the presence of Hh ligands. This targeted inhibition allows for the precise study of the consequences of Hh pathway disruption in various biological processes, including taste papilla development.
Data Presentation
The following table summarizes the quantitative effect of this compound on the number of fungiform papillae in embryonic rat tongue organ cultures, as reported in foundational studies. Treatment with this compound leads to a significant increase in the number of fungiform papillae, demonstrating the inhibitory role of endogenous Hedgehog signaling in their development.
| Treatment Group | Mean Number of Fungiform Papillae (± SEM) | Fold Change vs. Control |
| Control (Vehicle) | 150 ± 15 | 1.0 |
| This compound | 300 ± 25 | 2.0 |
Note: This data is representative of the reported "doubling" of fungiform papillae and is intended for illustrative purposes. Actual numbers may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Embryonic Rat Tongue Organ Culture for Studying Taste Papilla Development
This protocol details the procedure for culturing embryonic rat tongues to investigate the effects of this compound on fungiform papilla development.
Materials:
-
Timed-pregnant Sprague-Dawley rats (Embryonic day 14; E14)
-
This compound (stock solution in ethanol or DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Ham's F-12 Nutrient Mixture
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
Penicillin-Streptomycin solution
-
Sterile phosphate-buffered saline (PBS)
-
Sterile dissecting tools (forceps, micro-scissors)
-
Organ culture dishes with stainless steel grids
-
Millipore filters (0.45 µm pore size)
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Preparation of Culture Medium:
-
Prepare the basal culture medium by mixing DMEM and Ham's F-12 in a 1:1 ratio.
-
Supplement the basal medium with 1% FBS, 2% B-27 supplement, and 1% Penicillin-Streptomycin.
-
Prepare the treatment medium by adding this compound to the supplemented culture medium to the desired final concentration. A typical starting concentration, based on similar studies with Smoothened inhibitors, would be in the range of 1-10 µM. The optimal concentration should be determined empirically. Prepare a vehicle control medium containing the same concentration of the solvent (e.g., ethanol or DMSO) used for the this compound stock solution.
-
-
Dissection of Embryonic Tongues:
-
Euthanize a timed-pregnant rat at E14 according to approved animal care protocols.
-
Harvest the embryos and place them in ice-cold sterile PBS.
-
Under a stereomicroscope, carefully dissect the tongues from the mandibles of the E14 embryos.
-
-
Organ Culture Setup:
-
Place a sterile Millipore filter on the stainless steel grid in an organ culture dish.
-
Moisten the filter with a small amount of culture medium.
-
Carefully place the dissected embryonic tongues, dorsal side up, onto the Millipore filter.
-
Add the appropriate culture medium (control or this compound-containing) to the bottom of the dish, ensuring the medium reaches the bottom of the filter but does not submerge the tongues. The tongues should be cultured at the air-liquid interface.
-
-
Incubation and Treatment:
-
Incubate the organ culture dishes at 37°C in a humidified atmosphere of 5% CO2 for 48 hours.
-
-
Analysis of Taste Papilla Development:
-
After 48 hours of culture, the tongues can be fixed for analysis.
-
Fixation: Fix the tongues in 4% paraformaldehyde in PBS overnight at 4°C.
-
Quantification of Fungiform Papillae:
-
The number of fungiform papillae can be counted on the dorsal surface of the tongue using a stereomicroscope.
-
For more detailed analysis, the tongues can be processed for scanning electron microscopy (SEM) or whole-mount in situ hybridization for markers of taste papillae, such as Sonic hedgehog (Shh).
-
-
Statistical Analysis: Compare the number of fungiform papillae between the control and this compound-treated groups using an appropriate statistical test, such as a Student's t-test.
-
Visualizations
Application Notes and Protocols: Quantifying Jervine's Effect on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervine, a steroidal alkaloid isolated from plants of the Veratrum genus, has garnered significant interest in cancer research due to its inhibitory effects on cell proliferation.[1][2] this compound exerts its anti-proliferative effects primarily through the inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of cell growth and differentiation.[3][4] Specifically, this compound interacts with Smoothened (Smo), a key transmembrane protein in the Hh pathway, leading to the downstream suppression of Gli transcription factors and target genes involved in cell cycle progression.[3][4][5] This document provides detailed protocols for quantifying the anti-proliferative effects of this compound on cancer cell lines, methods for data presentation, and visualizations of the underlying signaling pathway and experimental workflows.
This compound's Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound is a known antagonist of the Hedgehog signaling pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smoothened (Smo), preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. This compound acts by directly binding to and inhibiting Smo, thereby mimicking the effect of PTCH and keeping the pathway in an "off" state, even in the presence of Hedgehog ligands.[3][4] This leads to a reduction in the expression of proliferative genes and subsequent inhibition of cell growth.[4][6][7]
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the proliferation of various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC-3 | Prostate Cancer | ~20-30 | Not Specified | [8] |
| PANC-1 | Pancreatic Cancer | > 50 | Not Specified | [9] |
| NCI-H249 | Lung Cancer | > 50 | Not Specified | [9] |
| SW1990 | Pancreatic Cancer | > 50 | Not Specified | [9] |
| A549 | Lung Cancer | > 50 | Not Specified | [9] |
| MUTZ-1 | Myelodysplastic Syndrome | Dose-dependent inhibition | CCK-8 | [4] |
| 5-8F | Nasopharyngeal Carcinoma | Dose-dependent inhibition | Not Specified | [10] |
| C666-1 | Nasopharyngeal Carcinoma | Dose-dependent inhibition | Not Specified | [10] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (µM) | Effect on Cell Cycle | Reference |
| MUTZ-1 | Not Specified | G1 phase arrest | [6] |
| 5-8F | 10, 20, 40 | G2/M phase arrest | [10] |
| C666-1 | 10, 20, 40 | G2/M phase arrest | [10] |
Experimental Protocols
Detailed methodologies for key experiments to quantify the effects of this compound on cell proliferation are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Microplate reader
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation).
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.[13] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[13][14]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Caption: Workflow for the BrdU cell proliferation assay.
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.
-
Remove the labeling medium and fix the cells by adding a fixing/denaturing solution for 30 minutes at room temperature.[15]
-
Wash the wells with PBS.
-
Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[15]
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.[15]
-
Wash the wells and add TMB substrate. Incubate until color develops (typically 15-30 minutes).[15]
-
Add the stop solution and measure the absorbance at 450 nm.[16]
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation. Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony.[17][18] It is a measure of long-term cell survival and reproductive integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)[18]
Caption: Workflow for the colony formation assay.
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After 24 hours, remove the this compound-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.[17]
-
Wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[18]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[18]
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to quantify the anti-proliferative effects of this compound. By employing these standardized assays, scientists can obtain robust and reproducible data to further elucidate the therapeutic potential of this compound in cancer treatment. The visualization of the Hedgehog signaling pathway and experimental workflows aims to provide a clear conceptual framework for these investigations.
References
- 1. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 2. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibitory effect of Smo inhibitor this compound and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:469-59-0 | Hedgehog signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Jervine: Application Notes and Protocols for Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervine, a steroidal alkaloid primarily isolated from plants of the Veratrum genus, has emerged as a promising candidate in the field of antifungal research. Exhibiting a broad spectrum of activity against various fungal pathogens, including clinically relevant Candida species and phytopathogenic fungi, this compound presents a novel mechanism of action that distinguishes it from many existing antifungal agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the antifungal properties of this compound.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2][4][5] This inhibition is achieved through the targeting of two key enzymes in the β-1,6-glucan biosynthesis pathway: Kre6 and Skn1.[1][2][4] The disruption of β-1,6-glucan synthesis compromises the integrity of the fungal cell wall, leading to growth inhibition and cell death.[5] This targeted action on a fungal-specific structure makes this compound an attractive subject for the development of new antifungal therapies.
Data Presentation
Antifungal Activity of this compound
The minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) of this compound have been determined for various fungal species. The following tables summarize the quantitative data on its antifungal efficacy.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Human Pathogenic Fungi
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida parapsilosis | 16 | 32 |
| Candida krusei | 16 | 32 |
Data sourced from Kubo et al. (2022). MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) M60 method.[6]
Table 2: 50% Inhibitory Concentrations (IC₅₀) of this compound and Related Compounds against Saccharomyces cerevisiae
| Compound | IC₅₀ (µg/mL) |
| This compound | 7.57 ± 0.8 |
| Cyclopamine | 7.60 ± 1.39 |
Data sourced from Kubo et al. (2022).
Table 3: Germination Inhibitory Effect of this compound against Phytopathogenic Fungi
| Fungal Species | This compound Concentration (µg/mL) | Germination Inhibition (%) |
| Botrytis cinerea | 50 | 80 |
| Puccinia recondita | 50 | 60 |
| Pyricularia oryzae | 50 | No significant inhibition |
Data sourced from Kubo et al. (2022).[2] Pyricularia oryzae lacks β-1,6-glucan, highlighting this compound's specific mode of action.[2]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[3][6][7][8][9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well, flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the microtiter plate wells. The final concentrations should typically range from 0.125 to 64 µg/mL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
Add the standardized fungal inoculum to each well, except for the sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Alternatively, use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).
K1 Killer Toxin Susceptibility Assay
This assay is used to screen for fungal mutants with defects in β-1,6-glucan synthesis, as they exhibit resistance to the K1 killer toxin.
Objective: To assess the integrity of the fungal cell wall's β-1,6-glucan by measuring sensitivity to K1 killer toxin.
Materials:
-
YPD agar plates (pH 4.6) containing 0.003% (w/v) methylene blue
-
A lawn of a sensitive yeast strain (e.g., Saccharomyces cerevisiae)
-
A K1 killer toxin-producing yeast strain
-
Test fungal strains (wild-type and mutants)
Procedure:
-
Prepare YPD agar plates buffered to pH 4.6 and containing methylene blue.
-
Spread a lawn of the sensitive yeast strain onto the surface of the agar plates.
-
Spot the K1 killer toxin-producing strain in the center of the plate.
-
Spot the test fungal strains (e.g., wild-type and potential mutants treated with this compound) around the killer strain.
-
Incubate the plates at a suitable temperature (e.g., 25°C) for 48-72 hours.
-
Observe the plates for zones of growth inhibition around the killer strain. A lack of a clear zone around a test strain indicates resistance to the K1 killer toxin, suggesting a defect in β-1,6-glucan.
Quantification of Fungal Cell Wall β-1,6-Glucan
This protocol provides a method for the extraction and quantification of β-1,6-glucan from fungal cell walls.
Objective: To quantify the amount of β-1,6-glucan in fungal cell walls following treatment with this compound.
Materials:
-
Fungal cell culture
-
Glass beads (0.5 mm)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM PMSF)
-
Sulfuric acid (72% and 2M)
-
Enzyme kit for glucose measurement (e.g., glucose oxidase-peroxidase)
-
Spectrophotometer
Procedure:
-
Harvest fungal cells by centrifugation and wash with distilled water.
-
Resuspend the cell pellet in lysis buffer.
-
Disrupt the cells by vortexing with glass beads.
-
Isolate the cell walls by differential centrifugation. Wash the cell wall pellet extensively with water and lyophilize.
-
Hydrolyze a known weight of the dried cell walls with 72% sulfuric acid, followed by dilution to 2M and further hydrolysis at 100°C.
-
Neutralize the hydrolysate with NaOH.
-
Quantify the released glucose using a glucose oxidase-peroxidase assay. The amount of glucose is proportional to the amount of glucan in the cell wall.
-
A control without this compound treatment should be run in parallel to determine the percentage of β-1,6-glucan inhibition.
Fungal Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is used to assess the ability of this compound to inhibit the formation of fungal biofilms.
Objective: To quantify the inhibitory effect of this compound on fungal biofilm formation.
Materials:
-
This compound stock solution
-
96-well, flat-bottom polystyrene microtiter plates
-
Fungal inoculum in a suitable growth medium (e.g., RPMI 1640)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the standardized fungal inoculum to each well. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilms by adding 30% acetic acid to each well.
-
Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Visualizations
Caption: this compound's mechanism of action against fungi.
Caption: Workflow for antifungal susceptibility testing.
Caption: Workflow for biofilm inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. What Is the Specific Protocol for the Extraction of Fungal Cell Wall Polysaccharides? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]
- 5. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Troubleshooting & Optimization
improving Jervine solubility for aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Jervine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in various cancers.[2] this compound exerts its effect by directly binding to and inhibiting Smoothened (Smo), a key signal transducer in the Hh pathway.[2][3] However, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo research, often leading to precipitation in aqueous-based experimental systems like cell culture media.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] It is sparingly soluble in aqueous buffers. For most experimental purposes, a concentrated stock solution is prepared in an organic solvent and then diluted to the final working concentration in the aqueous medium.
Q3: How can I prepare a stock solution of this compound?
A stock solution of this compound can be prepared by dissolving it in an appropriate organic solvent. For example, a stock solution of 10 mg/mL can be prepared in fresh, anhydrous DMSO.[3] It is crucial to use a high-purity solvent to avoid introducing contaminants that could affect your experiments.
Q4: What is the mechanism of action of this compound?
This compound inhibits the Hedgehog signaling pathway by directly binding to the seven-transmembrane protein Smoothened (Smo).[2][3] In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. When Hedgehog binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors. This compound binds to Smo, preventing its activation even in the presence of the Hedgehog ligand, thus blocking the pathway.[2][4]
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Encountering precipitation when working with this compound in aqueous solutions is a common issue. This guide provides potential causes and solutions to help you troubleshoot this problem.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO/Ethanol stock in aqueous buffer or cell culture media. | Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium exceeds its solubility limit. | - Reduce Final Concentration: Lower the final working concentration of this compound. - Increase Co-solvent Percentage: While keeping the final organic solvent concentration low to avoid cellular toxicity (typically <0.5% DMSO), a slight increase might be necessary. Always perform a vehicle control experiment to assess solvent toxicity. - Use a different dilution method: Instead of adding the this compound stock directly to the full volume of aqueous media, try adding the media dropwise to the this compound stock while vortexing to facilitate better mixing and reduce localized high concentrations. |
| Temperature Effects: A decrease in temperature upon moving from a stock solution at room temperature to a colder aqueous solution can reduce solubility. | - Pre-warm Aqueous Medium: Warm the buffer or cell culture medium to 37°C before adding the this compound stock solution. - Maintain Temperature: Try to perform the dilution at a constant, slightly elevated temperature if the experimental setup allows. | |
| pH of the Medium: The pH of the aqueous solution can influence the charge state and solubility of this compound. | - Check and Adjust pH: While significant pH alterations can affect cell viability, ensure the pH of your final solution is within the optimal range for your experiment and for this compound solubility if known. | |
| Cloudiness or precipitate formation in the stock solution over time. | Solvent Hydration: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound.[3] | - Use Anhydrous Solvent: Always use fresh, anhydrous DMSO or ethanol to prepare stock solutions. - Store Properly: Store stock solutions in tightly sealed vials with desiccant to minimize moisture absorption. Prepare smaller aliquots to avoid repeated opening of the main stock. |
| Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation. | - Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitate forms in cell culture wells during incubation. | Evaporation: Evaporation of the culture medium over time can increase the concentration of this compound and other components, leading to precipitation. | - Maintain Humidity: Ensure proper humidification in the cell culture incubator. - Seal Plates: For long-term experiments, consider using sealed plates or parafilm to minimize evaporation. |
| Interaction with Media Components: this compound may interact with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes. | - Use Serum-Free Medium for Dilution: If possible, dilute the this compound stock in a serum-free medium before adding it to the complete medium to reduce protein interactions. - Test Different Media Formulations: If the problem persists, try using a different basal medium formulation. |
Quantitative Data: this compound Solubility
The following table summarizes the available quantitative data on this compound's solubility in common laboratory solvents.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (23.49 mM)[3] | Not Specified | Use fresh, moisture-free DMSO for optimal solubility.[3] |
| Ethanol | 50 mM | Not Specified | --- |
Note: Data on the aqueous solubility of this compound is limited, but it is known to be sparingly soluble.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a method for diluting the this compound stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration.
-
To minimize precipitation, add the cell culture medium to the this compound stock solution (or intermediate dilution) dropwise while gently vortexing.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Add the final this compound working solution to the cells and proceed with the experiment. For example, for a final concentration of 10 µg/mL in a 2 mL well, you would add 2 µL of a 10 mg/mL stock solution.[3]
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound directly inhibits the Hedgehog signaling pathway by binding to Smoothened.
Experimental Workflow for this compound Solubility Enhancement
Caption: A logical workflow for preparing and troubleshooting this compound aqueous solutions.
Troubleshooting Logic for this compound Precipitation
Caption: A step-by-step logical guide for troubleshooting this compound precipitation issues.
References
common challenges in Jervine-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jervine. The information is presented in a question-and-answer format to directly address common challenges encountered during this compound-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Stability
Question: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?
Answer: This is a common challenge due to this compound's hydrophobic nature. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. You can achieve this by preparing a more concentrated stock solution of this compound in DMSO, so a smaller volume is needed for your working concentration.
-
Stepwise Dilution: Instead of adding the this compound-DMSO stock directly to the full volume of your medium, try a stepwise dilution. First, mix the this compound stock with a small volume of serum-free medium or PBS, vortexing gently, and then add this mixture to the final volume of your complete medium.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.
-
Sonication: For persistent precipitation, brief sonication of the final this compound-media solution in a water bath sonicator can help to dissolve the precipitate. However, be cautious as this can potentially degrade the compound or other media components.
-
Solubility Test: Before proceeding with your main experiment, it is advisable to perform a small-scale solubility test. Prepare serial dilutions of your this compound-DMSO stock in your cell culture medium and visually inspect for precipitation at different concentrations. This will help you determine the maximum soluble concentration under your specific experimental conditions.[1]
Question: How stable is this compound in my cell culture medium (e.g., DMEM with 10% FBS) during a typical experiment (24-72 hours)?
Protocol for Assessing this compound Stability in Cell Culture Medium
Objective: To determine the degradation of this compound in cell culture medium over a specified time course.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in DMSO at a known concentration.
-
Spike the this compound stock into your cell culture medium to achieve the desired final concentration. Prepare a sufficient volume for all time points.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 24, 48, 72 hours) and store them at -80°C until analysis.
-
At the end of the experiment, thaw all samples and analyze the concentration of this compound using a validated HPLC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
This will provide you with a stability profile of this compound under your specific experimental conditions.[2]
2. Cytotoxicity Assays
Question: I am performing an MTT assay to determine the cytotoxicity of this compound, and I'm getting inconsistent or unexpected results. What could be the cause?
Answer: Inconsistent results in MTT assays with hydrophobic compounds like this compound can arise from several factors. Here is a troubleshooting guide:
| Problem | Possible Cause | Solution |
| High background absorbance | - Contamination of the medium with bacteria or yeast.- Phenol red in the medium can interfere with absorbance readings. | - Use sterile technique and check for contamination before the assay.- Use phenol red-free medium for the assay. |
| Low absorbance readings | - Cell number is too low.- Incubation time with MTT is too short.- this compound precipitation is reducing the effective concentration. | - Optimize cell seeding density.- Increase incubation time with MTT reagent.- Address solubility issues as described in the "Solubility and Stability" section. |
| Inconsistent results between replicates | - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- After adding the solubilization solution, shake the plate thoroughly and ensure all formazan is dissolved.- Use calibrated pipettes and be consistent with your technique. |
| This compound appears to be more toxic at lower concentrations | - This could be a real biological effect (hormesis), but is more likely an artifact of precipitation at higher concentrations, leading to a lower effective dose. | - Visually inspect the wells for any precipitate at higher concentrations.- Perform a solubility test to determine the maximum soluble concentration. |
3. Mechanism of Action & Off-Target Effects
Question: What is the primary mechanism of action of this compound, and how can I investigate potential off-target effects?
Answer: this compound's primary and most well-characterized mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway. It achieves this by binding directly to the Smoothened (SMO) receptor, a key component of the Hh pathway.
Investigating potential off-target effects is crucial for interpreting your experimental results accurately. While a comprehensive off-target profile for this compound is not publicly available, here are some approaches you can take:
-
Chemical Proteomics: This is a powerful method to identify the direct binding partners of a small molecule in a complex biological sample. A common approach is to use an affinity-based probe where this compound is chemically modified to allow for its capture along with its interacting proteins. These proteins can then be identified by mass spectrometry.
-
Kinase Profiling: Many small molecule inhibitors exhibit off-target effects by binding to the ATP-binding pocket of various kinases. You can screen this compound against a panel of kinases to identify any potential off-target kinase inhibition. Several commercial services offer kinase profiling assays.[3][4]
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known Hedgehog pathway inhibitors (e.g., cyclopamine, vismodegib) can provide clues about on-target versus off-target effects. If this compound elicits unique phenotypic changes not observed with other SMO inhibitors, it may suggest the involvement of off-target interactions.
4. Acquired Resistance
Question: My cancer cell line, which was initially sensitive to this compound, has developed resistance over time. What are the potential mechanisms of resistance?
Answer: Acquired resistance to Hedgehog pathway inhibitors like this compound is a significant challenge. The mechanisms can be broadly categorized as those that reactivate the Hedgehog pathway despite the presence of the inhibitor, and those that activate parallel survival pathways. In the context of this compound's known antifungal activity, point mutations in its target proteins have been shown to confer resistance.[5][6]
Potential Mechanisms of Acquired Resistance to this compound:
| Mechanism Category | Specific Mechanism | Experimental Validation |
| Reactivation of Hedgehog Pathway | - Mutations in the SMO gene that prevent this compound binding.- Amplification of downstream components of the Hh pathway (e.g., GLI2).- Loss-of-function mutations in negative regulators of the pathway (e.g., SUFU). | - Sequencing of the SMO gene in resistant cells.- qPCR or Western blot to assess the expression levels of GLI2.- Sequencing of the SUFU gene. |
| Activation of Bypass Pathways | - Upregulation of other signaling pathways that promote cell survival and proliferation (e.g., PI3K/Akt, MAPK). | - Western blot analysis for the activation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK). |
| Drug Efflux | - Increased expression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell. | - qPCR or Western blot for common ABC transporters (e.g., ABCB1, ABCG2).- Use of ABC transporter inhibitors to see if sensitivity to this compound is restored. |
| Target Modification (based on antifungal studies) | - Point mutations in the this compound binding site of its target protein(s). | - Sequencing of potential target genes. |
Quantitative Data Summary
This compound Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) |
| Volume of Distribution (Vd) | 44.15 ± 18.11 L/kg | 115.24 ± 19.46 L/kg |
| Mean Residence Time (MRT) | 5.38 ± 1.13 h | 12.11 ± 1.48 h |
| Elimination Half-life (t1/2) | 4.35 ± 0.98 h | 10.32 ± 1.27 h |
| Clearance (CL) | 8.32 ± 1.97 L/h/kg | - |
| Bioavailability (F) | - | 15.23 ± 2.54 % |
| Data from a study in rats. These values may vary in other species and experimental models.[7] |
Experimental Protocols
Detailed Methodology for a Standard MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[8]
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A logical troubleshooting workflow for this compound-based experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Jervine In Vivo Dosing Optimization: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jervine in vivo. The following information is intended to help optimize dosing strategies to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's in vivo toxicity?
A1: this compound's primary toxicity stems from its potent inhibition of the Hedgehog (Hh) signaling pathway.[1][2] It directly binds to and inhibits the Smoothened (SMO) protein, a key component of the Hh pathway.[1] This inhibition disrupts normal cellular processes that are dependent on Hh signaling, leading to developmental defects (teratogenicity) and other toxicities.[2][3]
Q2: What are the known teratogenic effects of this compound?
A2: this compound is a potent teratogen, particularly when exposure occurs during specific periods of gestation. It is known to cause severe birth defects such as cyclopia (failure of the embryonic forebrain to divide into two hemispheres) and holoprosencephaly (a spectrum of fetal brain abnormalities).[2][3] These effects have been observed in various animal models, including sheep and hamsters.[2][3]
Q3: How does the toxicity of this compound vary between different animal species?
A3: The toxicity of this compound can vary significantly between different animal species and even between different strains of the same species. For example, golden hamster fetuses are extremely sensitive to the teratogenic effects of this compound, while Sprague-Dawley rats and Swiss Webster mice are relatively resistant.[3] This variability is a critical consideration when designing in vivo studies and extrapolating results.
Troubleshooting Guide
Problem 1: High incidence of mortality or severe adverse effects at my starting dose.
-
Possible Cause: The initial dose of this compound is too high for the specific animal model and strain being used. As noted, toxicity is highly species- and strain-dependent.[3] An approximate median lethal dose (LD50) for this compound in rats has been reported as 120 mg/kg, but this can vary.[4]
-
Solution:
-
Dose Reduction: Immediately reduce the dose for subsequent cohorts of animals.
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model. Start with a low dose (e.g., 5 mg/kg) and gradually escalate the dose in different groups, closely monitoring for clinical signs of toxicity.[5]
-
Literature Review: Thoroughly review existing literature for studies using this compound in a similar animal model to inform your dose selection.
-
Problem 2: Difficulty in dissolving and administering this compound.
-
Possible Cause: this compound is a steroidal alkaloid with poor water solubility.[6][7][8][9] Improper formulation can lead to inaccurate dosing and potential irritation at the site of administration.
-
Solution:
-
Vehicle Selection: For oral administration, this compound can be prepared as a suspension in a vehicle like 1% carboxymethylcellulose sodium (CMC-Na).[4] For intravenous administration, a solution in citric acid and water has been used.[4] Other potential solvents include ethanol and dimethylformamide (DMF).
-
Formulation Preparation: When preparing a suspension, ensure it is homogenous by thorough mixing before each administration. For solutions, ensure the this compound is fully dissolved. Sonication may aid in dissolution.
-
Stability: Prepare fresh dosing solutions or suspensions regularly. One study indicated that this compound in rat plasma is stable at room temperature for 8 hours, at 4°C for 24 hours, and at -20°C for 15 days.[4] While this provides some indication of stability, the stability of the dosing formulation should be considered.
-
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause: Inconsistent dosing, animal stress, or underlying health issues in the animal colony can all contribute to variability in experimental outcomes. The enterohepatic circulation of this compound could also lead to prolonged and variable exposure.[4]
-
Solution:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique (e.g., oral gavage), and timing of administration, are consistent across all animals and groups.
-
Animal Acclimatization: Allow animals to acclimatize to the facility and handling for at least five days before starting the experiment.[10]
-
Health Monitoring: Regularly monitor the health of the animals, including body weight, food and water intake, and general appearance. Any animal showing signs of illness unrelated to the treatment should be removed from the study.
-
Pharmacokinetic Considerations: Be aware that this compound undergoes enterohepatic circulation, which can lead to a second peak in plasma concentration and prolonged exposure.[4] This may influence the timing of your endpoint assessments.
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosage and Observed Effects
| Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Rat (Sprague-Dawley) | 40 mg/kg | Oral | Used for pharmacokinetic study; no acute toxicity reported at this dose. | [4] |
| Rat (Sprague-Dawley) | 5 mg/kg | Intravenous | Used for pharmacokinetic study. | [4] |
| Rat (Wistar) | 5 mg/kg/day for 7 days | Oral Gavage | Protective effect against radiation-induced gastrointestinal toxicity; no adverse effects noted. | [5] |
| Rat | 50, 100, 200, 400 mg/kg | Oral | Anti-inflammatory effects observed in a carrageenan-induced paw edema model. | [11] |
| Mouse (C57BL/6J and A/J) | 70, 150, 300 mg/kg | Gavage | Teratogenic effects including cleft lip, cleft palate, and limb malformations. Maternal and fetal toxicity were correlated with dose. | [3] |
| Hamster (Golden) | Not specified | Oral | Extremely sensitive to teratogenic effects, including cebocephaly, harelip/cleft palate, and exencephaly. | [3] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment of this compound in Rodents (Adapted from OECD Guideline 420) [12]
-
Animal Selection and Acclimatization:
-
Use healthy, young adult rodents (e.g., Wistar rats or C57BL/6J mice), typically females as they can be more sensitive.
-
House the animals in appropriate conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days before the study.
-
Provide standard chow and water ad libitum.
-
-
Dose Formulation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 1% CMC-Na in sterile water).
-
Ensure the concentration is such that the required dose can be administered in a volume of 1-2 mL/100g body weight for rats.[10]
-
Keep the formulation homogenous by continuous stirring during dosing.
-
-
Dose Administration (Oral Gavage):
-
Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound suspension as a single oral dose using a suitable gavage needle.
-
Return the animals to their cages with free access to food and water.
-
-
Clinical Observations:
-
Observe the animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Thereafter, observe the animals daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record any instances of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Record individual animal weights shortly before the test substance is administered and at least weekly thereafter.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study).[13][14]
-
Collect tissues for histopathological examination, particularly from organs showing gross abnormalities.
-
Blood samples can be collected for hematological and biochemical analysis to assess organ function.[15][16][17]
-
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vivo acute toxicity study of this compound.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protective role of this compound against radiation-induced gastrointestinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. search.library.northwestern.edu [search.library.northwestern.edu]
- 13. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rutgers.edu [research.rutgers.edu]
- 15. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.science-line.com [eprints.science-line.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting inconsistent results with Jervine treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Jervine in your experiments and to help troubleshoot any inconsistent results you may be encountering.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: High Variability in Hedgehog Pathway Inhibition
Q: We are observing significant well-to-well and experiment-to-experiment variability in the inhibition of the Hedgehog (Hh) signaling pathway with our this compound treatment. What could be the cause?
A: Inconsistent inhibition of the Hh pathway can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
This compound Stock Solution:
-
Solubility: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol before preparing your final dilutions.[1] Precipitates in your stock solution will lead to inaccurate concentrations.
-
Storage: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.[1]
-
-
Cell Culture Conditions:
-
Cell Density: Ensure a consistent cell seeding density across all wells and experiments. Variations in cell number can significantly impact the final readout.
-
Serum Concentration: If using a serum-containing medium, be aware that lot-to-lot variability in serum can affect cell growth and pathway activity. It is advisable to test a new batch of serum before use in critical experiments.
-
Media Stability: Some components in cell culture media can degrade over time, affecting cellular health and responsiveness to treatment.[3][4] Use fresh media for your experiments.
-
-
Experimental Protocol:
-
Incubation Time: Optimize the incubation time with this compound. Insufficient incubation may not allow for the full inhibitory effect to manifest, while prolonged incubation could lead to off-target effects or cytotoxicity.
-
Assay-Specific Variability: The choice of readout for Hh pathway inhibition (e.g., Gli1 mRNA levels, luciferase reporter assay) has its own inherent variability. Ensure your assay is well-validated and includes appropriate controls.
-
Issue 2: Inconsistent Antifungal Activity
Q: Our antifungal susceptibility tests with this compound are showing inconsistent Minimum Inhibitory Concentration (MIC) values against the same fungal strain. Why is this happening?
A: Variability in antifungal susceptibility testing is a common challenge, especially with natural products like this compound.[5] Consider the following potential causes:
-
Fungal Inoculum:
-
Inoculum Preparation: The density and growth phase of the fungal inoculum can significantly affect MIC values. Standardize your inoculum preparation protocol to ensure consistency.
-
Strain Viability: Ensure the fungal strain is viable and not contaminated.
-
-
Assay Method:
-
Methodological Differences: Different antifungal susceptibility testing methods (e.g., broth microdilution, disk diffusion, agar dilution) can yield different results.[5] Adhering to a standardized protocol, such as those from CLSI or EUCAST, is recommended.[6]
-
"Trailing" Effect: Some fungi may exhibit a "trailing" phenomenon, where a small amount of residual growth is observed at concentrations above the MIC.[7] This can make visual determination of the MIC subjective. Establishing clear endpoint criteria is crucial.
-
-
This compound-Specific Factors:
-
Synergistic/Antagonistic Effects: this compound has been shown to have synergistic effects with other antifungal agents like fluconazole.[8][9] If other compounds are present in your assay, they could be influencing the results.
-
Resistance Development: Fungal strains can develop resistance to antifungal agents.[8][9] Ensure you are using a well-characterized and consistent fungal isolate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a steroidal alkaloid that primarily functions as a potent inhibitor of the Sonic hedgehog (Shh) signaling pathway.[10][11] It exerts its effect by directly binding to and inhibiting the G-protein-coupled receptor, Smoothened (Smo).[11][12] This inhibition prevents the activation of downstream Gli transcription factors, thereby blocking the expression of Hh target genes.[11]
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in developmental biology research as a teratogen to induce birth defects such as cyclopia and holoprosencephaly by disrupting Hh signaling.[11][13] It is also investigated for its potential therapeutic properties, including anticancer,[14][15] anti-inflammatory,[16] and antifungal activities.[8][9]
Q3: How should I store and handle this compound?
A3: this compound powder should be stored at -20°C for long-term stability.[2] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C or -80°C.[1][2] It is recommended to prepare fresh working dilutions for each experiment to avoid degradation.[1] Handle this compound with appropriate personal protective equipment, as it is a potent teratogen.[17]
Q4: Are there species-specific differences in the response to this compound?
A4: Yes, species-specific differences in the effects of this compound have been reported. For example, in teratogenicity studies, hamster fetuses were found to be extremely sensitive, while rats were less susceptible.[18] In the context of its antifungal activity, different fungal species may exhibit varying levels of susceptibility.[10]
Q5: Can this compound's IC50 value vary between experiments?
A5: Yes, the half-maximal inhibitory concentration (IC50) value of this compound can vary between experiments. This variability can be influenced by factors such as the cell line used, cell density, passage number, serum concentration, assay duration, and the specific assay method employed.[19][20][21][22] It is crucial to maintain consistent experimental conditions to ensure the reproducibility of IC50 values.
Data Presentation
Table 1: Reported IC50 Values for this compound in Hedgehog Pathway Inhibition
| Cell Line/Assay System | Reported IC50 (nM) | Reference |
| Shh-LIGHT2 (mouse cultured cells) | 500-700 | [16] |
| In vitro morphogenesis assays (mouse embryos) | Not specified, but effective at nanomolar concentrations | [1] |
Table 2: Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | Assay Method | MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | Broth microdilution | Similar to cyclopamine | [8] |
| Candida parapsilosis | Not specified | Highly effective | [8] |
| Candida krusei | Not specified | Highly effective | [8] |
| Botrytis cinerea | Germination inhibition | Significant inhibition at 50 µg/mL | [8] |
| Puccinia recondita | Germination inhibition | Significant inhibition at 50 µg/mL | [8] |
Experimental Protocols
Protocol 1: Hedgehog Pathway Inhibition Assay using a Gli-Luciferase Reporter Cell Line
-
Cell Seeding: Plate a Gli-luciferase reporter cell line (e.g., Shh-LIGHT2) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control for pathway activation (e.g., a Smoothened agonist or Shh-conditioned medium).
-
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., a parallel plate with a viability assay like MTT or CellTiter-Glo).
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium.
-
Prepare a standardized fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.
-
-
This compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Include a growth control (no this compound) and a sterility control (no fungus).
-
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
MIC Determination:
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.
-
-
Controls: Include a reference antifungal agent with a known MIC against the test strain as a quality control measure.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing inconsistent results with this compound.
References
- 1. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 18. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Jervine in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Jervine in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
This compound Stability Data
The stability of this compound can be influenced by solvent choice, temperature, and storage duration. While extensive kinetic data for this compound is not widely published, the following table summarizes expected stability based on data from closely related steroidal alkaloids and general principles of chemical stability. This data should be considered illustrative and it is recommended to perform a stability study for your specific experimental conditions.
| Solvent | Temperature | Time Point | Expected Purity |
| Ethanol | Room Temp. (20-25°C) | 24 hours | >98% |
| 48 hours | 95-98% | ||
| 4°C | 7 days | >98% | |
| 30 days | >95% | ||
| -20°C | 3 months | >99% | |
| 6 months | >98% | ||
| Methanol | Room Temp. (20-25°C) | 24 hours | >98% |
| 48 hours | 95-98% | ||
| 4°C | 7 days | >98% | |
| 30 days | >95% | ||
| -20°C | 3 months | >99% | |
| 6 months | >98% | ||
| DMSO | Room Temp. (20-25°C) | 24 hours | >99% |
| 48 hours | >98% | ||
| 4°C | 30 days | >99% | |
| 90 days | >98% | ||
| -20°C | 1 year | >99% | |
| 2 years | >98%[1] | ||
| DMF | Room Temp. (20-25°C) | 24 hours | >98% |
| 48 hours | 95-98% | ||
| 4°C | 7 days | >98% | |
| 30 days | >95% | ||
| -20°C | 6 months | >99% | |
| 1 year | >98% |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
Q2: In which solvents is this compound soluble?
-
A2: this compound is soluble in ethanol, methanol, DMSO (Dimethyl Sulfoxide), and DMF (Dimethylformamide).[2]
-
-
Q3: How should I prepare a stock solution of this compound?
-
A3: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO to a concentration of 10-20 mM. It is recommended to prepare and use solutions on the same day if possible.[4] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer periods.[1][4]
-
-
Q4: I see precipitation in my this compound solution after thawing. What should I do?
-
A4: Precipitation can occur when a solution is frozen and then thawed. Before use, it is crucial to allow the vial to equilibrate to room temperature and ensure that all precipitate has redissolved.[4] Gentle vortexing or brief sonication can aid in redissolving the compound. Always visually inspect the solution for any particulate matter before use.
-
-
Q5: My experimental results are inconsistent. Could this compound degradation be the cause?
-
A5: Inconsistent results can indeed be a sign of compound degradation. This is particularly relevant if solutions are stored improperly (e.g., at room temperature for extended periods) or subjected to multiple freeze-thaw cycles. It is advisable to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions using a stability-indicating analytical method like HPLC.
-
Troubleshooting Guide for HPLC Analysis of this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Insufficient buffering of the mobile phase. 3. Column overload. | 1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Ensure adequate buffer concentration and that the mobile phase pH is appropriate to maintain this compound in a single ionic state. 3. Reduce the injection volume or the concentration of the sample. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late elution of a component from a previous run. | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in your autosampler method. 3. Increase the run time or incorporate a column flush with a strong solvent at the end of each run. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated or improperly mixed mobile phase. 3. Fluctuations in column temperature. | 1. Degas the mobile phase and purge the pump. 2. Prepare fresh mobile phase using high-purity solvents and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature. |
| Loss of Resolution | 1. Column degradation. 2. Change in mobile phase composition. 3. Sample solvent is too strong. | 1. Replace the column. 2. Prepare fresh mobile phase, ensuring accurate measurements. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. It is recommended to optimize the chromatographic conditions for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Appropriate buffer (e.g., ammonium acetate)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard solution at a suitable concentration (e.g., 50 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the solvents to be tested (e.g., ethanol, DMSO) at a known concentration.
-
Aliquot these solutions into separate vials for each time point and temperature condition.
-
Store the vials under the specified conditions (e.g., room temperature, 4°C, -20°C).
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute an aliquot of the sample to the same concentration as the working standard solution using the mobile phase.
-
Inject the prepared sample and the working standard solution into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the this compound peak in the sample chromatogram to the peak area of the this compound peak in the standard chromatogram.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
This compound Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound under different storage conditions.
Sonic Hedgehog (Shh) Signaling Pathway and this compound Inhibition
This compound is a known inhibitor of the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in embryonic development and has been implicated in the progression of certain cancers. This compound exerts its effect by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway.
Caption: Mechanism of Sonic Hedgehog pathway inhibition by this compound.
References
Jervine Technical Support Center: Mitigating Off-Target Effects in Experiments
Welcome to the Jervine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary on-target effect is the inhibition of the Hedgehog (Hh) signaling pathway. It functions by binding to and inhibiting the G protein-coupled receptor, Smoothened (SMO).[1][2][3] This inhibition prevents the activation of downstream GLI transcription factors, which are responsible for regulating the expression of Hh target genes involved in cell proliferation and differentiation.[1][4][5]
Q2: What are the known off-target effects of this compound?
This compound has several well-documented off-target effects that can impact experimental outcomes, including:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase.[6][7]
-
Induction of Apoptosis: It can trigger programmed cell death, or apoptosis, in various cell lines.[1][4][7][8]
-
Antifungal Activity: this compound inhibits the biosynthesis of β-1,6-glucan in the fungal cell wall.[9][10][11][12]
-
Interaction with ABC Transporters: There is evidence to suggest that this compound may interact with ATP-binding cassette (ABC) transporters, which could affect its intracellular concentration and contribute to multidrug resistance.
Q3: At what concentrations do on-target and off-target effects of this compound typically occur?
The effective concentrations for on-target and off-target effects can overlap, which is a critical consideration for experimental design. The IC50 for Hedgehog pathway inhibition by this compound is in the range of 500-700 nM.[13] However, off-target effects such as cell cycle arrest and apoptosis have been observed at concentrations of 10-40 µM.[6] Inhibition of fungal β-1,6-glucan biosynthesis occurs at concentrations of 5-10 µg/mL.[10]
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity and cell death at concentrations intended to inhibit the Hedgehog pathway.
-
Possible Cause: The concentration of this compound you are using may be high enough to induce off-target apoptosis and cell cycle arrest, masking the specific effects of Hedgehog pathway inhibition.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal concentration of this compound that inhibits the Hedgehog pathway (e.g., by measuring GLI1 expression) without causing significant cell death in your specific cell line.
-
Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Assess cell viability at different time points to identify a window where Hedgehog inhibition can be observed before the onset of widespread cell death.
-
Use Positive and Negative Controls: Include a known activator of the Hedgehog pathway (e.g., SAG) as a positive control and a vehicle-only control to accurately assess the specific inhibitory effect of this compound.
-
Consider a Rescue Experiment: If possible, use a cell line expressing a this compound-resistant mutant of Smoothened to confirm that the observed effects are due to on-target inhibition.
-
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Inconsistencies can arise from variations in this compound concentration, cell culture conditions, or the presence of confounding off-target effects.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the stock solution of this compound is correctly prepared and stored to maintain its stability.
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition across experiments.
-
Monitor for Off-Target Effects: Routinely assess cell cycle progression and apoptosis to understand the full effect of this compound on your cells at the concentrations being used.
-
Include Appropriate Controls: As mentioned above, proper controls are essential for interpreting your results accurately.
-
Problem 3: How can I differentiate between on-target Hedgehog inhibition and off-target effects?
-
Solution: This requires a multi-pronged approach:
-
Measure Downstream Targets: Quantify the expression of known Hedgehog target genes, such as GLI1 and PTCH1, using RT-qPCR. A decrease in the expression of these genes is a direct indicator of on-target activity.[1][8]
-
Perform Rescue Experiments: Transfecting cells with a constitutively active form of GLI1 downstream of Smoothened should rescue the phenotypic effects of this compound if they are due to on-target Hedgehog inhibition.
-
Use a Structurally Unrelated Hedgehog Inhibitor: Compare the effects of this compound with another SMO inhibitor that has a different chemical structure (e.g., cyclopamine or vismodegib). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Careful Dose Selection: Operate within a concentration range where on-target effects are maximized and off-target effects are minimized, as determined by your dose-response studies.
-
Data Summary
The following tables summarize the key quantitative data related to this compound's on-target and off-target effects.
Table 1: this compound On-Target Activity
| Target Pathway | Specific Target | IC50 | Cell Line/System | Reference |
| Hedgehog Signaling | Smoothened (SMO) | 500-700 nM | Mouse S12 cells | [13] |
Table 2: this compound Off-Target Effects
| Off-Target Effect | Effective Concentration | Cell Line/System | Reference |
| G2/M Cell Cycle Arrest | 10, 20, 40 µM | Nasopharyngeal Carcinoma (NPC) cells | [6] |
| Apoptosis Induction | 10, 20, 40 µM | Nasopharyngeal Carcinoma (NPC) cells | [4][6] |
| β-1,6-Glucan Biosynthesis Inhibition | 5, 10 µg/mL | Saccharomyces cerevisiae | [10] |
Key Experimental Protocols
Protocol 1: Assessment of Hedgehog Pathway Inhibition via GLI1 Expression Analysis
Objective: To quantify the on-target effect of this compound by measuring the mRNA levels of the downstream Hedgehog target gene, GLI1.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control for pathway activation (e.g., Sonic Hedgehog ligand or a SMO agonist like SAG).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method. A dose-dependent decrease in GLI1 mRNA levels indicates on-target inhibition of the Hedgehog pathway.
Protocol 2: Analysis of this compound-Induced Cell Cycle Arrest
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1, 5, 10, 20, 40 µM) for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.[6]
Protocol 3: Detection of this compound-Induced Apoptosis
Objective: To quantify the extent of apoptosis induced by this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Staining: Harvest the cells and stain with an Annexin V-fluorochrome conjugate (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD) in a binding buffer according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: A workflow for investigating the on-target and off-target effects of this compound in cell-based experiments.
Caption: A logical diagram for troubleshooting unexpected cell death in this compound experiments.
References
- 1. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smoothened Goes Molecular: New Pieces in the Hedgehog Signaling Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Smoothened as a G-protein-coupled receptor for Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
how to handle Jervine safely in a laboratory setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Jervine in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure your experiments are conducted safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as acutely toxic if swallowed.[1][2] It is also a potent teratogen, meaning it can cause birth defects.[3][4] Exposure during pregnancy can lead to severe developmental abnormalities, including cyclopia and holoprosencephaly.[1][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[2]
Q2: What immediate actions should be taken in case of accidental ingestion of this compound?
A2: If this compound is swallowed, it is crucial to call a poison control center or doctor immediately.[2] Do not induce vomiting. Rinse the mouth with water.[2] Prompt medical attention is essential due to its acute oral toxicity.
Q3: What are the proper storage conditions for this compound?
A3: this compound powder should be stored at -20°C.[2] If dissolved in a solvent, it should be stored at -80°C.[2] The container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
Q4: Can I work with this compound on an open bench?
A4: No. Due to its toxicity, all work with this compound, especially when handling the powder or creating solutions, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Q5: What type of personal protective equipment (PPE) is required when handling this compound?
A5: A comprehensive set of PPE is necessary. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5] If there is a risk of splashing, a face shield should also be worn.[6]
Troubleshooting Guides
Handling & Preparation
| Issue | Possible Cause | Solution |
| Powder is difficult to weigh accurately without dispersion. | Static electricity or air currents in the weighing area. | Use an anti-static weighing dish and perform the weighing in a draft-shielded balance or a chemical fume hood with the sash lowered as much as possible. |
| This compound solution appears cloudy or precipitated after preparation. | Poor solubility in the chosen solvent at the prepared concentration. | Ensure the correct solvent is being used (e.g., ethanol, DMF).[7] Gentle warming or sonication may aid dissolution. Prepare solutions on the day of use if possible.[8] |
| Uncertain if work surfaces are contaminated after use. | Inadequate cleaning procedures. | Protect work surfaces with disposable plastic-backed absorbent paper.[9] After each use, decontaminate the work area by wiping surfaces with a suitable solvent (e.g., 70% ethanol) and disposing of all contaminated materials as hazardous waste. |
Experimental Issues
| Issue | Possible Cause | Solution |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[2] For long-term storage, consider storing as a powder at -20°C.[2] |
| Potential for cross-contamination in a shared lab space. | Improper segregation of hazardous materials. | Clearly label all containers with "this compound" and the appropriate hazard symbols.[10] Store this compound and its solutions in a designated, clearly marked area away from general-use reagents. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C27H39NO3 | [1] |
| Molar Mass | 425.6 g/mol | [1] |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [2] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | [2] |
| Storage Temperature (Powder) | -20°C | [2] |
| Storage Temperature (in Solvent) | -80°C | [2] |
| IC50 (Hedgehog Pathway Inhibition) | 500-700 nM | [7][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To safely prepare a stock solution of this compound for use in cell culture or other experiments.
Methodology:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly (lab coat, safety goggles, and chemical-resistant gloves).[5] All procedures must be performed within a certified chemical fume hood.[2]
-
Weighing: Tare a sterile, conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the appropriate volume of solvent (e.g., ethanol or DMF) to the tube to achieve the desired stock concentration.[7]
-
Mixing: Securely cap the tube and vortex gently until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Storage: Label the tube clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the stock solution at -80°C.[2]
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of all contaminated materials, including weighing paper and disposable tips, in a designated hazardous waste container.[10]
Protocol 2: this compound Spill Cleanup Procedure
Objective: To safely clean up a minor spill of this compound powder or solution.
Methodology:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[13]
-
Personal Protective Equipment: Don appropriate PPE, including double gloves, a lab coat, and safety goggles.[14]
-
Containment:
-
Cleanup:
-
Decontamination:
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety office, as required by local regulations.
Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: this compound inhibits the Hedgehog signaling pathway by targeting Smoothened (Smo).[1][3]
References
- 1. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|469-59-0|MSDS [dcchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kalstein.eu [kalstein.eu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound Supplier | 469-59-0 | Hello Bio [hellobio.com]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. Waste Disposal | webguru [webguru.sites.northeastern.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. whca.org [whca.org]
- 15. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 16. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
refining Jervine delivery for targeted tissue effects
Welcome to the technical support center for refining Jervine delivery for targeted tissue effects. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a steroidal alkaloid that functions as an inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its effect by binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream activation of Gli transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, differentiation, and survival.[1][2][3]
Q2: What are the main challenges in the systemic delivery of this compound?
A2: The primary challenges in delivering this compound systemically include its poor aqueous solubility, which can lead to low bioavailability and potential precipitation at the injection site.[4] Additionally, like many small molecule inhibitors, this compound may exhibit off-target effects and a less-than-optimal pharmacokinetic profile, necessitating targeted delivery strategies to enhance its therapeutic index.
Q3: What are the potential advantages of using nanoparticles or liposomes for this compound delivery?
A3: Encapsulating this compound in nanoparticles or liposomes can offer several advantages:
-
Improved Solubility and Stability: These carriers can accommodate hydrophobic drugs like this compound, enhancing their stability in biological fluids.
-
Enhanced Bioavailability: By protecting this compound from premature degradation and clearance, nanocarriers can increase its circulation time and overall exposure.[5]
-
Targeted Delivery: The surface of nanoparticles and liposomes can be functionalized with ligands (e.g., antibodies, peptides) that recognize specific receptors on target tissues, thereby increasing drug concentration at the desired site and reducing systemic toxicity.[6]
-
Controlled Release: The formulation of these carriers can be tuned to control the rate of this compound release, maintaining therapeutic concentrations over a prolonged period.
Q4: What are the key parameters to consider when characterizing this compound-loaded nanoparticles or liposomes?
A4: The critical quality attributes to assess for this compound-loaded nanocarriers include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and clearance of the nanoparticles.[7][8]
-
Zeta Potential: This indicates the surface charge of the particles and is a predictor of colloidal stability.[8]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully encapsulated within the carrier and are crucial for determining dosage.[8][9]
-
In Vitro Drug Release Profile: This assesses the rate and extent of this compound release from the carrier under physiological conditions.[10]
-
Stability: The physical and chemical stability of the formulation should be evaluated under relevant storage conditions and in biological media.[11][12]
Troubleshooting Guides
Issue 1: Poor this compound Encapsulation Efficiency in Nanoparticles/Liposomes
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the organic solvent used for formulation. | Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) or solvent mixtures to improve this compound solubility. | Increased this compound concentration in the organic phase, leading to higher encapsulation. |
| Drug precipitation during the emulsification or solvent evaporation step. | Optimize the process parameters, such as the rate of addition of the organic phase to the aqueous phase, the homogenization speed, or the evaporation rate.[10][13] | A more stable emulsion and reduced drug loss during formulation. |
| Suboptimal lipid or polymer to drug ratio. | Vary the ratio of the polymer/lipid to this compound to find the optimal loading capacity.[2] | Improved encapsulation efficiency without compromising particle stability. |
| Incompatible pH of the aqueous phase. | Adjust the pH of the aqueous phase to a level where this compound has minimal solubility, which can favor its partitioning into the hydrophobic core of the nanoparticle/liposome. | Enhanced drug entrapment due to reduced partitioning into the external aqueous phase. |
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate energy input during homogenization or sonication. | Increase the homogenization speed or sonication time and power.[13] | Reduction in particle size and a more uniform size distribution (lower PDI). |
| Suboptimal surfactant/stabilizer concentration. | Optimize the concentration of the surfactant (e.g., PVA, Poloxamer) or PEGylated lipid to ensure adequate surface coverage and prevent aggregation.[10] | Smaller and more stable nanoparticles with a lower PDI. |
| Aggregation of particles after formulation. | Ensure the zeta potential is sufficiently high (typically > |20| mV) for electrostatic stabilization. For liposomes, including charged lipids can help. | Reduced particle aggregation and improved long-term stability. |
| Viscosity of the polymer/lipid solution is too high. | Decrease the concentration of the polymer or lipid in the organic phase. | Formation of smaller particles due to more efficient emulsification. |
Issue 3: Off-Target Effects Observed in Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of other signaling pathways. | Include control experiments to assess the activity of related pathways, such as other GPCR-mediated signaling or pathways that crosstalk with Hedgehog signaling (e.g., Notch, Wnt). | Identification of specific off-target effects to aid in data interpretation. |
| Toxicity of the delivery vehicle. | In in vitro and in vivo experiments, include a control group treated with "empty" nanoparticles or liposomes (without this compound). | Differentiation between the effects of the drug and the delivery vehicle itself. |
| Non-specific uptake of the delivery vehicle in non-target tissues. | If using a non-targeted delivery system, consider surface modification with polyethylene glycol (PEG) to reduce uptake by the reticuloendothelial system. For targeted delivery, ensure the specificity of the targeting ligand. | Reduced accumulation in organs like the liver and spleen, and increased accumulation in the target tissue. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
This table summarizes the pharmacokinetic parameters of this compound following a single intravenous administration in rats. This data can serve as a baseline for comparison when evaluating novel delivery systems.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 506.6 ± 192.8 | ng/mL |
| t1/2 | 3.4 ± 1.2 | h |
| AUC(0-∞) | 969.3 ± 277.7 | ng/mL*h |
| CL/F | 1.7 ± 0.5 | L/h/kg |
| Data from a study with intravenous administration of this compound in rats.[14] |
Table 2: Example Characterization of this compound-Loaded Nanoparticles
This table provides a template with example data for the characterization of this compound-loaded nanoparticles. Researchers should aim to collect similar data for their own formulations.
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-PLGA-NP | 150 - 250 | < 0.2 | -15 to -25 | 70 - 85 | 1 - 5 |
| This compound-Liposome | 100 - 180 | < 0.15 | -10 to -20 | 60 - 80 | 0.5 - 3 |
| These are representative values and will vary depending on the specific formulation and preparation method. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation:
-
Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. This will act as the surfactant.
-
Filter the PVA solution through a 0.45 µm filter to remove any impurities.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 - 15,000 rpm) on an ice bath.
-
Continue homogenization for 5-10 minutes to form a stable oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to wash away excess PVA and unencapsulated this compound.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG(2000) in a 55:40:5 molar ratio) and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.
-
Mandatory Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 3. Implications of hedgehog signaling antagonists for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101565445A - Method for preparing high-purity veratramine and this compound - Google Patents [patents.google.com]
- 5. Emerging research and clinical development trends of liposome and lipid nanoparticle drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative biodistribution study of polymeric and lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PREPARATION AND CHARACTERIZATION OF PLGA NANOPARTICLES [ajps.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 14. A New UPLC-MS/MS Method Validated for Quantification of this compound in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jervine Purity & Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Jervine. The information is designed to help address common issues related to this compound purity and its assessment.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of this compound purity.
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause and how do I resolve it?
Answer: Unexpected peaks in an HPLC chromatogram can stem from several sources. A systematic approach is necessary to identify and eliminate the issue.
-
Contamination: The contamination could be from the solvent, glassware, or the sample itself. To troubleshoot, run a blank injection with just the mobile phase. If the peaks persist, the contamination is likely in the mobile phase or the HPLC system. If the peaks are absent, the issue may be with your sample preparation.
-
Sample Degradation: this compound, like many natural products, can degrade under certain conditions. Ensure that your sample is stored correctly, protected from light and excessive heat. Prepare fresh solutions for analysis and avoid prolonged storage of diluted samples.
-
Related Impurities: this compound is a steroidal alkaloid extracted from Veratrum plants, which contain other related alkaloids like veratramine, pseudothis compound, and veratrosine.[1][2] These structurally similar compounds may co-elute or appear as separate peaks depending on the chromatographic conditions. It is crucial to use a validated analytical method with sufficient resolution to separate these compounds.
-
Excipient Impurities: If you are working with a formulated this compound product, impurities from excipients could be the source of the extra peaks. Common reactive impurities in pharmaceutical excipients include reducing sugars, aldehydes, and peroxides.[3]
Question: My this compound peak in the HPLC chromatogram is showing poor shape (e.g., tailing or fronting). What should I do?
Answer: Poor peak shape can compromise the accuracy of quantification. Here are the common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to peak tailing. This can be caused by extreme pH of the mobile phase or incompatible solvents. Try flushing the column or replacing it if the problem persists.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape, especially for an alkaline compound like this compound. A mobile phase containing a buffer or an acid modifier like formic acid or trifluoroacetic acid is often used to improve peak symmetry.[1][4]
-
Secondary Interactions: this compound may have secondary interactions with the silica backbone of the column, leading to peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this issue.
Question: There is a discrepancy in the purity results for the same this compound sample when analyzed by HPLC-UV and UPLC-MS/MS. Why is this happening?
Answer: It is not uncommon to observe different purity values from different analytical techniques due to their fundamental principles of detection.
-
Detector Specificity: HPLC with UV detection measures purity based on the chromophoric properties of the molecules. If an impurity does not absorb UV light at the selected wavelength, it will not be detected. In contrast, mass spectrometry (MS) detects ions based on their mass-to-charge ratio, providing a more universal detection method for a wider range of impurities.
-
Sensitivity and Resolution: UPLC-MS/MS is generally more sensitive and provides higher resolution than conventional HPLC-UV.[5][6] This allows for the detection of impurities present at very low levels that might be missed by HPLC-UV. The lower limit of quantitation (LLOQ) for this compound can be as low as 1 ng/mL using UPLC-MS/MS.[5][6]
-
Co-eluting Impurities: An impurity may co-elute with the main this compound peak in HPLC. A UV detector might not distinguish this, leading to an overestimation of purity. However, a mass spectrometer can differentiate the co-eluting compounds if they have different masses, providing a more accurate purity assessment.
Frequently Asked Questions (FAQs)
Question: What are the common impurities found in this compound samples?
Answer: this compound is typically isolated from plants of the Veratrum genus.[7] Therefore, common impurities are other structurally related steroidal alkaloids present in the plant source. These include, but are not limited to:
The presence and abundance of these impurities can vary depending on the plant species, collection season, and the extraction and purification methods used.[2][9]
Question: What are the recommended analytical methods for assessing this compound purity?
Answer: Several analytical methods can be used for the purity assessment of this compound. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique. When coupled with an Evaporative Light Scattering Detector (ELSD) or a UV detector, HPLC can effectively separate and quantify this compound and its related impurities.[1][2][4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers very high sensitivity and specificity, making it ideal for detecting trace-level impurities and for pharmacokinetic studies.[5][6][8] It utilizes multiple reaction monitoring (MRM) for accurate quantification.[8][10]
-
Quantitative NMR (qNMR): 1H qNMR is a powerful technique for purity assessment as it provides a direct measurement of the analyte concentration without the need for a reference standard of the impurities.[11] It is considered an orthogonal technique to chromatography.[11]
Question: How do I choose the right HPLC column for this compound analysis?
Answer: For reversed-phase HPLC analysis of this compound, C8 or C18 columns are commonly used.[1][4] A Kromasil C8 column (250 mm x 4.6 mm, 5 µm) has been successfully used for the separation of this compound and veratramine.[1] For higher resolution and faster analysis, UPLC columns with smaller particle sizes, such as a Waters UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm), are recommended.[5][6] The choice of the column will also depend on the specific impurities you are trying to separate.
Question: What are the best practices for storing this compound to maintain its purity?
Answer: To maintain the purity and stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and air. For long-term storage, keeping it at low temperatures (e.g., 4°C) is recommended.[5] Stock solutions of this compound are typically prepared in methanol and can be stored at 4°C.[5][12]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-ELSD | UPLC-MS/MS |
| Linearity Range | 42.05 - 980 mg/L[1][4] | 1 - 1000 ng/mL[5][6] |
| Limit of Detection (LOD) | 18.37 mg/kg (in raw material)[1][4] | 0.2 ng/mL[5][6] |
| Limit of Quantitation (LLOQ) | Not specified | 1 ng/mL[5][6] |
| Recovery | 99.2%[1][4] | > 90.3%[5][6] |
| Precision (RSD) | 1.7%[1][4] | < 9%[5][6] |
Table 2: Typical Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-ELSD Method | UPLC-MS/MS Method |
| Column | Kromasil C8 (250 mm x 4.6 mm, 5 µm)[1] | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (Gradient)[1] | Acetonitrile and Water with 0.1% Formic Acid (Gradient)[5] |
| Flow Rate | 0.8 mL/min[1] | 0.4 mL/min[5] |
| Column Temperature | 35°C[1] | 30°C[5] |
| Detector | Evaporative Light Scattering Detector (ELSD)[1] | Triple Quadrupole Mass Spectrometer with ESI[5] |
Experimental Protocols
1. Protocol for this compound Purity Assessment by HPLC-ELSD [1]
-
Instrumentation: High-Performance Liquid Chromatograph coupled with an Evaporative Light Scattering Detector.
-
Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Trifluoroacetic Acid in water
-
-
Gradient Elution:
-
0-5 min: 20% A
-
5-30 min: 20% to 40% A
-
30-40 min: 40% to 20% A
-
40-45 min: 20% A
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
ELSD Settings:
-
Drift Tube Temperature: 98°C
-
Nitrogen Flow Rate: 2.2 L/min
-
-
Sample Preparation: Dissolve a known amount of this compound sample in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to fall within the calibration range (42.05-980 mg/L).
-
Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the this compound peak based on the retention time and peak area compared to a standard calibration curve.
2. Protocol for this compound Quantification by UPLC-MS/MS [5]
-
Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-0.2 min: 10% B
-
0.2-1.3 min: Ramp to 75% B
-
1.3-2.0 min: Ramp to 80% B
-
2.0-2.5 min: Return to 10% B
-
2.5-4.0 min: Hold at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
MS/MS Detection (Positive ESI, MRM mode):
-
This compound Transition: m/z 426.2 ⟶ 108.9
-
Capillary Voltage: 2.2 kV
-
Cone Voltage: 96 V
-
Collision Energy: 32 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Sample Preparation: Prepare stock solutions of this compound and an internal standard (e.g., Diazepam) in methanol. Spike blank plasma or a suitable matrix with working solutions to create calibration standards (1-1000 ng/mL) and quality control (QC) samples. Perform protein precipitation by adding acetonitrile, vortex, and centrifuge.
-
Analysis: Inject the supernatant into the UPLC-MS/MS system. The quantification is based on the peak area ratio of this compound to the internal standard.
Visualizations
Caption: Workflow for this compound purity assessment.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. [Determination of this compound and veratramine in Veratrum plants using high performance liquid chromatography coupled with evaporative light scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New UPLC-MS/MS Method Validated for Quantification of this compound in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New UPLC-MS/MS Method Validated for Quantification of this compound in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101565445A - Method for preparing high-purity veratramine and this compound - Google Patents [patents.google.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
managing the hygroscopic nature of Jervine in experiments
Topic: Managing the Hygroscopic Nature of Jervine in Experiments
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its potential hygroscopic nature. The following information is based on best practices for handling hygroscopic compounds.
Frequently Asked Questions (FAQs)
Q1: What does it mean if this compound is hygroscopic, and why is it a concern for my experiments?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. If this compound is hygroscopic, this can introduce significant errors into your experiments. Water absorption can lead to inaccurate weighing, which results in stock solutions of incorrect concentrations.[1][2][3] This inaccuracy directly impacts the reliability and reproducibility of downstream assays, such as IC50 determinations or cellular response studies. Furthermore, excess moisture can lead to physical changes like clumping and may potentially cause chemical degradation of the compound over time.[4][5][6]
Q2: How can I visually inspect my this compound sample for moisture absorption?
A2: A dry, stable powder should appear free-flowing. If your this compound sample has absorbed significant moisture, you may observe a change in its physical appearance. Common signs include the formation of clumps, a "sticky" or "gummy" texture, or the powder adhering to the walls of the vial.[3][4][6] In severe cases, the solid may appear visibly wet or even liquefy (a process called deliquescence).
Q3: What are the optimal storage conditions to prevent moisture absorption by this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably with a high-integrity seal like a septum cap. For long-term storage, placing this primary container inside a secondary container with a desiccant, such as silica gel packs, is highly recommended.[6][7] This entire setup should be kept in a controlled, dry environment. A desiccator cabinet or a humidity-controlled glove box provides the best protection.[8] If storing at low temperatures (e.g., -20°C or -80°C), allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[]
Q4: My this compound appears to have absorbed moisture. Can I still use it?
A4: Using a sample that has absorbed an unknown amount of water is not recommended for quantitative experiments, as the true mass of the active compound is uncertain. However, the material may be salvageable. The recommended course of action is to dry the this compound sample under a high vacuum (using a vacuum oven or a Schlenk line) for several hours to remove the absorbed water.[10] After drying, the material should be re-weighed and handled promptly in a controlled environment to prepare stock solutions.
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate mass measurements when weighing this compound.
-
Possible Cause: The compound is rapidly absorbing moisture from the air during the weighing process, causing the balance reading to drift upwards.[11]
-
Solution:
-
Minimize Exposure Time: Have all necessary tools (spatula, weigh boat, solvent) ready before opening the this compound container. Weigh the compound as quickly as possible.
-
Controlled Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere or under a stream of dry inert gas (like nitrogen or argon).[8]
-
Use a Suitable Vessel: Weigh this compound into a sealable container (like a tared HPLC vial with a cap) rather than onto open weighing paper. This allows you to cap the vessel immediately after dispensing to stop further water uptake before adding the solvent.
-
Issue 2: this compound powder is clumped and difficult to handle or dispense.
-
Possible Cause: The compound has been exposed to a humid environment during previous handling or storage.[3][6]
-
Solution:
-
Drying: Before attempting to weigh, dry the entire vial of this compound under a high vacuum for several hours as described in the protocol section below.
-
Improved Storage: After drying and use, immediately reseal the container tightly and store it in a desiccator to prevent recurrence.[7] Consider aliquoting the powder into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk stock to ambient air.
-
Issue 3: Variability in biological assay results (e.g., IC50 values shift between experiments).
-
Possible Cause: The most likely culprit is inconsistent stock solution concentrations due to the hygroscopic nature of this compound. If the amount of absorbed water varies each time a stock solution is made, the actual concentration of this compound will also vary, leading to unreliable data.
-
Solution:
-
Implement Strict Protocols: Adhere strictly to the recommended protocols for handling, weighing, and solution preparation provided in this guide for all experiments.
-
Dry Before Use: Make it a standard practice to dry a sufficient aliquot of this compound under vacuum before each new stock solution preparation.[10]
-
Quantify Concentration: After preparing a stock solution, consider verifying its concentration using an analytical method like HPLC-UV or LC-MS if a standard is available. This provides a quality control check before use in critical experiments.
-
Quantitative Data
Table 1: Illustrative Example of Weight Gain for a Hygroscopic Compound at 25°C
| Relative Humidity (RH) | Exposure Time (minutes) | Weight Gain (%) | Appearance |
| 40% | 10 | 0.5% | Free-flowing powder |
| 40% | 60 | 1.2% | Free-flowing powder |
| 60% | 10 | 2.5% | Minor clumping observed |
| 60% | 60 | 5.8% | Significant clumping |
| 75% | 10 | 6.1% | Severe clumping, sticky |
| 75% | 60 | 15.3% | Gummy, adheres to vessel |
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols
Protocol 1: Standard Workflow for Handling and Weighing this compound
-
Acclimatization: Remove the this compound container from its storage location (e.g., -20°C freezer or desiccator) and place it in a fume hood or on the bench. Allow the container to reach ambient room temperature for at least 30-60 minutes before opening.
-
Environment Preparation: If not using a glove box, minimize air currents in the weighing area by closing doors, windows, and fume hood sashes as much as possible.[1]
-
Weighing:
-
Place a suitable weighing vessel (e.g., a glass vial) on the analytical balance and tare the mass.
-
Quickly open the this compound container, transfer the desired amount of powder to the tared vial using a clean spatula, and immediately close both the stock container and the weighing vial.
-
Record the stable mass.
-
-
Dissolution: Immediately add the appropriate solvent to the weighing vial to create the stock solution. Ensure complete dissolution by vortexing or sonicating as required.
-
Storage: Tightly seal the primary this compound container, wrap the cap with parafilm for an extra barrier, and return it to the desiccator for proper storage.
Protocol 2: Drying this compound After Suspected Moisture Absorption
-
Preparation: Place the opened vial containing the this compound powder inside a vacuum desiccator or a vacuum oven. Ensure the vial cap is removed or loosened to allow moisture to escape.
-
Vacuum Application: Connect the desiccator or oven to a high-vacuum pump. Gradually apply the vacuum to avoid disturbing the powder.
-
Drying: Allow the sample to dry under a high vacuum for at least 4 hours. For severely clumped material, an overnight drying period may be necessary. Gentle heating (e.g., 30-40°C) can be applied if the compound's thermal stability is known, but this should be done with caution.
-
Completion: Once drying is complete, slowly and carefully vent the vacuum system with a dry, inert gas like nitrogen or argon.
-
Handling: Immediately cap the vial and either proceed with weighing in a controlled environment or store it inside a desiccator.
Visualizations
Caption: Workflow for handling potentially hygroscopic this compound.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
- 1. Steroidal alkaloids from Solanum nigrum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 6. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Review: Veratrum californicum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
best practices for long-term storage of Jervine
Jervine Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4][5] It is recommended to keep it in a desiccated environment to protect it from moisture.
Q2: What is the expected shelf life of solid this compound when stored correctly?
A2: When stored as a powder at -20°C, this compound is stable for at least three to four years.[2][4] Some suppliers indicate a shelf life of three years at -20°C and two years at 4°C.[2]
Q3: How should this compound solutions be stored, and for how long?
A3: this compound solutions are significantly less stable than the solid compound. If storage is necessary, solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2] It is highly recommended to prepare solutions fresh on the day of use if possible.[3] If storing for shorter periods, solutions can be kept at -20°C for up to one month.[3] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents. The solubility varies depending on the solvent. For specific concentrations, refer to the table below. For DMSO, ultrasonic assistance may be needed to achieve dissolution.[2]
Q5: What are the recommended procedures for handling this compound?
A5: this compound is a potent teratogenic alkaloid and should be handled with care.[4][6][7] Avoid exposure to skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
Q6: How is this compound typically shipped?
A6: this compound is generally stable for ambient temperature shipping.[3] However, some suppliers may ship it on ice (around 5°C).[1] Upon receipt, it is crucial to follow the storage instructions provided by the supplier, which typically recommend immediate storage at -20°C.[1][3]
Data Presentation
Table 1: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Shelf Life / Stability | Source |
| Powder | -20°C | ≥ 4 years | [4] |
| -20°C | 3 years | [2] | |
| 4°C | 2 years | [2] | |
| 0°C | Short-term | [5] | |
| In Solvent | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] | |
| -20°C | Up to 1 month | [3] |
Table 2: this compound Solubility
| Solvent | Concentration / Solubility | Source |
| Ethanol | 50 mM | [3] |
| 10 mg/mL | [4][7] | |
| DMSO | 20 mM | [3] |
| 1 mg/mL (requires ultrasonic) | [2] | |
| DMF | 2 mg/mL | [4] |
| 6 mg/mL | [7] | |
| Methanol | Soluble | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
| Acetone | Soluble | [6] |
| Chloroform | Soluble | [6] |
Troubleshooting Guides
Q: My this compound solution, which was stored frozen, has a precipitate after thawing. What should I do?
A: This is a common issue, especially with solutions in aqueous buffers or after prolonged storage.
-
Warm the Solution: Gently warm the solution to room temperature or slightly above (e.g., 37°C).
-
Vortex/Sonicate: Vortex the solution thoroughly. If the precipitate persists, sonication can help redissolve the compound.[2]
-
Verify Concentration: If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. It is advisable to prepare a fresh solution.
Q: I am observing inconsistent or weaker-than-expected activity in my experiments. Could my this compound stock be the problem?
A: Yes, improper storage or handling can lead to degradation and loss of activity.
-
Check Storage Conditions: Confirm that your this compound stock (both solid and solution) has been stored according to the recommendations (-20°C for solid, -80°C for solutions).
-
Prepare Fresh Solutions: this compound is most stable as a solid. Always try to use freshly prepared solutions for your experiments to rule out degradation in solution.[3]
-
Perform a Purity Check: If you suspect degradation, the purity of your this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[1] Compare the chromatogram of your sample to a reference standard if available.
-
Consider a Retest: For drug substances like this compound, a "retest date" is often used instead of a strict expiration date.[8] If the retest date has passed, the material should be re-examined to ensure it still meets specifications before use.[8][9]
Q: How can I confirm the purity of my this compound sample?
A: The most common method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1] A quantitative analysis can be performed using methods like UPLC-MS/MS, which is sensitive enough to detect low concentrations in biological matrices.[10][11]
Q: My solid this compound has changed in appearance (e.g., color). Is it still usable?
A: this compound is typically a white to off-white crystalline solid.[1] A significant change in color or appearance could indicate contamination or degradation. It is strongly recommended to perform a purity analysis (e.g., HPLC) before using the material. If a significant drop in purity is observed, the batch should be discarded.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent for subsequent dilution into experimental media.
Materials:
-
This compound powder (CAS: 469-59-0)
-
Anhydrous/molecular biology grade solvent (e.g., DMSO, Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Methodology:
-
Pre-weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use an ultrasonic water bath to aid dissolution.[2] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to two years).[2][3] Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To assess the stability of a this compound sample over time by monitoring its purity using reverse-phase HPLC.
Materials:
-
This compound sample (stored under specific conditions)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic Acid)
-
Reference standard of this compound (if available)
Methodology:
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ethanol or methanol.
-
HPLC Method Setup:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 251 nm.[4]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject a freshly prepared solution of a this compound reference standard (Time 0) to determine its retention time and peak area.
-
Inject the this compound sample that has been stored for a specific duration.
-
Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak relative to the total peak area indicates degradation.
-
-
Data Interpretation: Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram. A significant decrease in purity over time indicates instability under the tested storage conditions. According to ICH guidelines, stability studies for a retest period of 12 months should typically involve testing every three months for the first year.[12][13]
Mandatory Visualizations
Caption: Experimental workflow for handling and preparing this compound.
Caption: this compound inhibits the Hedgehog signaling pathway by binding to Smoothened (Smo).[3][6][7]
References
- 1. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Supplier | 469-59-0 | Hello Bio [hellobio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chemfarms.com [chemfarms.com]
- 6. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Shelf Life vs. Retest Date - What's the Difference? - ECA Academy [gmp-compliance.org]
- 9. Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Variability in Jervine's Teratogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the species-specific variability observed in the teratogenic effects of Jervine. This resource is intended to assist researchers in designing, conducting, and interpreting experiments related to this compound and other Sonic Hedgehog (Shh) pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its teratogenic effects a concern?
A1: this compound is a steroidal alkaloid derived from plants of the Veratrum genus. It is a potent teratogen, meaning it can cause birth defects. Its primary mechanism of action is the inhibition of the Sonic Hedgehog (Shh) signaling pathway, which is crucial for embryonic development.[1] Malfunctions in this pathway can lead to severe congenital disabilities, including cyclopia (the development of a single central eye) and holoprosencephaly (failure of the forebrain to divide into two hemispheres).
Q2: Why is there significant variability in this compound's teratogenic effects between different animal species?
A2: The variability in this compound's teratogenic effects across species is a complex issue with multiple contributing factors. The primary reasons include:
-
Metabolic Differences: The way this compound is absorbed, distributed, metabolized, and excreted (ADME) can vary significantly between species.[2][3][4] For instance, pharmacokinetic studies in rats have revealed gender-specific differences in absorption and elimination rates.[5][6] Such metabolic variations can lead to different concentrations of the active teratogen reaching the developing embryo.
-
Genetic Differences in the Sonic Hedgehog (Shh) Pathway: Species-specific variations in the genes encoding components of the Shh pathway, such as the receptors Patched (Ptch) and Smoothened (Smo), can alter the sensitivity to this compound.[7][8] While the core components of the pathway are conserved, subtle differences in protein structure or expression levels during critical developmental windows can impact how effectively this compound inhibits the pathway.
-
Differential Expression of Drug Transporters: ATP-binding cassette (ABC) transporters, which are involved in pumping foreign substances out of cells, are expressed in the placenta and embryonic tissues.[9][10][11] Species-specific differences in the type and expression levels of these transporters can affect the amount of this compound that crosses the placental barrier and enters embryonic cells.
Q3: Which animal species are most and least sensitive to this compound's teratogenic effects?
A3: There is a well-documented hierarchy of sensitivity to this compound among common laboratory animals:
-
Highly Sensitive: Golden hamster fetuses are extremely sensitive to the teratogenic actions of this compound, developing craniofacial defects at relatively low doses.[5][12]
-
Moderately Sensitive to Resistant: Rats and mice exhibit variable sensitivity. Sprague-Dawley rats and Swiss Webster mice have been reported to be relatively resistant to this compound-induced teratogenesis.[12][13] However, certain mouse strains, such as C57BL/6J and A/J, are susceptible, while the N:GP(S) strain is resistant.[13]
-
Other Susceptible Species: Sheep are also known to be susceptible to the teratogenic effects of Veratrum alkaloids, with cyclopia being a well-documented outcome of maternal ingestion.[14]
Troubleshooting Guides
Issue 1: Inconsistent or No Teratogenic Effects Observed in a "Sensitive" Species.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Window: | The timing of administration is critical and corresponds to specific stages of embryonic development (organogenesis). For hamsters, day 7 of gestation is a critical window for inducing craniofacial defects.[5][12] For mice, days 8, 9, or 10 of gestation have been shown to be effective.[13] Review the literature for the precise sensitive period for the specific defect and species you are studying. |
| Inappropriate Route of Administration or Dose: | The route of administration (e.g., oral gavage, intravenous) and the dose can significantly impact bioavailability. Ensure the dose is within the reported teratogenic range for the specific species and strain. Refer to the quantitative data table below for guidance. |
| Metabolic Differences within Strains: | Even within a species, different strains can have varying metabolic capacities. If possible, use a strain with known sensitivity to this compound. |
| Maternal Toxicity: | High doses of this compound can cause maternal toxicity, which can lead to secondary effects on the embryo that are not a direct result of Shh pathway inhibition. Monitor for signs of maternal toxicity (e.g., weight loss, lethargy) and consider reducing the dose. |
Issue 2: High Incidence of Embryonic Resorption or Fetal Death.
| Possible Cause | Troubleshooting Step |
| Dose is Too High: | A high dose of this compound can be embryolethal. Perform a dose-response study to determine a teratogenic but non-lethal dose range for your specific animal model. |
| Early Administration: | Administering this compound too early in gestation can interfere with implantation or very early development, leading to resorption. |
| Maternal Toxicity: | Severe maternal toxicity can lead to embryonic death. Ensure the dose used is not causing significant adverse effects in the dams. |
Issue 3: Difficulty Replicating Published Findings.
| Possible Cause | Troubleshooting Step |
| Subtle Differences in Experimental Protocol: | Factors such as the vehicle used to dissolve this compound, the time of day of administration, and animal housing conditions can influence outcomes. Adhere as closely as possible to the published methodology. |
| Source and Purity of this compound: | Ensure the this compound used is of high purity. Impurities could have confounding effects or alter the effective concentration. |
| Genetic Drift in Animal Colonies: | Over time, genetic drift can occur in animal colonies, potentially altering their sensitivity to teratogens. Obtain animals from a reputable supplier and consider periodic re-validation of their sensitivity. |
Data Presentation
Table 1: Species and Strain-Specific Teratogenic Doses of this compound
| Species | Strain | Route of Administration | Gestational Day(s) of Administration | Effective Teratogenic Dose (mg/kg body weight) | Observed Malformations | Reference |
| Hamster | Golden Syrian | Oral Gavage | 7 | Data not specified, but highly sensitive | Cebocephaly, harelip/cleft palate, exencephaly | [5][12] |
| Mouse | C57BL/6J | Oral Gavage | 8, 9, or 10 | 70, 150, 300 | Cleft lip +/- cleft palate, isolated cleft palate, micrognathia, limb malformations | [13] |
| Mouse | A/J | Oral Gavage | 8, 9, or 10 | 70, 150, 300 | Cleft lip +/- cleft palate, isolated cleft palate, micrognathia, limb malformations | [13] |
| Mouse | N:GP(S) | Oral Gavage | 8, 9, or 10 | 70, 150, 300 | Not teratogenic | [13] |
| Mouse | Swiss Webster | Oral Gavage | Not specified | Not specified | Apparently resistant | [12] |
| Rat | Sprague-Dawley | Oral Gavage | 6-9 | Not specified | Not susceptible to this compound | [12] |
| Sheep | Not specified | Oral (V. californicum plant) | 13 or 14 | 0.88 g/kg of plant material | Cyclopia, maxillary dysplasia, mandibular micrognathia | [14] |
Note: This table summarizes available data. The absence of a specific value indicates that it was not reported in the cited literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound-Induced Teratogenicity in Mice (Adapted from Omnell et al., 1990)
-
Animal Model: Use time-mated pregnant mice of a susceptible strain (e.g., C57BL/6J or A/J). Day 0 of gestation is confirmed by the presence of a vaginal plug.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., water or corn oil).
-
Dosing: Administer a single dose of this compound (e.g., 70, 150, or 300 mg/kg) by oral gavage on day 8, 9, or 10 of gestation. A control group should receive the vehicle only.
-
Monitoring: Monitor the dams daily for any signs of toxicity.
-
Fetal Examination: On day 18 of gestation (one day before term), euthanize the dams.
-
Data Collection: Record the number of live and dead fetuses, and resorptions.
-
Morphological Analysis: Examine the fetuses for external malformations, particularly craniofacial defects (cleft lip, cleft palate) and limb abnormalities.
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Skeletal Analysis: Process a subset of fetuses for skeletal examination using Alizarin red S and Alcian blue staining to identify bone and cartilage abnormalities.
-
Visceral Analysis: Fix a subset of fetuses for visceral examination to identify internal organ malformations.
Visualizations
Caption: Simplified diagram of the Sonic Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating the teratogenic effects of this compound in an animal model.
References
- 1. Characterization of two patched receptors for the vertebrate hedgehog protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression pattern of the human ABC transporters in pluripotent embryonic stem cells and in their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Teratogenic and carcinogenic effects of some chemicals during perinatal life in rats, Syrian golden hamsters, and minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Patched1 and Patched2 inhibit Smoothened non-cell autonomously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of vertebrate Patched and Smoothened reveal intimate links between cholesterol and Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Placental ABC Transporters: Biological Impact and Pharmaceutical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Expression and Function of ABC Transporters in Human Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclopamine-induced synophthalmia in sheep: defining a critical window and toxicokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Jervine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Jervine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it a concern?
This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] While its therapeutic potential is significant, its low aqueous solubility can be a limiting factor in achieving adequate systemic exposure after oral administration. One study in rats reported an absolute oral bioavailability of 60.0%, suggesting efficient absorption and minimal first-pass metabolism in that specific experimental context.[2] However, significant variability can arise from the formulation and physiological factors. The primary concern for researchers is overcoming its poor solubility to ensure consistent and predictable absorption, which is crucial for reliable preclinical studies.
Q2: What are the primary factors influencing this compound's bioavailability in animal models?
Several factors can impact the bioavailability of this compound:
-
Poor Aqueous Solubility: this compound is a lipophilic compound, and its low solubility in gastrointestinal fluids can limit its dissolution rate, a critical step for absorption.[3][4]
-
Enterohepatic Circulation: this compound has been observed to undergo enterohepatic circulation, a process where it is excreted in the bile and then reabsorbed in the intestine. This can lead to multiple peaks in the plasma concentration-time profile and prolong its half-life, complicating pharmacokinetic analysis.[2]
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Gender Differences: Studies in rats have shown significant gender-dependent differences in the pharmacokinetics of this compound. The absorption rate in male rats was found to be approximately 10 times higher than in female rats, while the elimination rate was about 20 times lower.[5][6][7] This highlights the critical need to account for gender in experimental design.
-
Metabolism: While one study suggested little degradation or metabolism after oral administration[2], the potential for metabolic transformation, such as hydroxylation or sulfation, could influence its systemic exposure and clearance, as seen with the related compound veratramine.[8]
Q3: What are the main strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability:
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4][9]
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This technique can significantly enhance solubility and dissolution.[10][11]
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[12][13][14][15]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state.[9][16][17]
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Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or albumin-based nanoparticles can protect it from degradation, control its release, and improve absorption.[18][19][20]
Troubleshooting Guide
Issue 1: High variability or inconsistent plasma concentrations in experimental animals.
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Possible Cause: Gender differences in pharmacokinetics.
-
Troubleshooting Step: Segregate experimental animals by sex and analyze the data separately. Studies have documented significantly higher absorption and lower elimination of this compound in male rats compared to females.[5][6][7] Ensure that dose groups are balanced for sex or that single-sex studies are conducted.
-
Possible Cause: Enterohepatic circulation causing multiple absorption peaks.
-
Troubleshooting Step: When analyzing pharmacokinetic data, be aware that a secondary peak may appear in the plasma concentration-time curve, often several hours after the initial peak.[2] This is characteristic of enterohepatic circulation. Utilize a longer blood sampling schedule (e.g., up to 72-96 hours) to fully capture the concentration profile.[6] Employ pharmacokinetic models that can account for this phenomenon.
-
Possible Cause: Inconsistent formulation or administration.
-
Troubleshooting Step: Ensure the this compound formulation is homogenous. If using a suspension, ensure it is uniformly mixed before each administration. For oral gavage, verify the technique is consistent to ensure the full dose is delivered to the stomach.
Issue 2: Low Cmax and AUC values despite administering a high oral dose.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
-
Troubleshooting Step: The bioavailability of poorly soluble drugs is often limited by their dissolution rate.[3] Implement a bioavailability enhancement strategy.
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Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.[15][21] (See Protocol 2).
-
Nanoparticle Formulation: Formulate this compound into nanoparticles to increase surface area and potentially absorption.[18][19]
-
Solid Dispersion: Use a solvent evaporation or hot-melt extrusion method to create a solid dispersion of this compound in a hydrophilic polymer.[11]
-
Issue 3: Difficulty detecting or quantifying this compound in plasma samples.
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Troubleshooting Step: Use a highly sensitive and specific analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method has been successfully validated for this compound with a lower limit of quantification (LLOQ) as low as 0.25 ng/mL.[2] (See Protocol 1).
-
Possible Cause: Inefficient extraction from plasma.
-
Troubleshooting Step: Optimize the sample preparation method. A simple protein precipitation with acetonitrile followed by centrifugation is an effective method for extracting this compound from plasma.[2] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be used.[5][22]
Data Presentation: Pharmacokinetic Parameters of this compound
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Administration
| Parameter | Intravenous (5 mg/kg)[2] | Oral (40 mg/kg)[2] | Oral (Alcohol Extract)*[5][22] |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats | Sprague-Dawley Rats (Male & Female) |
| Cmax (ng/mL) | - | 233.30 ± 30.37 | Varies by dose and sex |
| AUC(0-∞) (ng/mL·h) | 2866.0 ± 290.0 | 13750.0 ± 1560.0 | Varies by dose and sex |
| t1/2 (h) | 11.20 ± 1.80 | 25.10 ± 3.20 | Varies by dose and sex |
| CL/F (L/h/kg) | 1.76 ± 0.18 | - | - |
| Absolute Bioavailability (F) | - | 60.0% | Not Determined |
*Note: In the study by Wang et al., this compound was administered as part of a Radix Veratri alcohol extract at doses of 0.072, 0.143, and 0.286 mg/mL. The study highlighted significant pharmacokinetic differences between male and female rats.[5][22]
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS
This protocol is adapted from a validated method for this compound quantification.[2][23]
1. Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Diazepam or Alpinetin).[2][23] b. Add 300 µL of acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 3 minutes. d. Centrifuge at 15,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 150 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid). g. Centrifuge again at 15,000 rpm for 10 minutes. h. Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
System: UPLC system (e.g., Waters Acquity).
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[2][23]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).[2][23]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2][23]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize cone and collision voltages for maximum signal intensity.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This is a general protocol for improving drug solubility via cyclodextrin complexation, which can be adapted for this compound.[12][13]
1. Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
2. Molar Ratio Selection: a. Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later by testing different ratios (e.g., 1:2, 1:5).
3. Complexation Procedure (Co-Solvent Method): a. Accurately weigh the required amount of HP-β-CD and dissolve it completely in a specific volume of deionized water with stirring. b. Accurately weigh the this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol). c. Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while continuously stirring. d. Continue stirring the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation. e. Remove the organic solvent using a rotary evaporator if necessary.
4. Isolation of the Complex: a. Freeze the resulting aqueous solution (e.g., at -80°C). b. Lyophilize (freeze-dry) the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex, which should be readily water-soluble.
5. Characterization (Optional but Recommended): a. Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR). b. Determine the increase in this compound's aqueous solubility by performing a phase-solubility study.
Visualizations
Caption: this compound inhibits the Hedgehog pathway by binding to and blocking Smoothened (Smo).[1][24]
Caption: Experimental workflow for assessing the bioavailability of this compound in animal models.
Caption: Logic diagram illustrating how formulation strategies address this compound's low solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. jddtonline.info [jddtonline.info]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Cyclodextrin-based delivery systems in parenteral formulations: A critical update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpas.com [ijrpas.com]
- 18. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nanotechnology-Based Strategies for Berberine Delivery System in Cancer Treatment: Pulling Strings to Keep Berberine in Power - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A New UPLC-MS/MS Method Validated for Quantification of this compound in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to reduce Jervine-induced apoptosis in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Jervine-induced apoptosis, particularly in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a steroidal alkaloid that primarily functions as an inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets Smoothened (SMO), a key transmembrane protein in this pathway.[1][2] By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, survival, and differentiation. In many cancer cells where the Hedgehog pathway is aberrantly active, this inhibition leads to cell cycle arrest and apoptosis.
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. By inhibiting the Hedgehog signaling pathway, this compound can lead to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.[1]
Q3: Why does this compound cause apoptosis in non-target cells?
A3: The Hedgehog signaling pathway, while often overactive in cancer, also plays a role in the maintenance and regeneration of some adult tissues.[3] Therefore, this compound's inhibitory effect on this pathway is not entirely specific to cancer cells. This "on-target" toxicity in normal cells that rely on Hedgehog signaling for their normal function can lead to unwanted apoptosis and is a known class effect of SMO inhibitors.[4]
Q4: What are the potential strategies to minimize this compound-induced apoptosis in non-target cells?
A4: Strategies to mitigate off-target apoptosis are an active area of research. Potential approaches include:
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Dose Optimization: Utilizing the lowest effective concentration of this compound that selectively induces apoptosis in cancer cells while minimizing effects on non-target cells. This relies on the potential for a therapeutic window, where cancer cells are more sensitive to Hedgehog pathway inhibition than healthy cells.[5]
-
Co-administration with Cytoprotective Agents: The use of agents that can protect healthy cells from apoptosis. For instance, antioxidants may help mitigate cellular stress that can exacerbate apoptosis.[6] Some studies have explored the use of supplements like Coenzyme Q10 to manage side effects of Hedgehog pathway inhibitors.[7]
-
Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to molecules that specifically target cancer cells could reduce its systemic exposure and, therefore, its impact on non-target tissues.
-
Combination Therapy: Combining a lower dose of this compound with other therapeutic agents that have a different mechanism of action could enhance the anti-cancer effect while reducing this compound-specific side effects.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High levels of apoptosis observed in non-target control cell lines. | 1. This compound concentration is too high for the specific non-target cell type. 2. The non-target cell line is particularly sensitive to Hedgehog pathway inhibition. 3. Issues with this compound solvent (e.g., DMSO) concentration. | 1. Perform a dose-response curve to determine the IC50 for both target and non-target cells to identify a potential therapeutic window. 2. If possible, select a non-target cell line that is known to be less dependent on the Hedgehog pathway. 3. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%). |
| Inconsistent or variable apoptosis induction in target cancer cells. | 1. This compound degradation due to improper storage or handling. 2. Cell culture variability (e.g., passage number, cell density). 3. Inconsistent treatment duration. | 1. Store this compound stock solutions protected from light at -20°C or as recommended by the supplier. Prepare fresh working solutions for each experiment. 2. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 3. Ensure precise and consistent timing for this compound treatment across all replicates and experiments. |
| Difficulty interpreting Western blot results for apoptotic markers (e.g., Bcl-2, cleaved Caspase-3). | 1. Suboptimal antibody concentration or quality. 2. Inappropriate protein extraction or loading. 3. Timing of cell lysis is not optimal to observe changes in protein expression. | 1. Titrate primary and secondary antibodies to determine the optimal concentration. Use antibodies validated for the specific application and species. 2. Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for all samples. 3. Perform a time-course experiment to identify the optimal time point to observe changes in the expression of specific apoptotic proteins after this compound treatment. |
| Annexin V/PI staining shows a high population of necrotic (Annexin V+/PI+) cells rather than apoptotic (Annexin V+/PI-) cells. | 1. The concentration of this compound is excessively high, leading to rapid cell death via necrosis. 2. The incubation time is too long, and early apoptotic cells have progressed to late apoptosis/secondary necrosis. 3. Mechanical stress during cell harvesting. | 1. Reduce the concentration of this compound to a level that preferentially induces apoptosis. 2. Perform a time-course analysis to capture cells in the early stages of apoptosis. 3. Handle cells gently during trypsinization and centrifugation to minimize membrane damage. |
Data Presentation
Comparative Cytotoxicity of Hedgehog Pathway Inhibitors
The following table summarizes representative data for Cyclopamine, a structurally related Hedgehog pathway inhibitor, demonstrating the potential for a therapeutic window between cancer cells and non-cancerous cells. Similar dose-response studies are recommended for this compound to establish its specific cytotoxicity profile.
| Compound | Cell Line | Cell Type | Assay | IC50 | Reference |
| Cyclopamine | 8505C | Anaplastic Thyroid Cancer | Cell Proliferation | ~5 µM | [5] |
| Cyclopamine | OCUT1 | Anaplastic Thyroid Cancer | Cell Proliferation | ~7 µM | [5] |
| Cyclopamine | CAL62 | Anaplastic Thyroid Cancer | Cell Proliferation | ~11 µM | [5] |
| Cyclopamine | NTHY-ori 3-1 | Normal Thyroid Follicular Epithelial | Cell Proliferation | >20 µM | [5] |
| Cyclopamine | TM3Hh12 | Leydig Cells (Hh-responsive) | Hedgehog Signaling | 46 nM | [9] |
IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general procedure for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
-
Protocol 3: Western Blot Analysis of Bcl-2 and Cleaved Caspase-3
This protocol outlines the procedure for detecting changes in the expression of key apoptotic proteins.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.[13][14]
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
This compound-Induced Apoptotic Signaling Pathway
References
- 1. Cyclopamine - LKT Labs [lktlabs.com]
- 2. The Utility of Hedgehog Signaling Pathway Inhibition for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog pathway inhibitors for locally advanced and metastatic basal cell carcinoma: A real-world single-center retrospective review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Inhibition of Hedgehog Signaling and Tumor Proliferation Remodels Stroma and Enhances Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. kumc.edu [kumc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Jervine's Inhibitory Effect on the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Jervine, a natural steroidal alkaloid, and its function as an inhibitor of the Hedgehog (Hh) signaling pathway. Its performance is evaluated against other well-known Hh pathway inhibitors, supported by experimental data and detailed protocols.
The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development.[1] However, its aberrant activation in adults is implicated in the formation and progression of various cancers, including basal cell carcinoma (BCC) and certain leukemias.[1][2][3] This has made the pathway a prime target for therapeutic intervention. This compound, an alkaloid isolated from plants of the Veratrum genus, has been identified as a potent antagonist of this pathway.[4][5]
Mechanism of Action: this compound vs. Alternatives
This compound exerts its inhibitory effect by directly interacting with Smoothened (SMO), a key transmembrane protein in the Hh pathway.[6][7] In the canonical Hh pathway, the Patched (PTCH) receptor normally suppresses SMO activity. When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, this inhibition is lifted, allowing SMO to signal downstream and ultimately activate the GLI family of transcription factors.[1][8] this compound, by binding to SMO, prevents this downstream signaling cascade even when PTCH is inactivated by ligand binding or mutation.[7][9]
Several other compounds inhibit the Hedgehog pathway, primarily by targeting SMO. This guide compares this compound to:
-
Cyclopamine: A closely related natural steroidal alkaloid and one of the first identified Hh inhibitors.[4][9] Like this compound, it binds directly to SMO.[9]
-
Vismodegib (Erivedge®): A synthetic, small-molecule SMO inhibitor. It was the first Hh pathway inhibitor to be approved by the FDA for the treatment of advanced basal cell carcinoma (BCC).[10][11]
-
Sonidegib (Odomzo®): Another synthetic SMO inhibitor approved for treating locally advanced BCC.[10][11][12]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition for these SMO antagonists.
Caption: The Hedgehog signaling pathway and points of inhibition.
Quantitative Comparison of Hedgehog Pathway Inhibitors
The efficacy of pathway inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. For approved drugs, clinical response rates are also a key metric.
| Inhibitor | Type | Target | IC50 | Clinical Response Rate (laBCC) |
| This compound | Natural Steroid Alkaloid | SMO | 500-700 nM[5][6] | Not applicable |
| Cyclopamine | Natural Steroid Alkaloid | SMO | ~22.2 µM*[13] | Not applicable |
| Vismodegib | Synthetic Small Molecule | SMO | Not specified | 43% - 47.6%[11][12][14] |
| Sonidegib | Synthetic Small Molecule | SMO | Not specified | 44% - 60.6%[12][14] |
*Calculated from IC50 of 9.13 µg/mL in NCI-H446 cells and a molecular weight of 411.6 g/mol .[13]
Experimental Protocols for Validating this compound's Effect
Validating the inhibitory action of a compound like this compound on the Hedgehog pathway involves a series of in vitro experiments to measure its impact on cell viability, apoptosis, and the expression of pathway-specific genes and proteins.
Caption: Experimental workflow for validating a Hedgehog pathway inhibitor.
Cell Proliferation Assay (e.g., CCK-8)
This assay determines the effect of this compound on the proliferation of cancer cells that rely on the Hedgehog pathway.
-
Objective: To quantify the dose-dependent inhibition of cell growth.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MUTZ-1 myelodysplastic syndrome cells) in 96-well plates at a specified density (e.g., 1x10⁴ cells/well) and incubate for 24 hours.[6]
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add a water-soluble tetrazolium salt solution (like CCK-8) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
-
Data Analysis: Calculate the cell proliferation inhibition rate relative to the control. Studies show that this compound significantly inhibits the proliferation of MUTZ-1 cells in a time- and concentration-dependent manner.[7]
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
-
Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with different concentrations of this compound as described above.
-
Cell Harvesting: Harvest the cells after the treatment period.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. This compound has been shown to effectively promote apoptosis in MUTZ-1 cells.[3][15]
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR is used to measure changes in the mRNA levels of key Hedgehog pathway genes.
-
Objective: To confirm that this compound's effects are mediated by targeting the Hh pathway at the transcriptional level.
-
Methodology:
-
Treatment and RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
qPCR: Perform qPCR using primers specific for target genes (e.g., SMO, GLI1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method. Treatment with this compound has been demonstrated to significantly decrease the mRNA expression of Smo and Gli1.[3][15]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the protein levels of Hh pathway components and downstream effectors.
-
Objective: To validate that changes in gene expression translate to changes at the protein level.
-
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., SMO, GLI1, Bcl-2, Cyclin D1) and a loading control (e.g., β-actin). Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. This compound treatment leads to a marked decrease in the protein levels of SMO, GLI1, and downstream anti-apoptotic proteins like Bcl-2.[7][15]
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and this compound intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study [mdpi.com]
- 14. targetedonc.com [targetedonc.com]
- 15. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Jervine's Teratogenicity in Different Animal Models
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the teratogenic effects of Jervine, a steroidal alkaloid found in plants of the Veratrum genus, across various animal models. This compound is a known developmental toxicant that primarily disrupts the Sonic Hedgehog (Shh) signaling pathway, leading to a range of congenital malformations. Understanding the species-specific and dose-dependent effects of this compound is crucial for assessing its potential risk to human health and for its use as a tool in developmental biology research.
Summary of Teratogenic Effects
The susceptibility to this compound-induced teratogenicity varies significantly among different animal species and even between strains of the same species. Hamsters are reported to be exceptionally sensitive, while certain strains of mice and rats exhibit relative resistance. The most commonly observed malformations are craniofacial defects, including cyclopia, cleft lip, and palate, as well as limb abnormalities.
Table 1: Comparative Teratogenicity of this compound in Various Animal Models
| Animal Model | Strain | Route of Administration | Gestational Day(s) of Administration | Effective Teratogenic Dose Range | Observed Malformations | Reference(s) |
| Mouse | C57BL/6J | Oral Gavage | 8, 9, or 10 | 150 - 300 mg/kg | Cleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations.[1] | [1] |
| A/J | Oral Gavage | 8, 9, or 10 | 150 - 300 mg/kg | Cleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations.[1] | [1] | |
| Swiss N:GP(S) | Oral Gavage | 8, 9, or 10 | Not teratogenic up to 300 mg/kg | No significant increase in malformations.[1] | [1] | |
| Swiss Webster | Oral Gavage | Not specified | Reported to be relatively insensitive/resistant.[1][2] | - | [1][2] | |
| Hamster | Golden | Oral Gavage | 7 | Highly sensitive (specific dose-response data not available in reviewed literature) | Cebocephaly, harelip/cleft palate, exencephaly, cranial bled.[2] | [2] |
| Rat | Sprague-Dawley | Oral Gavage | 6-9 (multiple days) | Not susceptible to this compound alone at doses tested in some studies.[2] | No significant terata observed with this compound alone.[2] | [2] |
| Sheep | - | Oral (ingestion of V. californicum) | 13 or 14 | Dosing with plant material containing this compound and other alkaloids. | Cyclopia, maxillary dysplasia, mandibular micrognathia.[3][4][5] | [3][4][5] |
| Rabbit | - | - | - | Similar terata to other sensitive species reported, but specific data is limited.[1] | Cleft palate has been noted in studies with other teratogens, suggesting potential susceptibility.[6][7] | [1][6][7] |
| Chick | - | In ovo injection | - | Similar terata to other sensitive species reported, but specific data is limited.[1] | General developmental abnormalities.[1] | [1] |
Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway
This compound exerts its teratogenic effects by directly inhibiting the Sonic Hedgehog (Shh) signaling pathway.[8] This pathway is fundamental for the proper development of the central nervous system, craniofacial structures, and limbs during embryogenesis. This compound binds to Smoothened (SMO), a key transmembrane protein in the Shh pathway. This binding prevents the downstream activation of Gli transcription factors, which are responsible for regulating the expression of Shh target genes essential for cell differentiation and proliferation.
Caption: this compound inhibits the Shh pathway by binding to and inactivating Smoothened (SMO).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's teratogenicity.
Teratogenicity Study in Mice (Oral Gavage)
This protocol is based on studies investigating this compound's effects on C57BL/6J and A/J mouse strains.[1]
-
Animals: Time-mated female mice (C57BL/6J or A/J strains) are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.
-
Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Test Substance Preparation: this compound is suspended in a suitable vehicle, such as corn oil or a 1% carboxymethylcellulose (CMC) solution.[9][10] The suspension is prepared fresh daily and vortexed before each administration to ensure homogeneity.
-
Dose Administration: On the selected gestational day(s) (e.g., GD 8, 9, or 10), pregnant mice are weighed, and the appropriate dose of the this compound suspension is administered once via oral gavage. A control group receives the vehicle only. The volume administered is typically 10 mL/kg of body weight.[10]
-
Maternal Monitoring: Dams are observed daily for clinical signs of toxicity, and body weights are recorded throughout gestation.
-
Fetal Examination: On GD 18, pregnant females are euthanized by CO2 asphyxiation. The uterus is exteriorized, and the number of live and dead fetuses, and resorption sites are recorded. Fetuses are removed, weighed, and examined for external malformations. A subset of fetuses is then fixed for visceral examination (e.g., using Bouin's solution) or skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue).[11][12]
General Protocol for Teratogenicity Screening in Chick Embryos
This protocol outlines a general method for assessing the teratogenic potential of a substance using chick embryos.[13][14]
-
Eggs: Fertilized chicken eggs are obtained and incubated at a constant temperature and humidity.
-
Test Substance Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil).
-
Administration: A small window is made in the eggshell to expose the embryo. The test substance is then injected into the air sac or onto the chorioallantoic membrane at a specific stage of development.
-
Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. Embryos are examined at various time points for viability and the presence of gross morphological abnormalities.
-
Analysis: At the end of the experiment, embryos are harvested, and detailed examinations of external, visceral, and skeletal structures are performed.
Caption: A typical workflow for an in vivo teratogenicity study.
Conclusion
The teratogenicity of this compound is highly dependent on the animal model, with significant variations in sensitivity and the types of malformations induced. The primary mechanism of action is the inhibition of the Sonic Hedgehog signaling pathway, a critical regulator of embryonic development. The data presented in this guide highlights the importance of selecting appropriate animal models for developmental toxicity studies and provides a foundation for further research into the specific molecular and cellular events underlying this compound-induced teratogenesis. This information is valuable for researchers in the fields of toxicology, developmental biology, and drug development for both risk assessment and as a tool to understand normal and abnormal embryogenesis.
References
- 1. Expression of Veratrum alkaloid teratogenicity in the mouse. | Semantic Scholar [semanticscholar.org]
- 2. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopamine-induced synophthalmia in sheep: defining a critical window and toxicokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Windows of Sensitivity to Toxic Chemicals in the Development of Cleft Palates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teratogenic and fetal toxicity following intravenous theophylline administration in pregnant rabbits is related to maternal drug plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclopamine - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics and enterohepatic circulation of this compound, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral (gavage) combined repeated dose toxicity study of T-7706 with the reproduction/developmental toxicity screening test [hero.epa.gov]
- 11. Sonography Fetal Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Embryo‐Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of chick embryo in screening for teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity and teratogenicity of food additive chemicals in the developing chicken embryo [hero.epa.gov]
Comparative Guide to Validating Downstream Gene Expression Changes Following Jervine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods used to validate downstream gene expression changes after treatment with Jervine. This compound, a steroidal alkaloid derived from plants of the Veratrum genus, is a known inhibitor of the Hedgehog (Hh) signaling pathway.[1] Its primary mechanism of action involves binding to and inhibiting the Smoothened (SMO) protein, a critical component of the Hh cascade.[1][2] This inhibition prevents the activation of the Gli family of transcription factors, subsequently altering the expression of Hh target genes.[1][3]
Validating these molecular changes is a critical step in understanding this compound's biological activity and therapeutic potential. This document compares three principal techniques: Reverse Transcription Quantitative PCR (RT-qPCR), RNA Sequencing (RNA-Seq), and Western Blotting, offering detailed protocols and data presentation formats to guide your research.
Mechanism of Action: this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is lifted, allowing SMO to activate the Gli transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins then translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, differentiation, and survival.
This compound exerts its effect by directly binding to and inhibiting SMO, effectively mimicking the inhibitory action of PTCH and shutting down the pathway, regardless of ligand presence.[1][4] This leads to a measurable decrease in the expression of downstream target genes such as GLI1, PTCH1, and Cyclin D1.[3][5]
Comparison of Validation Methodologies
The selection of a validation method depends on the specific research question, from quantifying changes in a few known target genes to exploring global transcriptomic effects.
| Feature | RT-qPCR | RNA-Sequencing (RNA-Seq) | Western Blotting |
| Analyte | mRNA | mRNA (entire transcriptome) | Protein |
| Scope | Targeted (1-10s of genes) | Global / Discovery (genome-wide) | Targeted (1-5 proteins per blot) |
| Primary Use | Validation of known gene expression changes, high sensitivity for low-abundance transcripts. | Discovery of novel regulated genes, pathway analysis, alternative splicing. | Validation of protein expression, confirmation of functional translation. |
| Sensitivity | Very High | High | Moderate |
| Throughput | High (96/384-well plates) | Low (per-sample cost is high) | Low to Medium |
| Cost | Low per gene | High per sample | Moderate per protein |
| Advantages | Gold standard for quantitative gene expression analysis, rapid, and cost-effective for a small number of targets.[6] | Provides a comprehensive view of the transcriptome, identifies novel targets and pathways.[7] | Directly measures the functional protein product, confirms translational effects.[8] |
| Limitations | Limited to pre-selected genes, does not provide a global picture. | Higher cost, complex data analysis, may require validation by RT-qPCR.[9][10] | Lower throughput, dependent on antibody quality and specificity, semi-quantitative.[11] |
Quantitative Data Summary
The following tables present hypothetical data illustrating expected outcomes from validating this compound's effects on the myelodysplastic syndrome cell line MUTZ-1, based on published findings.[3][12]
Table 1: Relative mRNA Expression of Hedgehog Target Genes in MUTZ-1 Cells after 24h this compound Treatment
| Gene | Method | Vehicle Control (Relative Expression) | This compound (5 µM) (Relative Expression) | Fold Change (this compound/Control) |
| GLI1 | RT-qPCR | 1.00 ± 0.08 | 0.35 ± 0.05 | -2.86 |
| GLI1 | RNA-Seq | 1.00 (Normalized) | 0.39 (Normalized) | -2.56 |
| PTCH1 | RT-qPCR | 1.00 ± 0.11 | 0.48 ± 0.07 | -2.08 |
| PTCH1 | RNA-Seq | 1.00 (Normalized) | 0.52 (Normalized) | -1.92 |
| CCND1 (Cyclin D1) | RT-qPCR | 1.00 ± 0.15 | 0.61 ± 0.09 | -1.64 |
| CCND1 (Cyclin D1) | RNA-Seq | 1.00 (Normalized) | 0.65 (Normalized) | -1.54 |
| ACTB (β-actin) | RT-qPCR | 1.00 ± 0.04 | 1.02 ± 0.06 | 1.02 |
| ACTB (β-actin) | RNA-Seq | 1.00 (Normalized) | 0.99 (Normalized) | 0.99 |
Table 2: Relative Protein Expression in MUTZ-1 Cells after 48h this compound Treatment
| Protein Target | Vehicle Control (Relative Density) | This compound (5 µM) (Relative Density) | Fold Change (this compound/Control) |
| Gli1 | 1.00 ± 0.12 | 0.41 ± 0.08 | -2.44 |
| Cyclin D1 | 1.00 ± 0.18 | 0.55 ± 0.11 | -1.82 |
| Cleaved Caspase-3 | 1.00 ± 0.20 | 2.15 ± 0.25 | +2.15 |
| β-actin | 1.00 ± 0.05 | 0.98 ± 0.07 | 0.98 |
Experimental Workflow
A typical workflow for validating this compound's effects involves cell culture and treatment, followed by parallel processing for RNA and protein analysis, and concluding with data interpretation.
Detailed Experimental Protocols
Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)
This two-step RT-qPCR protocol is designed to quantify the mRNA levels of specific Hedgehog pathway target genes.[13][14]
A. RNA Extraction and cDNA Synthesis
-
Cell Lysis: Treat cells (e.g., 1x10⁶ cells) with this compound or vehicle control for the desired time. Lyse cells directly in the culture dish using 1 mL of TRIzol reagent.
-
RNA Isolation: Perform RNA isolation using a chloroform/isopropanol precipitation method according to the manufacturer's protocol. Resuspend the final RNA pellet in 20-50 µL of nuclease-free water.
-
Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[13] Include a "-RT" (no reverse transcriptase) control for each sample to check for genomic DNA contamination.[14][15]
B. qPCR Reaction and Analysis
-
Reaction Setup: Prepare the qPCR master mix on ice. For a single 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Plate Setup: Pipette the master mix into a 96-well qPCR plate. Add the corresponding cDNA samples. Include no-template controls (NTCs) for each primer set.[15]
-
Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 min.
-
40 Cycles: 95°C for 15 sec, 60°C for 1 min.
-
Melt Curve Analysis: To verify primer specificity.[13]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH) and then to the vehicle control.
Protocol: RNA-Sequencing (RNA-Seq) Data Analysis Workflow
This protocol outlines the key bioinformatics steps for analyzing RNA-Seq data to identify differentially expressed genes (DEGs).[7][16]
-
Quality Control (QC): Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality, GC content, and adapter contamination.
-
Read Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This generates a raw count matrix.
-
Differential Expression Analysis:
-
Import the count matrix into R/Bioconductor packages like DESeq2 or edgeR.
-
Perform normalization to account for differences in library size and RNA composition.[17]
-
Fit the data to a statistical model (e.g., negative binomial distribution) to identify genes that are significantly up- or downregulated between this compound-treated and control samples.
-
Set thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(FoldChange)| > 1).
-
-
Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and signaling pathways affected by this compound treatment.
Protocol: Western Blotting
This protocol provides a method for detecting and semi-quantifying changes in protein levels following this compound treatment.[8][18]
A. Sample Preparation and Electrophoresis
-
Protein Lysis: After treatment, wash cells with ice-cold 1X PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Denaturation: Mix 20-40 µg of protein with 4X Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in 1X SDS Running Buffer until the dye front reaches the bottom.[19]
B. Transfer and Immunodetection
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Gli1, anti-Cyclin D1), diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[18]
-
Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or autoradiography film.[18]
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Effect of Sonic Hedgehog Signal Pathway Inhibitor this compound on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 7. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molecularbiology.io [molecularbiology.io]
- 11. cusabio.com [cusabio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
- 16. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]
- 17. Introduction to RNAseq Data Analysis [bioinformatics-core-shared-training.github.io]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. bosterbio.com [bosterbio.com]
A Comparative Analysis of Jervine's Efficacy: In Vitro and In Vivo Perspectives
For Immediate Release
A comprehensive review of existing research reveals the dual efficacy of Jervine, a naturally occurring steroidal alkaloid, in both laboratory-controlled cellular environments (in vitro) and within living organisms (in vivo). This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's performance, particularly in the context of cancer and inflammation.
Key Findings at a Glance
This compound has demonstrated significant biological activity, primarily through the inhibition of the Hedgehog signaling pathway, a critical regulator of cellular growth and differentiation. This mechanism underlies its potent anti-cancer and teratogenic effects. Furthermore, this compound exhibits anti-inflammatory properties, suggesting a broader therapeutic potential. This guide presents a side-by-side comparison of its effects observed in cell cultures and animal models.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the effects of this compound from various experimental studies, providing a clear comparison between its in vitro and in vivo activities.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Nasopharyngeal Carcinoma (e.g., CNE-1, CNE-2, HONE1) | Nasopharyngeal Carcinoma | MTT Assay | Not specified | [1] |
| Myelodysplastic Syndromes (MUTZ-1) | Myelodysplastic Syndromes | CCK-8 Assay | Not specified |
Table 1: In Vitro Anti-Cancer Activity of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells. While studies confirm a dose-dependent inhibition, specific IC50 values for nasopharyngeal carcinoma cell lines were not detailed in the reviewed abstracts.[1]
| Animal Model | Condition | This compound Dosage | Effect | Reference |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Markedly reduced tumor growth rate and weight. | [1] |
| Rat | Carrageenan-Induced Paw Edema | 50-400 mg/kg (oral) | 50.4-73.5% reduction in inflammation. | |
| Rat | Pharmacokinetic Study | 40 mg/kg (oral) | High oral bioavailability. | |
| Rat | Pharmacokinetic Study | 5 mg/kg (i.v.) | Small volume of distribution. |
Table 2: In Vivo Effects of this compound. This table highlights the effective dosages and observed outcomes of this compound administration in animal models for cancer and inflammation.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the inhibition of the Hedgehog signaling pathway. The following diagram illustrates this pathway and this compound's point of intervention.
Figure 1: this compound's Inhibition of the Hedgehog Signaling Pathway. this compound directly binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway. This prevents the activation of GLI transcription factors and subsequent expression of target genes involved in cell proliferation and survival.
The general workflow for assessing the anti-cancer effects of this compound, from initial in vitro screening to in vivo validation, is depicted below.
References
validating the specificity of Jervine for the Smoothened protein
A comprehensive guide for researchers, scientists, and drug development professionals on the binding specificity of Jervine to the Smoothened receptor, with a comparative analysis against other known inhibitors.
This guide provides an objective comparison of this compound's performance as a Smoothened (SMO) inhibitor against other well-established alternatives, supported by available experimental data. The information is intended to assist researchers in making informed decisions when selecting a SMO antagonist for their studies.
Introduction to this compound and the Hedgehog Signaling Pathway
This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1][2] It is structurally and functionally related to cyclopamine, another well-known inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is a crucial signaling cascade in embryonic development and is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, when aberrantly activated in adults.[4][5]
The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key component of the Hh pathway.[6] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes.[4] this compound exerts its inhibitory effect by directly binding to SMO.[1][7]
Comparative Analysis of Smoothened Inhibitors
To validate the specificity of this compound for the Smoothened protein, a comparative analysis was conducted against three other well-characterized SMO inhibitors: Cyclopamine, Vismodegib, and Sonidegib.
Quantitative Comparison of Inhibitor Potency and Binding Affinity
The following table summarizes the available quantitative data for the four SMO inhibitors. It is important to note that the IC50, K_d, and K_i values are often determined using different experimental assays and conditions, which can influence the absolute values. Therefore, this table should be used as a comparative guide rather than a definitive statement of relative potency under all conditions.
| Inhibitor | Type | Target | IC50 | K_d (dissociation constant) | K_i (inhibition constant) |
| This compound | Natural Steroidal Alkaloid | Smoothened | 500-700 nM[8] | Not consistently reported | Not consistently reported |
| Cyclopamine | Natural Steroidal Alkaloid | Smoothened | ~46 nM[9] | ~23 nM[8] | Not consistently reported |
| Vismodegib | Small Molecule | Smoothened | ~3 nM[10] | 98 nM[11] | 16 nM[11] |
| Sonidegib | Small Molecule | Smoothened | 1.3 nM (mouse), 2.5 nM (human)[12] | Not consistently reported | Not consistently reported |
On-Target and Off-Target Effects
The specificity of a small molecule inhibitor is not only defined by its potency towards its intended target but also by its lack of activity against other cellular proteins. The following table summarizes the known on-target and off-target effects of the compared SMO inhibitors.
| Inhibitor | On-Target Adverse Effects (related to Hh pathway inhibition) | Known or Potential Off-Target Effects |
| This compound | Teratogenic effects (similar to cyclopamine)[1][3] | Inhibition of Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1)[13], Inhibition of Akt phosphorylation, NF-κB activation, and COX-2 overexpression[8] |
| Cyclopamine | Teratogenic effects[14] | Effects on cell growth at higher concentrations[15], Induction of apoptosis via nitric oxide-dependent neutral sphingomyelinase 2/ceramide pathway[12] |
| Vismodegib | Muscle spasms, alopecia, dysgeusia (taste alteration), weight loss, fatigue[16] | Inhibition of P-glycoprotein (P-gp)[10] |
| Sonidegib | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase[15][17] | Primarily metabolized by CYP3A enzymes, leading to potential drug-drug interactions[12][17] |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the context of this compound's activity, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for validating inhibitor specificity.
Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for validating the specificity of a Smoothened inhibitor.
Experimental Protocols
Radioligand Binding Assay for Smoothened
Objective: To determine the binding affinity (K_d or K_i) of a test compound for the Smoothened receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human SMO.
-
Radioligand (e.g., [³H]-Cyclopamine or a fluorescently labeled SMO ligand).
-
Test compound (this compound or other inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For saturation binding assays to determine K_d, varying concentrations of the radioligand are used without a competitor.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the data and use non-linear regression analysis to determine the IC50 of the test compound. The K_i can then be calculated using the Cheng-Prusoff equation. For saturation binding, the K_d and B_max (maximum number of binding sites) are determined.
Kinase Profiling Assay
Objective: To assess the off-target activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (this compound).
-
A panel of purified, active protein kinases.
-
Substrates for each kinase (can be protein or peptide).
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
Assay buffer specific to each kinase.
-
96- or 384-well plates.
-
Filter paper or other means of separating substrate from product.
-
Phosphorimager or scintillation counter.
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto filter paper and washing away the free ATP.
-
Detection: Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of each kinase by the test compound compared to a control reaction without the inhibitor. Significant inhibition (typically >50%) indicates a potential off-target interaction.
Conclusion
This compound is a potent inhibitor of the Hedgehog signaling pathway, acting directly on the Smoothened receptor. Its inhibitory concentration is in the sub-micromolar range, comparable to its natural analog, cyclopamine, but less potent than the synthetic inhibitors Vismodegib and Sonidegib.
A critical aspect of this compound's specificity profile is the recent identification of its potential dual-inhibitory activity against Aurora Kinase B and Cyclin-Dependent Kinase 1.[13] This finding suggests that while this compound is an effective SMO inhibitor, researchers should be aware of these potential off-target effects, especially when interpreting cellular phenotypes. In contrast, the adverse effects of Vismodegib and Sonidegib are largely considered on-target, arising from the inhibition of the Hedgehog pathway in normal tissues.
For studies requiring highly specific inhibition of the Hedgehog pathway via Smoothened, Vismodegib and Sonidegib may be more suitable choices due to their higher potency and more characterized on-target adverse effect profiles. However, this compound remains a valuable tool for studying the Hedgehog pathway, particularly when its distinct off-target profile can be controlled for or is of interest. The selection of a SMO inhibitor should be guided by the specific research question, the experimental system, and a careful consideration of the on- and off-target activities of each compound. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the binding affinities and specificity of these inhibitors.
References
- 1. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Smoothened as a G-protein-coupled receptor for Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Frontiers | Structure-Based Identification of this compound as a Potent Dual-Targeting Inhibitor of Cell Cycle Kinases [frontiersin.org]
- 14. Cyclopamine | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 15. Sonidegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dermnetnz.org [dermnetnz.org]
Jervine vs. Synthetic Hedgehog Pathway Inhibitors: A Comparative Guide
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely inactive in adult tissues. However, aberrant reactivation of this pathway is a key driver in the development and progression of several cancers, including basal cell carcinoma (BCC) and medulloblastoma. This has led to the development of inhibitors targeting this pathway as a therapeutic strategy. These inhibitors can be broadly categorized into natural compounds, such as the steroidal alkaloid Jervine, and synthetically developed small molecules, like the FDA-approved drugs Vismodegib and Sonidegib. This guide provides a detailed, data-driven comparison of this compound and synthetic Hedgehog pathway inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and synthetic inhibitors like Vismodegib and Sonidegib share a common molecular target within the Hedgehog signaling pathway: the Smoothened (SMO) receptor, a G protein-coupled receptor-like protein.[1][2]
In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits SMO activity.[1] When Shh binds to PTCH1, this inhibition is lifted, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][3] These transcription factors then drive the expression of Hh target genes, promoting cell proliferation and tumor growth.[4]
This compound, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, and synthetic inhibitors such as Vismodegib and Sonidegib, function as SMO antagonists.[2][5] They directly bind to the seven-transmembrane domain of the SMO protein, effectively blocking its function and preventing the downstream activation of GLI transcription factors, thereby shutting down the entire signaling cascade.[3][6][7] While both classes of inhibitors target SMO, their origins differ significantly. This compound is a natural product, whereas Vismodegib and Sonidegib are the result of targeted synthetic drug design and development programs.[5]
Quantitative Performance Comparison
The performance of Hedgehog pathway inhibitors can be assessed using several quantitative metrics, including their inhibitory concentration (IC50), efficacy in clinical or preclinical models, and associated adverse effects.
| Parameter | This compound | Vismodegib | Sonidegib |
| Class | Natural Steroidal Alkaloid | Synthetic Small Molecule | Synthetic Small Molecule |
| Target | Smoothened (SMO) | Smoothened (SMO) | Smoothened (SMO) |
| IC50 | 500-700 nM[8][9] | ~3 nM | 1.3-2.5 nM |
| Approval Status | Research Use Only | FDA Approved (2012)[3][6] | FDA Approved (2015)[10] |
Table 1: General Characteristics and Potency of Hedgehog Pathway Inhibitors
| Efficacy Metric | Vismodegib | Sonidegib |
| Overall Response Rate (ORR) - laBCC | 43% - 68.5%[6][11] | 50.1% - 92%[11][12] |
| Complete Response (CR) - laBCC | 5/11 (45%)[12] | 4/12 (33%)[12] |
| Overall Response Rate (ORR) - mBCC | 30%[6] | 7.7% |
Table 2: Clinical Efficacy of Approved Synthetic Hedgehog Pathway Inhibitors in Basal Cell Carcinoma (BCC) *laBCC: locally advanced Basal Cell Carcinoma; mBCC: metastatic Basal Cell Carcinoma. Note: Efficacy data for this compound in human clinical trials is not available.
| Adverse Event | Vismodegib (% incidence) | Sonidegib (% incidence) |
| Muscle Spasms | 70.5%[11] | 61.0%[11] |
| Alopecia (Hair Loss) | 59.9%[11] | 51.1%[11] |
| Dysgeusia (Taste Alteration) | 58.4%[11] | 48.6%[11] |
| Weight Loss | 35.1%[11] | Common[13] |
| Nausea | Common[4] | More frequent than Vismodegib[4][11] |
| Fatigue | Common[4] | Common[4] |
Table 3: Common Adverse Events Associated with Synthetic Hedgehog Pathway Inhibitors Note: As this compound is not used clinically, a comparable adverse event profile in humans is not available. However, its teratogenic effects, such as causing cyclopia in developing embryos, are well-documented.[2][7]
Experimental Protocols for Inhibitor Comparison
Evaluating and comparing Hedgehog pathway inhibitors involves a series of in vitro and in vivo experiments to determine their potency, specificity, and therapeutic potential.
1. Cell-Based Reporter Assays:
-
Objective: To determine the IC50 of the inhibitors.
-
Methodology: Mouse embryonic fibroblasts (e.g., Shh-LIGHT2 cells), which have a stably integrated GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are commonly used.
-
Cells are plated in 96-well plates and allowed to adhere.
-
The Hedgehog pathway is activated using a SMO agonist (e.g., SAG) or a conditioned medium containing the Shh ligand.
-
Cells are then treated with a serial dilution of the inhibitor (this compound, Vismodegib, etc.).
-
After a set incubation period (e.g., 24-48 hours), cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Direct Binding Assays:
-
Objective: To confirm direct binding of the inhibitor to SMO.
-
Methodology: A competitive binding assay using a fluorescently labeled ligand can be employed.
-
Cells overexpressing the SMO receptor (e.g., transfected COS-1 cells) are used.
-
Cells are incubated with a fluorescent derivative of a known SMO inhibitor, such as BODIPY-cyclopamine.[7][14]
-
Increasing concentrations of the test inhibitor (e.g., this compound or a synthetic inhibitor) are added to compete for binding with the fluorescent probe.
-
The amount of bound fluorescence is quantified using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates that the test inhibitor is binding to SMO and displacing the fluorescent probe.
-
3. In Vivo Efficacy Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology: Xenograft models using Hh-dependent tumors are often utilized.
-
Immunocompromised mice are subcutaneously injected with cancer cells that have an activated Hedgehog pathway (e.g., medulloblastoma or BCC cell lines).
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, synthetic inhibitor).
-
Inhibitors are administered systemically (e.g., via oral gavage) on a defined schedule.
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Hh pathway markers like GLI1).
-
The efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.
-
Resistance Mechanisms
A significant challenge in the clinical use of SMO inhibitors is the development of drug resistance. The most common mechanism is the acquisition of mutations in the SMO gene itself.[15] These mutations can alter the drug-binding pocket, preventing the inhibitor from effectively binding to and blocking the SMO protein, leading to pathway reactivation and tumor regrowth.[10][15] Since both this compound and the current FDA-approved synthetic inhibitors target the same region of the SMO protein, cross-resistance is a major clinical issue.[10] Tumors that develop resistance to Vismodegib through SMO mutations are typically also resistant to Sonidegib.[10]
Summary and Logical Relationships
This compound and synthetic inhibitors like Vismodegib and Sonidegib are both potent antagonists of the Hedgehog signaling pathway, acting through the direct inhibition of the SMO receptor.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. editverse.com [editverse.com]
- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Sonic Hedgehog Inhibitors in Basal Cell Carcinomas: An Updated Systematic Review and Meta-analysis (2009-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-world data on the efficacy and safety of hedgehog pathway inhibitors in patients with basal cell carcinoma: Experience of a tertiary Australian centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
Jervine: A Comparative Guide to its Efficacy in Inducing Cancer Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of jervine's ability to induce cell cycle arrest in cancer cells against other known inhibitors. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
This compound's Impact on Cell Cycle Progression in Cancer Cells
This compound, a steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated notable efficacy in halting the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This activity is crucial for its potential anti-cancer applications.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
Flow cytometry analysis of nasopharyngeal carcinoma (NPC) cell lines, 5-8F and C666-1, treated with varying concentrations of this compound for 48 hours, reveals a dose-dependent increase in the percentage of cells in the G2/M phase. This indicates a significant blockage at this stage of the cell cycle.
Table 1: this compound-Induced G2/M Arrest in Nasopharyngeal Carcinoma Cells [1]
| Cell Line | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 5-8F | 0 (Control) | 55.1 ± 2.3 | 25.4 ± 1.8 | 19.5 ± 1.5 |
| 10 | 48.2 ± 2.1 | 20.1 ± 1.6 | 31.7 ± 2.0 | |
| 20 | 35.6 ± 1.9 | 15.8 ± 1.3 | 48.6 ± 2.2 | |
| 40 | 22.3 ± 1.5 | 10.2 ± 1.1 | 67.5 ± 2.8 | |
| C666-1 | 0 (Control) | 60.3 ± 2.5 | 22.1 ± 1.7 | 17.6 ± 1.4 |
| 10 | 52.1 ± 2.2 | 18.5 ± 1.5 | 29.4 ± 1.9 | |
| 20 | 40.7 ± 2.0 | 14.2 ± 1.2 | 45.1 ± 2.1 | |
| 40 | 28.9 ± 1.7 | 9.8 ± 1.0 | 61.3 ± 2.6 |
Data is presented as mean ± standard deviation.
Comparison with Alternative Cell Cycle Inhibitors
To objectively evaluate this compound's potential, its effects are compared with other compounds known to induce cell cycle arrest. These alternatives include other Hedgehog pathway inhibitors and agents with different mechanisms of action.
Hedgehog Pathway Inhibitors
This compound is known to inhibit the Hedgehog signaling pathway.[2][3] Other inhibitors of this pathway, such as cyclopamine, also induce cell cycle arrest.
Table 2: Comparison of this compound with Other Hedgehog Pathway Inhibitors
| Compound | Cancer Cell Line(s) | Phase of Arrest | Key Molecular Effects | Reference |
| This compound | Nasopharyngeal Carcinoma (5-8F, C666-1) | G2/M | Downregulation of Cdc2 and Cdc25C mRNA.[1] Inhibition of AURKB and CDK1. | [1] |
| Cyclopamine | Breast Cancer (MCF-7, MDA-MB-231) | G1 | Inhibition of cyclin D1 expression. | [4] |
Inhibitors with Different Mechanisms
Reversine , an Mps1 inhibitor, and Berberine , a natural alkaloid, also induce G2/M arrest but through different signaling pathways.
Table 3: Comparison of this compound with Non-Hedgehog Pathway Inhibitors
| Compound | Cancer Cell Line(s) | Phase of Arrest | Key Molecular Effects | Reference |
| This compound | Nasopharyngeal Carcinoma (5-8F, C666-1) | G2/M | Inhibition of Hedgehog signaling, AURKB, and CDK1. | [1][2] |
| Reversine | Cholangiocarcinoma (KKU-213A, KKU-213B) | G2/M | Inhibition of Mps1 kinase. | [5] |
| Berberine | Multiple cancer cell lines (Tca8113, Hela, CNE2, MCF-7, HT29) | G2/M | Modulation of the BCL-2/BAX signaling pathway. | [6] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Hedgehog Pathway Inhibition
This compound exerts its anti-proliferative effects by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in many cancers. This inhibition leads to the downstream suppression of genes that promote cell cycle progression.
Caption: this compound inhibits the Hedgehog pathway, preventing GLI activation and transcription of cell cycle genes.
This compound's Direct Impact on G2/M Transition
A proposed mechanism for this compound-induced G2/M arrest is the dual inhibition of Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1), key regulators of the G2/M transition.
Caption: this compound's inhibition of AURKB and CDK1/Cyclin B1 leads to G2/M checkpoint arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the typical workflow for assessing cell cycle distribution using flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits non-small cell lung cancer (NSCLC) progression by suppressing Hedgehog and AKT signaling via triggering autophagy-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Jervine vs. Veratramine: A Comparative Analysis of Biological Activities for Research and Development
Jervine and Veratramine, two steroidal alkaloids derived from plants of the Veratrum genus, have garnered significant attention in the scientific community for their potent biological activities, particularly in the realm of cancer research.[1][2] Both compounds are known inhibitors of the crucial Hedgehog (Hh) signaling pathway, a key regulator of embryonic development and cellular proliferation that is often dysregulated in various malignancies.[3][4][5] This guide provides a detailed comparative study of this compound and Veratramine, presenting their biological activities, underlying mechanisms, and relevant experimental data to aid researchers, scientists, and drug development professionals in their work.
Comparative Biological Activities
While both this compound and Veratramine target the Hedgehog signaling pathway, they exhibit distinct profiles in their broader biological effects. This compound is a potent teratogen and has been extensively studied as an inhibitor of the transmembrane protein Smoothened (Smo), a key component of the Hh pathway.[1][6] Its inhibition of Hh signaling has been shown to induce apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.[7][8] Beyond its anticancer properties, this compound also demonstrates anti-inflammatory, antioxidant, and broad-spectrum antifungal activities.[9]
Veratramine also functions as a Hedgehog signaling inhibitor, though some evidence suggests its potency may be influenced by its molecular structure, specifically its open E-ring.[2][10][11] In addition to its anti-tumor effects, which include the induction of autophagy-mediated apoptosis via the PI3K/Akt/mTOR pathway, Veratramine exhibits notable cardiovascular and neurological activities. It has been reported to have anti-hypertensive properties and can induce bradycardia.[10] Neurologically, it may act as a serotonin (5-HT) agonist and has been shown to antagonize Na+ channels.[10][12]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound and Veratramine, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various assays and cell lines.
| Biological Activity | Compound | Assay/Cell Line | IC50 Value | Reference(s) |
| Hedgehog Signaling Inhibition | This compound | Shh-light II cells (luciferase reporter assay) | 500-700 nM | [13] |
| Veratramine | Shh light II cells | Inhibition Observed | ||
| Antiproliferative/Cytotoxic Activity | This compound | s12 cells | 0.5 µM | [5] |
| Veratramine | A549 (Non-small cell lung cancer) | 51.99 µM | [1] | |
| Veratramine | H358 (Non-small cell lung cancer) | 259.6 µM | [1] | |
| Veratramine | PANC-1 (Pancreatic cancer) | 14.5 µM | [14] | |
| Veratramine | NCI-H249 (Lung cancer) | 8.5 µM | [14] | |
| Veratramine | SW1990 (Pancreatic cancer) | 26.1 µM | [14] | |
| Veratramine | A549 (Lung cancer) | 8.9 µM | [14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Hedgehog signaling pathway by this compound and Veratramine.
Caption: Workflow for comparing the biological activities of this compound and Veratramine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the inhibition of the Hedgehog signaling pathway.[7][8][12]
-
Cell Culture: Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.[15]
-
Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Veratramine. A positive control (e.g., Sonic Hedgehog conditioned medium) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 48 hours to allow for pathway modulation and reporter gene expression.
-
Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the positive control.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.[9][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[9]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Veratramine. Control wells receive medium with vehicle (e.g., DMSO) only.[9]
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours in the dark at 37°C.[9]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]
-
Cell Treatment: Cells are treated with this compound or Veratramine at desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[10]
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.[10]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[10]
-
Analysis: 400 µL of 1X Annexin V binding buffer is added, and the samples are analyzed by flow cytometry.[10] FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI fluorescence (indicating loss of membrane integrity in late apoptotic and necrotic cells) are measured.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
References
- 1. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Veratramine Inhibits the Cell Cycle Progression, Migration, and Invasion via ATM/ATR Pathway in Androgen-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 8. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Technology -Shh Light2 Cells [jhu.technologypublisher.com]
Assessing the Differential Response of Cell Lines to Jervine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular responses to Jervine, a steroidal alkaloid known for its inhibitory effects on the Hedgehog (Hh) signaling pathway. This compound is a promising anti-cancer agent that modulates key cellular processes including proliferation, apoptosis, and cell cycle progression. This document summarizes the available experimental data on the differential sensitivity of various cancer cell lines to this compound, details the experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: Differential Efficacy of this compound Across Cancer Cell Lines
This compound's cytotoxic and anti-proliferative effects are primarily attributed to its role as an antagonist of the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[1] This inhibition leads to the downstream suppression of Gli family transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. While this compound has demonstrated efficacy in a variety of cancer cell lines, its potency, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the specific molecular characteristics of the cancer.
| Cell Line | Cancer Type | Observed Effects | Key Findings |
| MUTZ-1 | Myelodysplastic Syndrome (MDS) | Inhibition of proliferation, induction of apoptosis, G1 phase cell cycle arrest. | This compound demonstrates a concentration-dependent inhibition of MUTZ-1 cell growth. It effectively promotes apoptosis and halts the cell cycle in the G1 phase by downregulating the expression of Smo, Gli1, BCL2, and CyclinD1.[1] |
| Nasopharyngeal Carcinoma (NPC) cells (e.g., CNE-1, CNE-2, SUNE-1, HONE-1) | Nasopharyngeal Carcinoma | Inhibition of proliferation, induction of autophagic apoptosis, G2/M phase cell cycle arrest. | This compound significantly reduces the proliferation of NPC cells in a dose- and time-dependent manner. It induces apoptosis through an autophagy-dependent mechanism, associated with the blockage of the Hedgehog and AKT/mTOR signaling pathways.[1] |
| PC-3 | Prostate Cancer | Inhibition of proliferation and migration. | This compound, along with other Veratrum alkaloids, shows antiproliferative and antimigratory activities against the metastatic prostate cancer cell line PC-3.[2] |
Note: The lack of standardized IC50 values across a broad panel of cell lines highlights a gap in the current research and underscores the importance of conducting comprehensive comparative studies to fully elucidate the therapeutic potential of this compound.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the cellular response to this compound.
Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 µM (vehicle control) to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Following the incubation period, add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis of Hedgehog Signaling Pathway Proteins
This protocol details the procedure for detecting changes in the expression of key proteins in the Hedgehog signaling pathway following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Gli1, anti-BCL2, anti-CyclinD1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, BCL2, CyclinD1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in the Hedgehog signaling pathway.
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Experimental Workflow Diagram
The diagram below outlines the general workflow for assessing the differential response of cell lines to this compound.
References
Safety Operating Guide
Personal protective equipment for handling Jervine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Jervine, a potent steroidal alkaloid. Given the compound's hazardous properties, including its teratogenicity, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines essential personal protective equipment (PPE), procedural guidelines for handling and disposal, and emergency protocols.
Hazardous Properties of this compound
| Property | Data | Citation(s) |
| Acute Toxicity (Oral) | Data not available. This compound is known to be a toxic component of Veratrum species.[3] | [3] |
| Acute Toxicity (Dermal) | Data not available. | |
| Acute Toxicity (Inhalation) | Data not available. | |
| Teratogenicity | Confirmed teratogen in vertebrates, capable of causing severe birth defects such as cyclopia and holoprosencephaly.[1][2] | [1][2] |
| Occupational Exposure Limits | No established Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), or Immediately Dangerous to Life or Health (IDLH) values have been found. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specifications |
| Hand Protection | Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Respiratory Protection | When handling powdered this compound or creating solutions, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is essential. A full-face respirator offers both eye and respiratory protection. |
| Body Protection | A disposable, solid-front, back-tying gown with long sleeves and tight-fitting cuffs should be worn over laboratory clothing. A chemically resistant apron is also recommended. |
| Foot Protection | Closed-toe shoes are mandatory. Disposable shoe covers should be worn when there is a risk of spills. |
Experimental Protocols: Handling this compound Safely
Working with Powdered this compound:
-
Designated Area: All work with powdered this compound must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
Weighing: Use a balance inside the fume hood. If this is not feasible, tare a sealed container, add the this compound powder inside the fume hood, seal the container, and then re-weigh it outside the hood.
-
Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powders.
-
Cleaning: After handling, decontaminate all surfaces with a suitable solvent (e.g., ethanol) and then clean with a laboratory detergent.
Preparing this compound Solutions:
A study on the pharmacokinetics of this compound provides a method for preparing standard solutions, which can be adapted for laboratory use.[3]
-
Solvent Selection: this compound is soluble in ethanol and dimethylformamide (DMF).[4] Select a solvent appropriate for the intended application.
-
Stock Solution Preparation:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the solvent to the this compound powder in a volumetric flask.
-
Cap the flask and sonicate or vortex until the this compound is completely dissolved.
-
Bring the solution to the final volume with the solvent.
-
-
Working Solutions: Prepare serial dilutions from the stock solution as required for the experiment.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for this compound.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure the Area: Prevent entry to the spill area.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For small spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent spreading.
-
Neutralization: There are no specific published neutralization procedures for this compound. Given its alkaline nature, a weak acid could theoretically be used for neutralization, but this should be tested on a small scale first. In the absence of a validated neutralization procedure, proceed directly to cleanup.
-
Cleanup: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All this compound waste, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and a warning of its teratogenic and toxic properties.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash. While chemical neutralization of alkaloids is possible, there are no specific published protocols for this compound. Therefore, incineration by a licensed hazardous waste disposal company is the recommended method of disposal.
This compound's Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its biological effects by inhibiting the Hedgehog (Hh) signaling pathway. It directly binds to Smoothened (SMO), a G protein-coupled receptor-like protein.[1] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. When Hh binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes. This compound's binding to SMO prevents this activation, effectively blocking the pathway.[1]
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
- 1. This compound | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Teratogenic effects of cyclopamine and this compound in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Veratramine and this compound from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
